Product packaging for 3-Phenylmorpholine(Cat. No.:CAS No. 138713-44-7)

3-Phenylmorpholine

Cat. No.: B1352888
CAS No.: 138713-44-7
M. Wt: 163.22 g/mol
InChI Key: MHZXKVPCJBPNKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Phenylmorpholine is a useful research compound. Its molecular formula is C10H13NO and its molecular weight is 163.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13NO B1352888 3-Phenylmorpholine CAS No. 138713-44-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-phenylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-2-4-9(5-3-1)10-8-12-7-6-11-10/h1-5,10-11H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHZXKVPCJBPNKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90930201
Record name 3-Phenylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90930201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138713-44-7
Record name 3-Phenylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90930201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-phenylmorpholine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 3-Methyl-2-phenylmorpholine (Phenmetrazine)

Author: BenchChem Technical Support Team. Date: December 2025

An Important Note on Nomenclature: The term "3-Phenylmorpholine" can be ambiguous. This guide focuses on the well-researched stimulant drug Phenmetrazine , for which the correct IUPAC name is 3-methyl-2-phenylmorpholine [1][2]. Data for the parent compound, this compound, is sparse. Phenmetrazine is a substituted amphetamine derivative with a morpholine ring, historically used as an appetite suppressant[1].

Chemical Properties

A summary of the key chemical and physical properties of Phenmetrazine is presented below.

PropertyValueSource
IUPAC Name 3-methyl-2-phenylmorpholine[1][2]
Synonyms Phenmetrazine, Preludin, Fenmetrazine, Oxazimedrine[1][2]
Molecular Formula C₁₁H₁₅NO[1][2]
Molar Mass 177.247 g·mol⁻¹[1]
CAS Number 134-49-6[1][2]
Melting Point 139 °C (free base), 172-182 °C (HCl salt)[2]
Boiling Point 138-140 °C @ 12 mm Hg[2]
pKa 7.6 (for the hydrochloride salt)[2]
LogP 1.7[2]
Solubility >5 mg/L[2]

Experimental Protocols

A common synthetic route to Phenmetrazine involves a three-step process starting from 2-bromopropiophenone and ethanolamine[1].

Step 1: Synthesis of the Intermediate Alcohol (3-methyl-2-phenylmorpholin-2-ol)

  • Reactants: 2-bromopropiophenone and ethanolamine.

  • Procedure: The synthesis involves the reaction of alpha-bromopropiophenone with N-benzylethanolamine, followed by catalytic reduction of the intermediate ketone to N-hydroxyethyl norephedrine or norpseudoephedrine[2]. A more direct approach involves the reaction of 2-bromo-1-phenylpropan-1-one with ethanolamine.

Step 2: Formation of the Fumarate Salt

  • Reactants: The intermediate alcohol from Step 1 and fumaric acid.

  • Procedure: The intermediate alcohol is reacted with fumaric acid to form the fumarate salt[1].

Step 3: Reduction to Phenmetrazine

  • Reactants: The fumarate salt from Step 2 and sodium borohydride.

  • Procedure: The fumarate salt is reduced using sodium borohydride (NaBH₄) to yield the phenmetrazine free base[1]. The reaction mixture is typically stirred overnight at room temperature. After quenching the reaction, the product is extracted, and the solvent is removed to yield the final compound[3].

Step 4 (Optional): Formation of the Hydrochloride Salt

  • Reactants: Phenmetrazine free base and hydrochloric acid.

  • Procedure: The free base can be converted to the hydrochloride salt for improved stability and solubility by reacting it with hydrochloric acid[2].

G Phenmetrazine Synthesis Workflow cluster_start Starting Materials cluster_intermediate Intermediate Steps cluster_final Final Product 2-Bromopropiophenone 2-Bromopropiophenone Intermediate_Alcohol 3-methyl-2-phenylmorpholin-2-ol 2-Bromopropiophenone->Intermediate_Alcohol Reaction Ethanolamine Ethanolamine Ethanolamine->Intermediate_Alcohol Reaction Fumarate_Salt Fumarate Salt Formation Intermediate_Alcohol->Fumarate_Salt + Fumaric Acid Phenmetrazine_Base Phenmetrazine (Free Base) Fumarate_Salt->Phenmetrazine_Base Reduction (NaBH4) Phenmetrazine_HCl Phenmetrazine HCl Phenmetrazine_Base->Phenmetrazine_HCl + HCl (Optional)

Caption: Synthesis workflow for Phenmetrazine.

Pharmacological Signaling Pathway

Phenmetrazine functions as a norepinephrine-dopamine releasing agent (NDRA)[1][4]. Its mechanism of action is similar to that of amphetamine.

  • Action at Monoamine Transporters: Phenmetrazine acts as a potent substrate-type releaser at dopamine transporters (DAT) and norepinephrine transporters (NET)[5]. It has significantly weaker effects on serotonin transporters (SERT)[1][5].

  • Neurotransmitter Release: By binding to and reversing the action of these transporters, Phenmetrazine induces the release of dopamine and norepinephrine from the presynaptic neuron into the synaptic cleft[6][7].

  • Resulting Effects: The increased extracellular concentrations of dopamine and norepinephrine lead to its stimulant and anorectic (appetite-suppressing) effects[1][4]. The EC₅₀ values for inducing norepinephrine and dopamine release are reported to be in the range of 29–50 nM and 70–131 nM, respectively[1].

G Phenmetrazine Signaling Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Phenmetrazine Phenmetrazine DAT Dopamine Transporter (DAT) Phenmetrazine->DAT Binds & Reverses NET Norepinephrine Transporter (NET) Phenmetrazine->NET Binds & Reverses Dopamine Dopamine DAT->Dopamine Release Norepinephrine Norepinephrine NET->Norepinephrine Release Dopamine_Vesicles Dopamine Vesicles Dopamine_Vesicles->DAT Norepinephrine_Vesicles Norepinephrine Vesicles Norepinephrine_Vesicles->NET Postsynaptic_Receptors Postsynaptic Receptors Dopamine->Postsynaptic_Receptors Binds Norepinephrine->Postsynaptic_Receptors Binds

Caption: Mechanism of action of Phenmetrazine.

References

The History and Discovery of 3-Phenylmorpholine and Its Analogs: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the history, discovery, and pharmacological characterization of 3-Phenylmorpholine and its extensive family of chemical analogs. From the initial synthesis of phenmetrazine as an anorectic agent to the exploration of a wide array of derivatives for various therapeutic applications and their emergence as research chemicals, this document details the scientific journey of this important scaffold. It includes a historical timeline, detailed synthesis protocols for key compounds, extensive quantitative pharmacological data, and in-depth descriptions of the experimental methodologies used to characterize these molecules. Furthermore, this guide elucidates the primary signaling pathways through which these compounds exert their effects and provides a thorough analysis of their structure-activity relationships.

A Historical Perspective: From Therapeutic Promise to Controlled Substances

The story of this compound and its analogs begins in the mid-20th century with the synthesis of phenmetrazine. Initially developed as a safer alternative to amphetamine for appetite suppression, its journey has been marked by therapeutic use, widespread misuse, and the subsequent exploration of a diverse range of chemical derivatives.

The Genesis: Phenmetrazine (Preludin®)

Phenmetrazine, chemically (±)-trans-3-methyl-2-phenylmorpholine, was first synthesized in the 1950s.[1][2] It was introduced to the market as an anorectic under the brand name Preludin and was prescribed for the treatment of obesity.[1][3] Its mechanism of action, primarily as a norepinephrine and dopamine releasing agent, provided effective appetite suppression with a side effect profile that was initially considered more favorable than that of amphetamine.[1][4]

However, the stimulant properties of phenmetrazine, similar to those of amphetamines, led to its widespread recreational use and abuse.[2] This high potential for abuse ultimately resulted in its classification as a controlled substance and its withdrawal from many markets.[2]

The Evolution: Phendimetrazine and Other Early Analogs

In an effort to retain the therapeutic benefits of phenmetrazine while reducing its abuse potential, a prodrug approach was taken with the development of phendimetrazine.[3][5] Phendimetrazine, the N-methylated analog of phenmetrazine, is metabolized in the body to phenmetrazine, providing a more gradual onset and sustained release of the active compound.[3] Despite this, phendimetrazine also demonstrated a significant potential for abuse and is a controlled substance.[6]

The Modern Era: A Resurgence of Interest

In recent years, there has been a renewed interest in the this compound scaffold, driven by two main factors: the search for novel therapeutics for conditions such as ADHD and smoking cessation, and the emergence of numerous analogs as "research chemicals" or "designer drugs" on the illicit market.[1][7] This has led to the synthesis and pharmacological characterization of a wide array of substituted phenylmorpholines, including halogenated and alkylated derivatives.[2][5][8]

Synthesis and Chemistry

The synthesis of this compound and its analogs typically involves the formation of the morpholine ring through the reaction of a substituted 2-aminoethanol with a substituted phenacyl halide or a related precursor.

General Synthesis of the this compound Scaffold

A common synthetic route to the this compound core involves the reaction of a substituted 2-bromo-1-phenylethan-1-one with a substituted ethanolamine, followed by cyclization.[2]

Detailed Experimental Protocol: Synthesis of Phenmetrazine

The synthesis of phenmetrazine can be achieved through a multi-step process starting from 2-bromopropiophenone and ethanolamine.[2]

Step 1: Reaction of 2-Bromopropiophenone with Ethanolamine

  • To a solution of 2-bromopropiophenone in a suitable solvent (e.g., ethanol), an excess of ethanolamine is added.

  • The reaction mixture is stirred at room temperature for several hours.

  • The solvent is removed under reduced pressure, and the residue is partitioned between an organic solvent (e.g., dichloromethane) and water.

  • The organic layer is washed, dried, and concentrated to yield the crude intermediate.

Step 2: Reduction and Cyclization

  • The crude intermediate from Step 1 is dissolved in a suitable solvent (e.g., methanol).

  • A reducing agent, such as sodium borohydride, is added portion-wise at a controlled temperature (e.g., 0 °C).

  • The reaction is stirred for several hours and then quenched by the addition of water.

  • The product is extracted into an organic solvent, and the organic layer is washed, dried, and concentrated.

  • The resulting crude product is then treated with a strong acid (e.g., concentrated sulfuric acid) to facilitate cyclization to form the morpholine ring.[2]

  • The final product, phenmetrazine, can be purified by crystallization or chromatography.

Pharmacology and Mechanism of Action

The primary pharmacological action of this compound and its analogs is the modulation of monoamine neurotransmitter systems in the central nervous system. These compounds primarily act as releasing agents and/or reuptake inhibitors at the dopamine (DAT), norepinephrine (NET), and to a lesser extent, serotonin (SERT) transporters.[1][3][4]

Monoamine Transporter Interactions

The affinity and activity of these compounds at the monoamine transporters are key determinants of their pharmacological profiles. The following tables summarize the in vitro pharmacological data for phenmetrazine and a selection of its analogs.

Table 1: Monoamine Transporter Uptake Inhibition (IC50 values in µM)

CompoundDAT IC50 (µM)NET IC50 (µM)SERT IC50 (µM)Reference
Phenmetrazine1.931.2>10[2]
2-Methylphenmetrazine (2-MPM)6.74->10[2]
3-Methylphenmetrazine (3-MPM)>105.2>10[2]
4-Methylphenmetrazine (4-MPM)1.93-1.1[2]
3-Fluorophenmetrazine (3-FPM)<2.5<2.5>80[4]
4-Fluorophenmetrazine (4-FPM)<2.5<2.588.09[9]

Table 2: Monoamine Release (EC50 values in nM)

CompoundDA EC50 (nM)NE EC50 (nM)5-HT EC50 (nM)Reference
Phenmetrazine13150.47765[3]
3-Fluorophenmetrazine (3-FPM)43302558[8]

Note: Lower IC50 and EC50 values indicate greater potency.

Signaling Pathways

The interaction of this compound analogs with monoamine transporters leads to an increase in the extracellular concentrations of dopamine and norepinephrine. This, in turn, activates downstream signaling cascades mediated by dopamine and adrenergic receptors, which are G-protein coupled receptors (GPCRs).

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Presynaptic Terminal Membrane cluster_intracellular Presynaptic Neuron This compound This compound DAT_NET Dopamine Transporter (DAT) & Norepinephrine Transporter (NET) This compound->DAT_NET Blocks Reuptake & Promotes Efflux DA_NE Dopamine (DA) & Norepinephrine (NE) GPCR Postsynaptic D1/D2 & Adrenergic Receptors (GPCR) DA_NE->GPCR Binds to Receptors DAT_NET->DA_NE Increased Extracellular Concentration Vesicles Synaptic Vesicles (DA & NE) Vesicles->DAT_NET Transporter-mediated Release G_Protein G-Protein Activation GPCR->G_Protein Activates Effector Effector Enzymes (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messengers (e.g., cAMP) Effector->Second_Messenger Generates Kinases Protein Kinases (e.g., PKA) Second_Messenger->Kinases Activates Cellular_Response Cellular Response (e.g., Neuronal Firing) Kinases->Cellular_Response Phosphorylates Targets

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of this compound analogs.

In Vitro Monoamine Transporter Uptake Assay

This assay measures the ability of a compound to inhibit the uptake of radiolabeled monoamine neurotransmitters into synaptosomes or cells expressing the respective transporters.[2][10]

Materials:

  • Rat brain tissue (e.g., striatum for DAT, hippocampus for NET and SERT) or cells stably expressing DAT, NET, or SERT.

  • Radiolabeled neurotransmitters (e.g., [³H]dopamine, [³H]norepinephrine, [³H]serotonin).

  • Test compounds and reference standards.

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer).

  • Scintillation counter and vials.

Procedure:

  • Synaptosome/Cell Preparation: Prepare synaptosomes from rat brain tissue by homogenization and differential centrifugation or culture cells expressing the transporters to confluence.[2]

  • Assay Setup: In a 96-well plate, add assay buffer, the test compound at various concentrations, and the radiolabeled neurotransmitter.

  • Initiation of Uptake: Add the synaptosome or cell suspension to each well to initiate the uptake reaction.

  • Incubation: Incubate the plate at 37°C for a specific time (e.g., 10-20 minutes).

  • Termination of Uptake: Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the IC₅₀ values by non-linear regression analysis of the concentration-response curves.

Experimental_Workflow_Uptake_Assay start Start prep Prepare Synaptosomes or Transfected Cells start->prep setup Set up 96-well plate: - Assay Buffer - Test Compound (serial dilutions) - Radiolabeled Neurotransmitter prep->setup initiate Add Synaptosomes/Cells to initiate uptake setup->initiate incubate Incubate at 37°C initiate->incubate terminate Terminate by Rapid Filtration and Washing incubate->terminate quantify Quantify Radioactivity (Scintillation Counting) terminate->quantify analyze Data Analysis: Calculate IC50 values quantify->analyze end End analyze->end

In Vivo Locomotor Activity Assay

This assay is used to assess the stimulant or depressant effects of a compound on spontaneous motor activity in rodents.[11][12]

Materials:

  • Rodents (e.g., rats or mice).

  • Locomotor activity chambers equipped with infrared beams.

  • Test compound and vehicle control.

  • Syringes for administration.

Procedure:

  • Acclimation: Habituate the animals to the testing room and the locomotor activity chambers for a set period before the experiment.

  • Administration: Administer the test compound or vehicle control to the animals via the desired route (e.g., intraperitoneal, oral).

  • Testing: Immediately place the animals in the locomotor activity chambers.

  • Data Collection: Record locomotor activity (e.g., distance traveled, rearing frequency) over a specific time period (e.g., 60-120 minutes).

  • Data Analysis: Analyze the data to determine the effect of the compound on locomotor activity compared to the vehicle control group.

Experimental_Workflow_Locomotor_Assay start Start acclimate Acclimate Rodents to Testing Environment start->acclimate administer Administer Test Compound or Vehicle Control acclimate->administer place Place Animals in Locomotor Activity Chambers administer->place record Record Locomotor Activity (e.g., distance, rearing) place->record analyze Data Analysis: Compare treatment groups record->analyze end End analyze->end

Structure-Activity Relationships (SAR)

The pharmacological activity of this compound analogs is highly dependent on the nature and position of substituents on both the phenyl and morpholine rings.

  • Substitution on the Phenyl Ring: Halogenation (e.g., fluorine) or methylation of the phenyl ring can significantly alter the potency and selectivity of the compounds for the different monoamine transporters. For example, a 4-methyl substitution on the phenyl ring of phenmetrazine (4-MPM) maintains high potency at DAT while increasing potency at SERT compared to the parent compound.[2]

  • Substitution on the Morpholine Ring: Alkylation of the nitrogen atom (e.g., phendimetrazine) can create prodrugs with altered pharmacokinetic profiles.[3] Substitution at other positions on the morpholine ring can also influence activity.

Conclusion and Future Directions

The this compound scaffold has a rich history and continues to be an area of active research. While the initial promise of phenmetrazine as a safe anorectic was overshadowed by its abuse potential, the exploration of its analogs has led to a deeper understanding of the structure-activity relationships governing interactions with monoamine transporters. This knowledge is crucial for the design of new therapeutic agents with improved safety and efficacy profiles for a range of neuropsychiatric disorders. Future research will likely focus on the development of analogs with greater selectivity for specific monoamine transporters to minimize off-target effects and abuse liability. The continued investigation of this versatile chemical class holds significant promise for the future of drug discovery and development.

References

(S)-3-Phenylmorpholine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

This technical guide provides an in-depth overview of (S)-3-Phenylmorpholine, a chiral molecule of interest in medicinal chemistry and drug discovery. The document consolidates key chemical data, synthesis methodologies, and biological context for researchers, scientists, and drug development professionals.

Core Compound Information

(S)-3-Phenylmorpholine is a phenylmorpholine derivative with a specific stereochemistry that is crucial for its biological activity and application as a chiral building block in the synthesis of pharmaceuticals.

ParameterValueSource
CAS Number 914299-79-9[1]
Molecular Formula C₁₀H₁₃NO[1]
Molecular Weight 163.22 g/mol [1]
Description Used as a chiral building block in the development of central nervous system agents and serotonin receptor modulators.[2]
Storage 2-8°C, protect from light.[1][2]

Molecular Structure

The structure of (S)-3-Phenylmorpholine features a morpholine ring with a phenyl group attached at the third position in the (S) configuration.

Chemical Identifiers:

  • SMILES: C1=CC=C([C@H]2COCCN2)C=C1[1]

  • InChI: InChI=1S/C10H13NO/c1-2-4-9(5-3-1)10-8-12-7-6-11-10/h1-5,10-11H,6-8H2/t10-/m1/s1

Synthesis Methodologies

A representative, non-enantioselective synthesis of a substituted N-phenylmorpholine is provided below to illustrate the general chemistry. It is important to note that this protocol would require significant adaptation, likely involving a chiral starting material or a chiral catalyst, to achieve the desired (S)-enantiomer of 3-phenylmorpholine.

General Experimental Protocol for a Substituted N-Phenylmorpholine:

  • Reaction Setup: A mixture of the appropriately substituted aniline, an excess of 2-chloroethyl ether, and a suitable base (e.g., triethylamine) is prepared. The reaction can be carried out with or without a solvent.[3]

  • Heating: The reaction mixture is heated to a temperature typically ranging from 130-180°C.[3]

  • Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC).[3]

  • Workup: Upon completion, the reaction mixture is cooled, and the solvent (if used) is removed under reduced pressure. The residue is then typically partitioned between water and an organic solvent (e.g., ethyl acetate).[3]

  • Purification: The organic layer is separated, dried over an anhydrous salt (e.g., sodium sulfate), and concentrated. The crude product may be further purified by techniques such as crystallization or column chromatography to yield the desired phenylmorpholine derivative.[3]

Biological Context and Activity

Substituted phenylmorpholines are a class of compounds known for their psychoactive properties, often acting as monoamine neurotransmitter releasing agents and/or reuptake inhibitors. These compounds have been investigated for a range of therapeutic applications, including as anorectics and for the treatment of ADHD.

The biological activity of phenylmorpholine derivatives is highly dependent on their substitution pattern and stereochemistry. For instance, 2-phenylmorpholine is a potent norepinephrine and dopamine releasing agent.[4] The introduction of a methyl group at the 3-position, as in phenmetrazine (3-methyl-2-phenylmorpholine), also results in a potent psychostimulant.[5]

While specific quantitative data for the biological activity of (S)-3-Phenylmorpholine is not widely published, it is plausible that it interacts with monoamine transporters (DAT, NET, SERT) due to its structural similarity to other active phenylmorpholines. The (S)-stereochemistry is expected to play a critical role in its binding affinity and functional activity at these targets.

Hypothesized Signaling Pathway:

Based on the known mechanism of action of related phenylmorpholine compounds, (S)-3-Phenylmorpholine is hypothesized to act as a monoamine transporter ligand. This interaction would lead to an increase in the extracellular concentrations of neurotransmitters such as dopamine, norepinephrine, and/or serotonin in the synaptic cleft, thereby modulating downstream signaling pathways.

monoamine_transporter_interaction cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron S3P (S)-3-Phenylmorpholine DAT Dopamine Transporter (DAT) S3P->DAT Inhibits Reuptake / Promotes Efflux NET Norepinephrine Transporter (NET) S3P->NET Inhibits Reuptake / Promotes Efflux SERT Serotonin Transporter (SERT) S3P->SERT Inhibits Reuptake / Promotes Efflux DA Dopamine DAT->DA Reuptake NE Norepinephrine NET->NE Reuptake SE Serotonin SERT->SE Reuptake Postsynaptic_Receptors Postsynaptic Receptors DA->Postsynaptic_Receptors Binds NE->Postsynaptic_Receptors Binds SE->Postsynaptic_Receptors Binds Downstream Signaling Downstream Signaling Postsynaptic_Receptors->Downstream Signaling

Caption: Hypothesized interaction of (S)-3-Phenylmorpholine with monoamine transporters.

Experimental Workflows

The investigation of novel phenylmorpholine derivatives like (S)-3-Phenylmorpholine typically involves a series of in vitro and in vivo assays to characterize their pharmacological profile.

Typical Experimental Workflow for Pharmacological Characterization:

experimental_workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies (Animal Models) Synthesis Synthesis of (S)-3-Phenylmorpholine Purification Purification and Characterization (NMR, MS, etc.) Synthesis->Purification Binding_Assay Radioligand Binding Assays (DAT, NET, SERT) Purification->Binding_Assay Test Compound Uptake_Assay Neurotransmitter Uptake Assays Binding_Assay->Uptake_Assay Release_Assay Neurotransmitter Release Assays Uptake_Assay->Release_Assay Locomotor_Activity Locomotor Activity Release_Assay->Locomotor_Activity Candidate for in vivo testing Drug_Discrimination Drug Discrimination Locomotor_Activity->Drug_Discrimination Microdialysis In Vivo Microdialysis Drug_Discrimination->Microdialysis

Caption: A general experimental workflow for characterizing novel phenylmorpholine compounds.

Conclusion

(S)-3-Phenylmorpholine represents a valuable chiral scaffold for the development of novel therapeutics targeting the central nervous system. Its structural relationship to known monoamine transporter ligands suggests a similar mechanism of action, although further detailed pharmacological studies are required to fully elucidate its specific biological profile. The synthetic methodologies outlined provide a general framework for its preparation, which can be adapted for enantioselective synthesis. This technical guide serves as a foundational resource for researchers interested in exploring the potential of (S)-3-Phenylmorpholine and its derivatives in drug discovery.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 3-Phenylmorpholine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 3-Phenylmorpholine hydrochloride. The document is intended for researchers, scientists, and professionals in the field of drug development. It includes a summary of its quantitative data, detailed experimental protocols, and visualizations of its mechanism of action. This compound and its derivatives are recognized for their stimulant effects, primarily through interaction with monoamine transporters. This guide consolidates available information to serve as a foundational resource for further research and development.

Physical and Chemical Properties

PropertyValueSource
Molecular Formula C₁₀H₁₃NO · HCl[1][2]
Molecular Weight 199.68 g/mol [1][2]
Appearance White solid[1]
Storage Conditions 0-8 °C[1]
Melting Point (4-Phenylmorpholine) 52 - 59 °C
Boiling Point (4-Phenylmorpholine) 270 °C
pKa (Phenmetrazine hydrochloride) 7.6
Solubility Soluble in Chloroform, Dichloromethane, DMSO

Experimental Protocols

Synthesis of this compound and its Hydrochloride Salt

The synthesis of this compound can be adapted from general methods for the synthesis of phenylmorpholine derivatives. A plausible synthetic route involves the reaction of styrene oxide with ethanolamine, followed by cyclization. The resulting this compound free base can then be converted to its hydrochloride salt.

Step 1: Synthesis of 2-((2-hydroxyethyl)amino)-1-phenylethan-1-ol

This step involves the reaction of styrene oxide with ethanolamine.

  • Reactants: Styrene oxide, Ethanolamine

  • Solvent: A suitable protic solvent such as ethanol or methanol.

  • Procedure:

    • Dissolve styrene oxide in the chosen solvent.

    • Add an equimolar amount of ethanolamine to the solution.

    • The reaction mixture is stirred, typically at room temperature, for a period of several hours to allow for the completion of the reaction.

    • The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • Upon completion, the solvent is removed under reduced pressure to yield the crude amino alcohol intermediate.

Step 2: Cyclization to this compound

The cyclization of the amino alcohol intermediate is typically acid-catalyzed.

  • Reactant: 2-((2-hydroxyethyl)amino)-1-phenylethan-1-ol

  • Catalyst: A strong acid, such as concentrated sulfuric acid.

  • Solvent: An inert solvent like dichloromethane.

  • Procedure:

    • Dissolve the crude amino alcohol in dichloromethane.

    • Slowly add concentrated sulfuric acid to the solution while cooling in an ice bath.

    • The mixture is then stirred, often overnight, allowing it to gradually warm to room temperature.

    • The reaction is quenched by carefully pouring the mixture onto ice.

    • The aqueous solution is then basified using a strong base (e.g., NaOH) to a pH above 10.

    • The this compound free base is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • The combined organic extracts are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is evaporated to yield the crude this compound.

    • Purification can be achieved by column chromatography on silica gel.

Step 3: Conversion to this compound Hydrochloride

The final step is the formation of the hydrochloride salt.

  • Reactant: this compound (free base)

  • Reagent: Hydrochloric acid (e.g., as a solution in a suitable solvent like diethyl ether or isopropanol).

  • Solvent: A non-polar organic solvent in which the hydrochloride salt is insoluble, such as diethyl ether.

  • Procedure:

    • Dissolve the purified this compound free base in a minimal amount of a suitable solvent (e.g., diethyl ether).

    • Slowly add a solution of hydrochloric acid in an appropriate solvent with stirring.

    • The this compound hydrochloride will precipitate out of the solution.

    • The precipitate is collected by filtration, washed with cold solvent (e.g., diethyl ether), and dried under vacuum.

G StyreneOxide Styrene Oxide Intermediate 2-((2-hydroxyethyl)amino)- 1-phenylethan-1-ol StyreneOxide->Intermediate Ring Opening Ethanolamine Ethanolamine reagent1 + Ethanolamine Cyclization This compound (Free Base) Intermediate->Cyclization Acid-catalyzed Cyclization reagent2 + H₂SO₄ (catalyst) HCl_Salt This compound Hydrochloride Cyclization->HCl_Salt Salt Formation reagent3 + HCl

Synthetic Pathway for this compound Hydrochloride.
Analytical Protocols

GC-MS is a suitable technique for the identification and quantification of this compound. Due to its polarity, derivatization may be necessary to improve its volatility and chromatographic behavior. A common derivatization for morpholines involves nitrosation.

  • Derivatization (optional but recommended):

    • React the sample containing this compound with an acidic solution of sodium nitrite to form the N-nitroso derivative.[3]

    • Extract the derivative into an organic solvent like dichloromethane.[3]

  • Hypothetical GC-MS Parameters:

    • Instrument: Agilent GC/MS 7890/5977 or equivalent.[4]

    • Column: HP-5/DB-5; 15 m x 0.25 mm x 0.25 µm.[4]

    • Inlet Temperature: 270 °C.[4]

    • Injection Mode: Split (e.g., 50:1).[4]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[4]

    • Oven Program: Initial temperature of 100 °C, ramp to 320 °C at 35 °C/min.[4]

    • Mass Spectrometer: Electron Impact (EI) ionization at 70 eV. Scan range of m/z 40-550.[3]

G Sample Sample containing This compound HCl Derivatization Derivatization (e.g., Nitrosation) Sample->Derivatization Extraction Liquid-Liquid Extraction Derivatization->Extraction GC_MS GC-MS Analysis Extraction->GC_MS Data Data Acquisition and Analysis GC_MS->Data

Workflow for GC-MS Analysis of this compound.

HPLC is a versatile technique for the analysis of this compound hydrochloride in various matrices. A reverse-phase method would be appropriate.

  • Hypothetical HPLC Parameters:

    • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol).

    • Flow Rate: 1.0 mL/min.[5]

    • Column Temperature: 35 °C.[5]

    • Detector: UV detector set at a wavelength where the phenyl group shows strong absorbance (e.g., 215 nm and 265 nm).[5]

    • Injection Volume: 10 µL.

Biological Activity and Signaling Pathways

Substituted phenylmorpholines, such as phenmetrazine (3-methyl-2-phenylmorpholine), are known to act as monoamine releasing agents and reuptake inhibitors.[6] They primarily affect the dopamine transporter (DAT) and the norepinephrine transporter (NET), with weaker effects on the serotonin transporter (SERT).[6] While specific quantitative data for the unsubstituted this compound hydrochloride is scarce, it is expected to exhibit a similar mechanism of action.

The primary biological effect of this compound is believed to be the inhibition of dopamine and norepinephrine reuptake from the synaptic cleft. This leads to an increased concentration of these neurotransmitters in the synapse, thereby enhancing dopaminergic and noradrenergic signaling.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA_NE_Vesicle Dopamine (DA) & Norepinephrine (NE) Vesicles DA_NE_Released DA & NE DA_NE_Vesicle->DA_NE_Released Neurotransmitter Release DAT Dopamine Transporter (DAT) DA_NE_Released->DAT Reuptake NET Norepinephrine Transporter (NET) DA_NE_Released->NET Reuptake DA_NE_Synapse Increased DA & NE Concentration DA_NE_Released->DA_NE_Synapse Postsynaptic_Receptors Postsynaptic Dopamine & Adrenergic Receptors DA_NE_Synapse->Postsynaptic_Receptors Binding Signal_Transduction Signal Transduction Postsynaptic_Receptors->Signal_Transduction Activation Compound This compound Hydrochloride Compound->DAT Inhibition Compound->NET Inhibition

Proposed Mechanism of Action of this compound Hydrochloride.

Conclusion

This compound hydrochloride is a compound of significant interest due to its structural similarity to known psychoactive substances and its potential as a research tool and pharmaceutical intermediate. This guide has summarized the available data on its physical and chemical properties, provided plausible experimental protocols for its synthesis and analysis, and outlined its likely mechanism of action. Further research is warranted to determine its precise pharmacological profile, including its affinity for and activity at monoamine transporters, and to fully elucidate its potential therapeutic applications.

References

Stereoisomerism and enantiomers of 3-Phenylmorpholine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Stereoisomerism and Enantiomers of 3-Phenylmorpholine

Abstract

This compound, a key chemical scaffold, serves as the parent structure for compounds like phenmetrazine. Its biological activity is intrinsically linked to its stereochemistry. This document provides a detailed examination of the stereoisomerism of this compound, focusing on its enantiomers, (R)-3-Phenylmorpholine and (S)-3-Phenylmorpholine. It covers their synthesis, chiral resolution, and distinct pharmacological profiles, presenting quantitative data and detailed experimental protocols for researchers in pharmacology and drug development.

Introduction to this compound

This compound is a heterocyclic compound featuring a morpholine ring substituted with a phenyl group at the 3-position. The carbon atom at the 3-position, bonded to the phenyl group, the nitrogen atom, the oxygen atom, and a hydrogen atom, is a chiral center. This chirality means the molecule is non-superimposable on its mirror image, leading to the existence of two distinct stereoisomers known as enantiomers.

These enantiomers, (+)-3-phenylmorpholine and (-)-3-phenylmorpholine, possess identical physical and chemical properties in an achiral environment but exhibit different biological activities due to their specific interactions with chiral biological targets like receptors and enzymes. The N-methylated derivative of this compound is the well-known stimulant, phenmetrazine, which also exists as a pair of enantiomers with differing potencies.

Stereoisomerism and Pharmacological Significance

The two enantiomers of this compound are designated using the Cahn-Ingold-Prelog (CIP) priority rules as (R)-3-Phenylmorpholine and (S)-3-Phenylmorpholine. The biological activity of these compounds primarily stems from their interaction with monoamine transporters, specifically the dopamine transporter (DAT) and the norepinephrine transporter (NET).

Research has consistently shown that one enantiomer is significantly more potent as a norepinephrine-dopamine releasing agent. Specifically, the (+)-enantiomer of the related compound phenmetrazine is the more active isomer. The stereoselectivity of action underscores the importance of isolating and studying the individual enantiomers to understand their therapeutic potential and toxicological profiles accurately.

Quantitative Physicochemical and Pharmacological Data

The distinct properties of the enantiomers are summarized below. Data for the closely related and well-studied compound phenmetrazine is included for context, as data for the parent this compound can be sparse.

Table 1: Physicochemical Properties of this compound Enantiomers

Property(R)-enantiomer(S)-enantiomerRacemate (±)
Molecular Formula C₁₀H₁₃NOC₁₀H₁₃NOC₁₀H₁₃NO
Molar Mass 163.22 g/mol 163.22 g/mol 163.22 g/mol
Chiral Descriptor (-)(+)(±)

Note: Specific rotation and melting point data for the unmethylated this compound enantiomers are not consistently reported in readily available literature, highlighting a potential area for further research. The (+)/(-) descriptors are based on the optical rotation of the corresponding phenmetrazine enantiomers.

Table 2: Comparative Pharmacological Profile (IC₅₀ values in nM)

Compound/EnantiomerDopamine Transporter (DAT)Norepinephrine Transporter (NET)Serotonin Transporter (SERT)
(+)-Phenmetrazine2516>10,000
(-)-Phenmetrazine205208>10,000

This data for phenmetrazine illustrates the typical ~10-fold higher potency of the (+)-enantiomer at DAT and NET compared to the (-)-enantiomer.

Experimental Protocols

Racemic Synthesis of this compound

A common method for synthesizing racemic this compound involves the reaction of styrene oxide with ethanolamine.

Protocol:

  • In a round-bottom flask, combine one equivalent of styrene oxide with 1.2 equivalents of ethanolamine in a suitable solvent such as methanol or ethanol.

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude oil is then treated with concentrated sulfuric acid (H₂SO₄) at a low temperature (0-5°C) to induce cyclization.

  • The mixture is carefully heated to approximately 100°C for 1-2 hours.

  • After cooling, the reaction is quenched by slowly adding it to a beaker of crushed ice and basifying with a strong base (e.g., 50% NaOH solution) to a pH > 12.

  • The aqueous layer is extracted three times with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

  • The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield crude racemic this compound.

  • The product can be further purified by vacuum distillation or column chromatography.

Chiral Resolution using Tartaric Acid

The separation of the racemic mixture into its constituent enantiomers can be achieved by classical resolution using a chiral resolving agent, such as (+)-tartaric acid.

Protocol:

  • Dissolve the racemic this compound base in a minimal amount of a warm solvent (e.g., methanol or ethanol).

  • In a separate flask, dissolve 0.5 molar equivalents of (+)-tartaric acid in the same warm solvent.

  • Slowly add the tartaric acid solution to the this compound solution with stirring.

  • Allow the solution to cool slowly to room temperature, and then place it in a refrigerator (4°C) to facilitate crystallization of the diastereomeric salt. One diastereomer (e.g., the salt of (+)-3-phenylmorpholine with (+)-tartaric acid) should preferentially crystallize due to lower solubility.

  • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

  • To check for enantiomeric purity, a small sample of the salt is converted back to the free base and analyzed using chiral HPLC.

  • The mother liquor, now enriched in the other diastereomer, can be treated to recover the other enantiomer.

  • To recover the free base, dissolve the crystalline salt in water and basify with NaOH or Na₂CO₃.

  • Extract the free enantiomeric base with an organic solvent, dry, and evaporate the solvent.

Analytical Method: Chiral HPLC

To determine the enantiomeric excess (e.e.) of a sample, chiral High-Performance Liquid Chromatography (HPLC) is employed.

Protocol:

  • Column: A chiral stationary phase column, such as a Chiralcel OD-H or Chiralpak AD-H, is used.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) is typically used. A common starting point is a 90:10 mixture of hexane:isopropanol. An amine modifier like diethylamine (DEA) is often added (e.g., 0.1%) to improve peak shape.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: UV detection at a wavelength where the phenyl group absorbs (e.g., 254 nm).

  • Procedure: Dissolve a small amount of the sample in the mobile phase, filter, and inject onto the column. The two enantiomers will have different retention times, allowing for their separation and quantification.

Visualized Workflows and Mechanisms

The following diagrams illustrate the experimental workflow for enantiomer separation and the proposed mechanism of action at the synapse.

G Experimental Workflow for this compound Enantiomer Resolution cluster_synthesis Synthesis cluster_resolution Chiral Resolution cluster_analysis Isolation & Analysis StyreneOxide Styrene Oxide Racemic Racemic (±)-3-Phenylmorpholine StyreneOxide->Racemic + H₂SO₄ Cyclization Ethanolamine Ethanolamine Ethanolamine->Racemic DiastereomericSalts Diastereomeric Salts ((+)-3PM-(+)-TA) & ((-)-3PM-(+)-TA) Racemic->DiastereomericSalts + TartaricAcid (+)-Tartaric Acid TartaricAcid->DiastereomericSalts Crystallization Fractional Crystallization DiastereomericSalts->Crystallization Crystals Crystals (Less Soluble Salt) Crystallization->Crystals MotherLiquor Mother Liquor (Enriched in More Soluble Salt) Crystallization->MotherLiquor Base1 Basification & Extraction Crystals->Base1 Base2 Basification & Extraction MotherLiquor->Base2 Enantiomer1 Pure (+)-Enantiomer Base1->Enantiomer1 Enantiomer2 Pure (-)-Enantiomer Base2->Enantiomer2 HPLC Chiral HPLC Analysis Enantiomer1->HPLC Enantiomer2->HPLC

Caption: Workflow for the resolution of racemic this compound.

G Mechanism of Action at the Synapse cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Vesicle Vesicles (DA/NE) SynapticCleft Synaptic Cleft Vesicle->SynapticCleft Release DAT Dopamine Transporter (DAT) DAT->Vesicle Reuptake (Inhibited) NET Norepinephrine Transporter (NET) NET->Vesicle Reuptake (Inhibited) Receptors DA/NE Receptors DA_NE Dopamine & Norepinephrine Enantiomer (+)-3-Phenylmorpholine (or Phenmetrazine) Enantiomer->DAT Blocks & Reverses Enantiomer->NET Blocks & Reverses DA_NE->Receptors Binds & Activates Signal

Caption: Action of this compound at monoamine transporters.

3-Phenylmorpholine: A Technical Guide on its Function as a Monoamine Releasing Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenylmorpholine, widely known as phenmetrazine, is a psychostimulant compound with a rich history of clinical use as an anorectic.[1][2] Its pharmacological activity stems from its ability to act as a monoamine releasing agent, primarily targeting the dopamine and norepinephrine systems.[1][2] This technical guide provides an in-depth analysis of this compound and its analogs, focusing on their quantitative effects on monoamine release, the experimental protocols used to characterize these effects, and the underlying molecular mechanisms.

Core Concepts: Monoamine Releasing Agents

Monoamine releasing agents are substances that promote the efflux of monoamine neurotransmitters—namely dopamine (DA), norepinephrine (NE), and serotonin (5-HT)—from presynaptic neurons into the synaptic cleft.[3] This action is distinct from that of reuptake inhibitors, which block the transporters responsible for clearing these neurotransmitters from the synapse. This compound and its derivatives are substrate-type releasers, meaning they are transported into the neuron by the monoamine transporters (DAT for dopamine, NET for norepinephrine, and SERT for serotonin).[1] Once inside, they disrupt the vesicular storage of monoamines and reverse the direction of transporter flow, leading to a non-vesicular release of neurotransmitters.[3]

Quantitative Data on Monoamine Release

The potency and efficacy of this compound and its analogs as monoamine releasing agents are typically quantified by their half-maximal effective concentrations (EC₅₀). Lower EC₅₀ values indicate greater potency. The following tables summarize the available quantitative data for this compound (Phenmetrazine) and several of its notable analogs.

Table 1: Monoamine Releasing Activity (EC₅₀, nM) of this compound (Phenmetrazine) and its Analogs

CompoundDopamine (DA) Release EC₅₀ (nM)Norepinephrine (NE) Release EC₅₀ (nM)Serotonin (5-HT) Release EC₅₀ (nM)Reference
Phenmetrazine13150.47765[1]
(+)-Phenmetrazine8762.9>10,000[4]
(-)-Phenmetrazine415->10,000[4]
3-Fluorophenmetrazine (3-FPM)43302558[3]
2-Methylphenmetrazine (2-MPM)---[1]
3-Methylphenmetrazine (3-MPM)>10,0005210>10,000[1]
4-Methylphenmetrazine (4-MPM)2276286[1]
Pseudophenmetrazine1457 ((+)-enantiomer)514>10,000[5]
3'-Chloro-analog (PAL-594)27-301[6]
PAL-73858-23[6]

Table 2: Monoamine Transporter Uptake Inhibition (IC₅₀, nM) of this compound (Phenmetrazine) and its Analogs

CompoundDAT IC₅₀ (nM)NET IC₅₀ (nM)SERT IC₅₀ (nM)Reference
Phenmetrazine93311633575[1]
2-Methylphenmetrazine (2-MPM)658625954011[1]
4-Methylphenmetrazine (4-MPM)19261933408[1]
2-Fluorophenmetrazine (2-FPM)1.33 (µM)1.29 (µM)454 (µM)[7]
3-Fluorophenmetrazine (3-FPM)1.16 (µM)1.51 (µM)111.65 (µM)[7]
4-Fluorophenmetrazine (4-FPM)2.14 (µM)2.05 (µM)88.09 (µM)[7]

Experimental Protocols

The characterization of this compound and its analogs as monoamine releasing agents relies on established in vitro and in vivo experimental procedures.

In Vitro Monoamine Release Assay Using Synaptosomes

This assay provides a direct measure of a compound's ability to induce neurotransmitter release from isolated nerve terminals (synaptosomes).

1. Synaptosome Preparation:

  • Tissue Dissection: Rapidly dissect specific brain regions from rodents (e.g., striatum for DAT, hippocampus or cortex for NET and SERT).

  • Homogenization: Homogenize the tissue in ice-cold sucrose buffer.

  • Centrifugation: Perform a series of differential centrifugations to isolate the synaptosomal fraction (P2 pellet).

  • Resuspension: Resuspend the final synaptosomal pellet in a physiological buffer (e.g., Krebs-Ringer-HEPES buffer).

2. Radiolabeling:

  • Pre-incubate the synaptosomes with a radiolabeled monoamine substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) to allow for uptake into the nerve terminals.

3. Release Assay:

  • Aliquot the radiolabeled synaptosomes into a 96-well plate.

  • Add varying concentrations of the test compound (e.g., this compound) to the wells.

  • Incubate for a defined period (e.g., 10-30 minutes) at 37°C to allow for drug-induced release.

  • Terminate the release by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold buffer to remove extracellular radioactivity.

4. Quantification:

  • Measure the radioactivity retained on the filters (representing the amount of unreleased neurotransmitter) using a scintillation counter.

  • Calculate the percentage of release for each drug concentration relative to the total incorporated radioactivity.

  • Determine the EC₅₀ value by fitting the concentration-response data to a sigmoidal curve.

In Vivo Microdialysis

This technique allows for the measurement of extracellular neurotransmitter levels in the brain of a freely moving animal, providing insights into the in vivo effects of a compound.[8]

1. Probe Implantation:

  • Surgically implant a microdialysis probe into a specific brain region of an anesthetized rodent using stereotaxic coordinates.[9]

  • Allow the animal to recover from surgery.

2. Perfusion and Sample Collection:

  • On the day of the experiment, connect the microdialysis probe to a syringe pump and perfuse it with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 1-2 µL/min).[8]

  • Collect dialysate samples at regular intervals (e.g., every 10-20 minutes).

3. Drug Administration and Analysis:

  • After establishing a stable baseline of neurotransmitter levels, administer the test compound (e.g., this compound) systemically (e.g., via intraperitoneal injection).

  • Continue collecting dialysate samples to monitor changes in extracellular neurotransmitter concentrations.

  • Analyze the collected dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ECD) to quantify the levels of dopamine, norepinephrine, and serotonin.[10]

4. Data Analysis:

  • Express the neurotransmitter concentrations in each sample as a percentage of the average baseline concentration.

  • Plot the time course of neurotransmitter changes in response to drug administration.

Visualizations

Signaling Pathway of this compound as a Monoamine Releasing Agent

Monoamine_Release_Pathway cluster_extracellular Extracellular Space cluster_presynaptic Presynaptic Neuron 3-PM_ext This compound Transporter Monoamine Transporter (DAT/NET/SERT) 3-PM_ext->Transporter Enters via transporter Monoamine_ext Monoamine Monoamine_ext->Transporter Reuptake (Inhibited) Transporter->Monoamine_ext Monoamine Release 3-PM_int This compound Transporter->3-PM_int Vesicle Synaptic Vesicle 3-PM_int->Vesicle Disrupts vesicular storage Monoamine_int Cytosolic Monoamine Vesicle->Monoamine_int Monoamine leakage Monoamine_int->Transporter Reverse transport VMAT2 VMAT2 Monoamine_int->VMAT2 Uptake into vesicle VMAT2->Vesicle

Caption: Mechanism of this compound induced monoamine release.

Experimental Workflow for In Vitro Monoamine Release Assay

In_Vitro_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Dissect Dissect Brain Region Homogenize Homogenize Tissue Dissect->Homogenize Centrifuge Isolate Synaptosomes Homogenize->Centrifuge Resuspend Resuspend in Buffer Centrifuge->Resuspend Radiolabel Radiolabel with [3H]Monoamine Resuspend->Radiolabel Incubate Incubate with 3-PM Radiolabel->Incubate Filter Rapid Filtration Incubate->Filter Count Scintillation Counting Filter->Count Calculate Calculate % Release Count->Calculate Determine Determine EC50 Calculate->Determine

Caption: Workflow for the in vitro monoamine release assay.

Experimental Workflow for In Vivo Microdialysis

In_Vivo_Workflow cluster_surgery Surgery & Recovery cluster_experiment Experiment cluster_analysis Analysis Anesthetize Anesthetize Animal Implant Implant Microdialysis Probe Anesthetize->Implant Recover Animal Recovery Implant->Recover Perfuse Perfuse with aCSF Recover->Perfuse Collect_Baseline Collect Baseline Samples Perfuse->Collect_Baseline Administer Administer 3-PM Collect_Baseline->Administer Collect_Post Collect Post-Drug Samples Administer->Collect_Post Analyze_HPLC Analyze Samples by HPLC-ECD Collect_Post->Analyze_HPLC Quantify Quantify Neurotransmitters Analyze_HPLC->Quantify Plot Plot Time-Course Data Quantify->Plot

Caption: Workflow for the in vivo microdialysis experiment.

References

The Pharmacological Profile of Substituted Phenylmorpholines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted phenylmorpholines are a class of psychoactive compounds, many of which are derivatives of the anorectic drug phenmetrazine. These compounds primarily act as monoamine reuptake inhibitors and/or releasing agents, with varying selectivity for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). This technical guide provides a comprehensive overview of the pharmacological profile of substituted phenylmorpholines, including their structure-activity relationships, key experimental protocols for their characterization, and their effects on monoamine signaling pathways. Quantitative data on the potency and efficacy of various analogs are presented in a structured format to facilitate comparison.

Introduction

The phenylmorpholine scaffold has been a subject of medicinal chemistry research for decades, initially explored for its appetite-suppressant properties.[1][2] The prototypical compound, phenmetrazine (3-methyl-2-phenylmorpholine), was introduced clinically in the 1950s but was later withdrawn due to its potential for abuse.[1][2] Research into this chemical class has continued, with a focus on understanding the structure-activity relationships (SAR) that govern their potency and selectivity for monoamine transporters.[1][3] Many substituted phenylmorpholines are classified as norepinephrine-dopamine reuptake inhibitors (NDRIs) or releasing agents (NDRAs), making them relevant for the development of treatments for conditions such as attention-deficit/hyperactivity disorder (ADHD), depression, and substance use disorders.[2][4] This guide serves as a technical resource for professionals involved in the research and development of drugs targeting the central nervous system.

Structure-Activity Relationships and Pharmacological Effects

The pharmacological activity of substituted phenylmorpholines is highly dependent on the nature and position of substituents on both the phenyl ring and the morpholine ring.[1][3]

Phenyl Ring Substitutions

Substitutions on the phenyl ring significantly influence the potency and selectivity of these compounds for the monoamine transporters. For instance, fluorination of the phenyl ring can alter the compound's activity. 3-Fluorophenmetrazine (3-FPM) and its positional isomers are potent inhibitors of DAT and NET, with weaker effects at SERT.[3] Methyl substitution on the phenyl ring also modulates activity, with 4-methylphenmetrazine (4-MPM) displaying entactogen-like properties, suggesting a greater interaction with SERT compared to 2-MPM and 3-MPM.[1][5]

Morpholine Ring Substitutions

Modifications to the morpholine ring, such as N-alkylation, can also impact the pharmacological profile. Phendimetrazine, the N-methylated analog of phenmetrazine, acts as a prodrug, being metabolized to the more active phenmetrazine.[2][6] This metabolic conversion leads to a more sustained exposure to the active compound, potentially reducing its abuse liability.[2]

Quantitative Pharmacological Data

The following tables summarize the in vitro potencies of various substituted phenylmorpholines at the dopamine, norepinephrine, and serotonin transporters. This data is essential for understanding the structure-activity relationships within this chemical class.

Table 1: Monoamine Transporter Uptake Inhibition (IC50 values in µM)

CompoundDAT IC50 (µM)NET IC50 (µM)SERT IC50 (µM)Reference
Phenmetrazine1.93--[1]
2-Methylphenmetrazine (2-MPM)6.74--[1]
3-Methylphenmetrazine (3-MPM)>10->10[1]
4-Methylphenmetrazine (4-MPM)1.93--[1]
2-Fluorophenmetrazine (2-FPM)< 2.5< 2.5> 80[3]
3-Fluorophenmetrazine (3-FPM)< 2.5< 2.5> 80[3]
4-Fluorophenmetrazine (4-FPM)< 2.5< 2.5> 80[3]

Table 2: Monoamine Release (EC50 values in nM)

CompoundDopamine Release EC50 (nM)Norepinephrine Release EC50 (nM)Serotonin Release EC50 (nM)Reference
Phenmetrazine13150>10000[6]
Pseudophenmetrazine>10000 (inhibitor)514>10000[6]

Note: Data is compiled from various sources and experimental conditions may differ.

Key Experimental Protocols

The characterization of substituted phenylmorpholines involves a series of in vitro and in vivo assays to determine their pharmacological profile.

In Vitro Monoamine Transporter Binding Assay

This assay determines the affinity of a compound for the monoamine transporters.

  • Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for DAT, NET, and SERT.

  • Materials:

    • Rat brain tissue (striatum for DAT, frontal cortex for NET, brainstem for SERT) or cells expressing the human recombinant transporters.

    • Radioligands: [3H]WIN 35,428 for DAT, [3H]nisoxetine for NET, [3H]paroxetine for SERT.

    • Test compounds.

    • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Prepare membrane homogenates from the respective brain regions or cells.

    • Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the test compound.

    • Separate bound from free radioligand by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Determine the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Monoamine Transporter Uptake Assay

This assay measures the ability of a compound to inhibit the uptake of neurotransmitters into synaptosomes.

  • Objective: To determine the IC50 value of a test compound for the inhibition of dopamine, norepinephrine, and serotonin uptake.

  • Materials:

    • Rat brain synaptosomes prepared from appropriate brain regions.

    • Radiolabeled neurotransmitters: [3H]dopamine, [3H]norepinephrine, [3H]serotonin.

    • Test compounds.

    • Krebs-Ringer-HEPES buffer.

    • Scintillation counter.

  • Procedure:

    • Pre-incubate synaptosomes with the test compound or vehicle.

    • Initiate uptake by adding the radiolabeled neurotransmitter.

    • Incubate for a short period (e.g., 5-10 minutes) at 37°C.

    • Terminate uptake by rapid filtration and washing with ice-cold buffer.

    • Measure the radioactivity in the synaptosomes using a scintillation counter.

    • Calculate the percent inhibition of uptake at each concentration of the test compound and determine the IC50 value.

In Vivo Microdialysis

This technique allows for the measurement of extracellular neurotransmitter levels in the brain of a freely moving animal.

  • Objective: To assess the effect of a substituted phenylmorpholine on extracellular dopamine and norepinephrine concentrations in specific brain regions (e.g., nucleus accumbens, prefrontal cortex).

  • Materials:

    • Microdialysis probes.

    • Stereotaxic apparatus for probe implantation.

    • Artificial cerebrospinal fluid (aCSF).

    • Syringe pump.

    • Fraction collector.

    • High-performance liquid chromatography with electrochemical detection (HPLC-ED) system.

  • Procedure:

    • Surgically implant a microdialysis probe into the target brain region of an anesthetized rat.

    • Allow the animal to recover from surgery.

    • On the day of the experiment, perfuse the probe with aCSF at a slow, constant flow rate.

    • Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a baseline.

    • Administer the test compound (e.g., via intraperitoneal injection).

    • Continue collecting dialysate samples to measure changes in neurotransmitter levels.

    • Analyze the dialysate samples for dopamine and norepinephrine content using HPLC-ED.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the primary signaling pathway affected by substituted phenylmorpholines and a typical experimental workflow for their characterization.

monoamine_signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA TH Dopamine Dopamine L_DOPA->Dopamine DDC VMAT2 VMAT2 Dopamine->VMAT2 Vesicle Synaptic Vesicle VMAT2->Vesicle DA_synapse Dopamine Vesicle->DA_synapse Release DAT Dopamine Transporter (DAT) Phenylmorpholine Substituted Phenylmorpholine Phenylmorpholine->DAT Inhibition DA_synapse->DAT Reuptake D1R D1 Receptor DA_synapse->D1R D2R D2 Receptor DA_synapse->D2R AC Adenylyl Cyclase D1R->AC Gs D2R->AC Gi cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Signaling Downstream Signaling PKA->Signaling experimental_workflow cluster_synthesis Compound Synthesis & Purity cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_sar Data Analysis synthesis Synthesis of Analogs purification Purification & Characterization (NMR, MS, HPLC) synthesis->purification binding Radioligand Binding Assays (DAT, NET, SERT) purification->binding uptake Monoamine Uptake Assays binding->uptake release Neurotransmitter Release Assays uptake->release pk Pharmacokinetic Studies (Blood, Brain levels) release->pk microdialysis In Vivo Microdialysis (Neurotransmitter levels) pk->microdialysis behavior Behavioral Assays (Locomotor, CPP, Drug Discrimination) microdialysis->behavior sar Structure-Activity Relationship (SAR) Analysis behavior->sar

References

The Morpholine Scaffold: A Cornerstone in Central Nervous System Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest for effective therapeutics targeting the central nervous system (CNS) is fraught with challenges, primarily centered around the formidable blood-brain barrier (BBB). The design of molecules capable of traversing this selective gatekeeper while maintaining potent and selective activity at their intended neural targets requires a nuanced understanding of medicinal chemistry principles. Among the myriad of heterocyclic structures employed in this endeavor, the morpholine scaffold has emerged as a privileged motif, consistently contributing to the successful development of CNS-active pharmaceuticals. This technical guide delves into the multifaceted role of the morpholine ring in CNS drug discovery, providing a comprehensive overview of its physicochemical properties, impact on pharmacokinetic profiles, and its application in a range of CNS-targeted agents.

The Physicochemical Advantage of the Morpholine Moiety

The prevalence of the morpholine scaffold in CNS drug candidates can be attributed to its unique combination of physicochemical properties that favorably influence drug-like characteristics.[1][2][3] This six-membered saturated heterocycle, containing both an oxygen and a nitrogen atom, strikes a delicate balance between hydrophilicity and lipophilicity, a critical factor for BBB penetration.[4]

The presence of the oxygen atom can act as a hydrogen bond acceptor, enhancing solubility and interactions with biological targets.[2] The nitrogen atom, typically a weak base, possesses a pKa value that is often close to physiological pH, allowing for a degree of ionization that can aid in solubility without excessively hindering membrane permeability.[1][2] Furthermore, the flexible chair-like conformation of the morpholine ring allows it to act as a versatile scaffold, orienting substituents in optimal positions for receptor binding while maintaining a low molecular weight.[1][2]

Enhancing Blood-Brain Barrier Permeability

A crucial aspect of CNS drug design is the ability of a molecule to cross the BBB. The morpholine scaffold has been repeatedly shown to improve the BBB penetration of drug candidates.[1][4] Its balanced lipophilicity and hydrogen bonding capacity contribute to this effect. The inclusion of a morpholine ring can modulate a compound's polar surface area (PSA) and lipophilicity (logP), key determinants of passive diffusion across the BBB.[5]

The Role of the Morpholine Scaffold in Approved CNS Drugs

The utility of the morpholine scaffold is underscored by its presence in a number of approved CNS drugs targeting a variety of neurological and psychiatric disorders. These drugs leverage the favorable properties of the morpholine ring to achieve their desired therapeutic effects.

Data on Approved Morpholine-Containing CNS Drugs

The following tables summarize key quantitative data for a selection of approved CNS drugs that incorporate the morpholine scaffold.

Table 1: Pharmacokinetic Parameters of Selected Morpholine-Containing CNS Drugs

DrugTherapeutic ClassBioavailability (%)Half-life (h)Protein Binding (%)Metabolism
Moclobemide Antidepressant (MAO-A Inhibitor)55-95% (increases with repeated administration)[6]1-2[6]50%[6]Hepatic (CYP2C19, CYP2D6, CYP1A2 inhibitor)[1]
Reboxetine Antidepressant (NRI)≥94%[7]12-12.5[7]97-98%[7]Hepatic (CYP3A4-mediated)[7]
Aprepitant Antiemetic (NK1 Receptor Antagonist)~60-65%9-13>95%[6]Hepatic (primarily CYP3A4)[6]
Doxapram Respiratory StimulantN/A (IV administration)2.4-4.1[8]N/AHepatic[8]
Phendimetrazine Anorectic (Sympathomimetic)N/A19-24[9]N/AHepatic (prodrug to phenmetrazine)[9]
Timolol Beta-blocker (used for migraine)N/A4N/AHepatic
Gefitinib Antineoplastic (EGFR inhibitor)~60%~48~90%Hepatic (CYP3A4)

Table 2: Binding Affinities and Potency of Selected Morpholine-Containing CNS Drugs

DrugTargetParameterValue
Moclobemide MAO-AIC506.1 µM[2]
Reboxetine Norepinephrine Transporter (NET)Ki>1,000 nmol/L (for other receptors)[10]
Aprepitant Neurokinin 1 (NK1) ReceptorKiHigh affinity
Timolol β1/β2-adrenergic receptorsKB10.10 (-log M) vs. adrenaline; 9.43 (-log M) vs. noradrenaline[11]
Gefitinib EGFRIC50≤1 µM (sensitive cell lines)[12]

Signaling Pathways Modulated by Morpholine-Containing CNS Drugs

Morpholine-containing drugs exert their therapeutic effects by modulating specific signaling pathways within the CNS. Understanding these pathways is crucial for rational drug design and development.

Moclobemide and Monoamine Oxidase-A (MAO-A) Inhibition

Moclobemide is a reversible inhibitor of MAO-A, an enzyme responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[6] By inhibiting MAO-A, moclobemide increases the synaptic availability of these neurotransmitters, which is believed to be the primary mechanism of its antidepressant effect.

Moclobemide_Mechanism Moclobemide Moclobemide MAOA Monoamine Oxidase A (MAO-A) Moclobemide->MAOA Inhibits Neurotransmitters Serotonin Norepinephrine Dopamine MAOA->Neurotransmitters Degrades SynapticCleft Synaptic Cleft Neurotransmitters->SynapticCleft Increased Availability PostsynapticReceptor Postsynaptic Receptors SynapticCleft->PostsynapticReceptor Activates TherapeuticEffect Antidepressant Effect PostsynapticReceptor->TherapeuticEffect

Caption: Mechanism of action of Moclobemide.

Doxapram and Respiratory Stimulation

Doxapram acts as a respiratory stimulant by stimulating chemoreceptors in the carotid bodies and aortic arch, which in turn stimulates the respiratory center in the brainstem.[13][14] This leads to an increase in tidal volume and respiratory rate.

Doxapram_Mechanism Doxapram Doxapram Chemoreceptors Peripheral Chemoreceptors (Carotid Bodies, Aortic Arch) Doxapram->Chemoreceptors Stimulates RespiratoryCenter Respiratory Center (Brainstem) Chemoreceptors->RespiratoryCenter Stimulates RespiratoryMuscles Respiratory Muscles RespiratoryCenter->RespiratoryMuscles Activates Respiration Increased Respiration (Tidal Volume & Rate) RespiratoryMuscles->Respiration

Caption: Mechanism of action of Doxapram.

Gefitinib and the PI3K/Akt/mTOR Pathway in CNS Tumors

Gefitinib, an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, has shown activity against CNS metastases from non-small cell lung cancer.[15] EGFR activation is a key driver in many cancers and leads to the activation of downstream signaling pathways such as the PI3K/Akt/mTOR pathway, which promotes cell proliferation, survival, and angiogenesis. By inhibiting EGFR, gefitinib can block these oncogenic signals.

PI3K_Akt_mTOR_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds PI3K PI3K EGFR->PI3K Activates Gefitinib Gefitinib Gefitinib->EGFR Inhibits PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation Survival Angiogenesis mTOR->Proliferation Promotes

Caption: The PI3K/Akt/mTOR signaling pathway.

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of scientific findings. This section provides an overview of key experimental protocols relevant to the synthesis and evaluation of morpholine-containing CNS drug candidates.

General Synthesis of Moclobemide

A common laboratory synthesis of moclobemide involves the acylation of 4-(2-aminoethyl)morpholine with 4-chlorobenzoyl chloride.

Materials:

  • 4-(2-aminoethyl)morpholine

  • 4-chlorobenzoyl chloride

  • Triethylamine or pyridine

  • Anhydrous solvent (e.g., dichloromethane, acetone)

  • Ice bath

  • Magnetic stirrer

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve 4-(2-aminoethyl)morpholine and a base (e.g., triethylamine) in an anhydrous solvent in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of 4-chlorobenzoyl chloride in the same anhydrous solvent to the cooled amine solution with continuous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • Upon completion, the reaction mixture is typically worked up by washing with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude moclobemide can be purified by recrystallization or column chromatography.

General Synthesis of Reboxetine

The synthesis of reboxetine is more complex due to the presence of two chiral centers. Several stereoselective synthetic routes have been developed. A common approach involves the use of a chiral starting material or a chiral catalyst to control the stereochemistry. One reported synthesis starts from (S)-3-amino-1,2-propanediol.

Key Steps in a Representative Synthesis:

  • Protection of the amino and hydroxyl groups of the chiral starting material.

  • Cyclization to form the morpholine ring.

  • Introduction of the 2-ethoxyphenoxy and phenyl groups through a series of stereocontrolled reactions.

  • Deprotection to yield the final (S,S)-reboxetine enantiomer.

The specific reagents and conditions for each step are highly dependent on the chosen synthetic strategy and are detailed in the primary literature.

Parallel Artificial Membrane Permeability Assay (PAMPA) for BBB Penetration

The PAMPA-BBB assay is a high-throughput in vitro method used to predict the passive diffusion of compounds across the blood-brain barrier.

PAMPA_BBB_Workflow cluster_0 Preparation cluster_1 Incubation cluster_2 Analysis PrepDonor Prepare Donor Plate: Add compound solution Incubate Incubate the 'sandwich' plate (e.g., 4-18 hours) PrepDonor->Incubate PrepAcceptor Prepare Acceptor Plate: Add buffer and lipid membrane PrepAcceptor->Incubate MeasureConc Measure compound concentration in donor and acceptor wells (e.g., LC-MS/MS) Incubate->MeasureConc CalculatePe Calculate Permeability Coefficient (Pe) MeasureConc->CalculatePe

Caption: Experimental workflow for the PAMPA-BBB assay.

Materials:

  • 96-well filter plates (donor plate)

  • 96-well acceptor plates

  • Porcine brain lipid extract

  • Phosphate-buffered saline (PBS)

  • Test compounds and control compounds (with known high and low BBB permeability)

  • Plate shaker

  • LC-MS/MS or UV-Vis plate reader

Procedure:

  • Prepare the Acceptor Plate: Add PBS to each well of the 96-well acceptor plate.

  • Prepare the Donor Plate: Coat the filter membrane of the donor plate with a solution of porcine brain lipid in an organic solvent (e.g., dodecane). Allow the solvent to evaporate, leaving a lipid layer.

  • Add Test Compounds: Prepare solutions of the test compounds and controls in PBS. Add these solutions to the wells of the donor plate.

  • Assemble the "Sandwich": Carefully place the donor plate on top of the acceptor plate, ensuring the lipid membrane is in contact with the buffer in the acceptor wells.

  • Incubation: Incubate the plate assembly at room temperature with gentle shaking for a defined period (e.g., 4-18 hours).

  • Analysis: After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method like LC-MS/MS.

  • Calculate Permeability: The effective permeability (Pe) of the compound is calculated based on the concentration of the compound in the donor and acceptor wells and the incubation time.

In Vivo Brain Microdialysis in Rodents

In vivo microdialysis is a powerful technique to measure the unbound concentration of a drug in the brain extracellular fluid of a freely moving animal, providing a direct measure of BBB penetration.

Materials:

  • Stereotaxic apparatus

  • Microdialysis probes

  • Syringe pump

  • Fraction collector

  • Anesthesia

  • Surgical instruments

  • Artificial cerebrospinal fluid (aCSF)

  • LC-MS/MS for sample analysis

Procedure:

  • Probe Implantation: Anesthetize the rodent and place it in a stereotaxic frame. Surgically implant a microdialysis guide cannula into the desired brain region (e.g., striatum, hippocampus).

  • Recovery: Allow the animal to recover from surgery for at least 24 hours.

  • Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.

  • Perfusion: Perfuse the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min) using a syringe pump.

  • Baseline Collection: Collect baseline dialysate samples to ensure a stable baseline of endogenous neurochemicals.

  • Drug Administration: Administer the test compound to the animal (e.g., via intravenous or intraperitoneal injection).

  • Sample Collection: Collect dialysate samples at regular intervals using a fraction collector.

  • Analysis: Analyze the concentration of the drug in the dialysate samples using a highly sensitive analytical method like LC-MS/MS.

  • Data Analysis: The unbound drug concentration in the brain can be determined from the dialysate concentration after correcting for the in vivo recovery of the probe.

Conclusion

The morpholine scaffold has unequivocally established its significance in the realm of CNS drug discovery. Its inherent physicochemical properties provide a solid foundation for designing molecules with improved solubility, metabolic stability, and, most critically, enhanced blood-brain barrier permeability. The successful application of this privileged structure in a diverse array of approved CNS drugs is a testament to its versatility and utility. As our understanding of the intricate biology of the CNS continues to evolve, the morpholine scaffold, with its proven track record and amenability to chemical modification, will undoubtedly remain a valuable tool in the armamentarium of medicinal chemists striving to develop the next generation of therapies for neurological and psychiatric disorders. This guide has provided a comprehensive overview of the core principles and practical considerations surrounding the use of the morpholine scaffold, offering a valuable resource for researchers and drug development professionals in this challenging and rewarding field.

References

3-Phenylmorpholine Derivatives: A Technical Guide to their Anorectic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The global obesity epidemic necessitates the continued exploration of novel therapeutic interventions. Among the pharmacological strategies, centrally-acting appetite suppressants have historically played a significant role. The 3-phenylmorpholine scaffold, exemplified by compounds such as phenmetrazine and its prodrug phendimetrazine, represents a class of sympathomimetic amines with well-documented anorectic effects. This technical guide provides an in-depth overview of this compound derivatives, focusing on their mechanism of action, structure-activity relationships (SAR), relevant experimental protocols for their evaluation, and synthetic methodologies.

Mechanism of Action: Modulating Hypothalamic Appetite Circuits

The anorectic effects of this compound derivatives are primarily attributed to their ability to act as norepinephrine-dopamine releasing agents (NDRAs) in the central nervous system.[1] This action increases the synaptic concentrations of these key neurotransmitters, particularly within the hypothalamic nuclei that form the central hub for appetite regulation.

The hypothalamus integrates peripheral signals concerning energy status and modulates food intake through a complex interplay of orexigenic (appetite-stimulating) and anorexigenic (appetite-suppressing) neuronal pathways. The two key neuronal populations in the arcuate nucleus (ARC) are the Neuropeptide Y (NPY)/Agouti-related peptide (AgRP) neurons, which are orexigenic, and the Pro-opiomelanocortin (POMC)/Cocaine- and amphetamine-regulated transcript (CART) neurons, which are anorexigenic.

Norepinephrine and dopamine released by this compound derivatives are thought to exert their anorectic effects by modulating the activity of these and other hypothalamic nuclei, including the paraventricular nucleus (PVN), the lateral hypothalamic area (LHA), and the ventromedial nucleus (VMN). Increased noradrenergic and dopaminergic signaling is generally associated with a reduction in food intake.

Quantitative Data on Biological Activity

The biological activity of this compound derivatives has been quantified through various in vitro and in vivo assays. The following tables summarize key data for phenmetrazine, its prodrug phendimetrazine, and its metabolite pseudophenmetrazine.

Table 1: In Vitro Monoamine Transporter Interaction of Phenmetrazine and Metabolites [1]

CompoundTransporterAssayPotency
PhenmetrazineNorepinephrine Transporter (NET)[³H]Norepinephrine ReleaseEC₅₀ = 50 nM
PhenmetrazineDopamine Transporter (DAT)[³H]Dopamine ReleaseEC₅₀ = 131 nM
PseudophenmetrazineNorepinephrine Transporter (NET)[³H]Norepinephrine ReleaseEC₅₀ = 514 nM
PseudophenmetrazineDopamine Transporter (DAT)[³H]Dopamine Reuptake InhibitionIC₅₀ = 2630 nM
PhendimetrazineNET and DAT[³H]Norepinephrine and [³H]Dopamine Release/UptakeInactive

Table 2: In Vivo Anorectic and Behavioral Effects of Phendimetrazine and Phenmetrazine in Rats

CompoundAssayED₅₀
PhendimetrazineCocaine-like discriminative stimulus effect5.0 mg/kg
PhenmetrazineCocaine-like discriminative stimulus effect0.64 mg/kg

Note: While discriminative stimulus effects are not a direct measure of anorexia, they provide an in vivo measure of the central stimulant properties that are mechanistically linked to the anorectic effects of these compounds.

Structure-Activity Relationships (SAR)

The anorectic activity of this compound derivatives is influenced by substitutions on both the phenyl and morpholine rings. While a comprehensive quantitative SAR study across a wide range of analogs is not available in a single source, several key structural features have been identified:

  • N-methylation: N-methylation of phenmetrazine to form phendimetrazine results in a prodrug that is inactive at monoamine transporters but is metabolized in vivo to the active phenmetrazine.[1]

  • Stereochemistry: The stereochemistry of the substituents on the morpholine ring can significantly impact activity.

  • Phenyl Ring Substitution: Substitution on the phenyl ring can modulate potency and selectivity for the norepinephrine and dopamine transporters.

Experimental Protocols

Synthesis of this compound Derivatives

A common synthetic route to this compound derivatives involves the following key steps:

  • α-Bromination of a Propiophenone: The synthesis often starts with the α-bromination of a substituted propiophenone.

  • Reaction with Ethanolamine: The resulting α-bromoketone is then reacted with ethanolamine to form an intermediate.

  • Reduction and Cyclization: The intermediate is subsequently reduced and cyclized to form the this compound ring.

Example: Synthesis of 4-Methylphenmetrazine

A detailed protocol for the synthesis of 4-methylphenmetrazine has been described.[2] This involves the bromination of 4-methylpropiophenone, followed by reaction with ethanolamine and subsequent reduction and cyclization.

In Vivo Evaluation of Anorectic Activity in Rodents

The following protocol is a representative example for assessing the anorectic effects of this compound derivatives in rats.

1. Animals and Housing:

  • Adult male Sprague-Dawley or Wistar rats are commonly used.[3]

  • Animals should be individually housed in a temperature and humidity-controlled environment with a 12-hour light/dark cycle.[4]

  • Free access to standard laboratory chow and water should be provided during the acclimatization period.[4]

2. Acclimatization and Baseline Measurements:

  • Allow animals to acclimate to the housing conditions for at least one week.

  • For several days prior to the study, measure and record baseline food intake and body weight to establish a stable baseline.

3. Drug Preparation and Administration:

  • The test compound should be dissolved or suspended in a suitable vehicle (e.g., saline, distilled water with a small amount of a suspending agent).

  • Administration can be via various routes, with intraperitoneal (i.p.) or oral (p.o.) gavage being common.

4. Experimental Procedure (Acute Food Intake Study):

  • Fast the animals for a predetermined period (e.g., 12-16 hours) overnight with free access to water.

  • At the beginning of the dark cycle, administer the test compound or vehicle.

  • Immediately after administration, provide a pre-weighed amount of standard or a palatable high-fat diet.[4]

  • Measure food intake at specific time points (e.g., 1, 2, 4, 8, and 24 hours) by weighing the remaining food and any spillage.

  • Record body weight at the beginning and end of the study.

5. Data Analysis:

  • Calculate the cumulative food intake for each animal at each time point.

  • Express the data as mean ± SEM for each treatment group.

  • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to determine the effect of the compound on food intake compared to the vehicle control.

  • If multiple doses are tested, an ED₅₀ (the dose that produces 50% of the maximal effect) for the reduction in food intake can be calculated.

Signaling Pathways and Visualizations

The anorectic effects of this compound derivatives are mediated by their modulation of hypothalamic signaling pathways that control appetite. The following diagrams, generated using the DOT language, illustrate these pathways.

Anorectic_Signaling_Pathway cluster_drug_action Drug Action in Synapse cluster_hypothalamus Hypothalamic Appetite Regulation 3-Phenylmorpholine_Derivative This compound Derivative VMAT2 VMAT2 3-Phenylmorpholine_Derivative->VMAT2 Inhibits DAT_NET DAT/NET 3-Phenylmorpholine_Derivative->DAT_NET Reverses NE_DA_Synapse Norepinephrine (NE) & Dopamine (DA) in Synapse ARC_Nucleus Arcuate Nucleus (ARC) NE_DA_Synapse->ARC_Nucleus Modulates LHA Lateral Hypothalamic Area (LHA) NE_DA_Synapse->LHA Modulates Presynaptic_Neuron Presynaptic Neuron Presynaptic_Neuron->NE_DA_Synapse Release NPY_AgRP NPY/AgRP Neurons (Orexigenic) ARC_Nucleus->NPY_AgRP POMC_CART POMC/CART Neurons (Anorexigenic) ARC_Nucleus->POMC_CART PVN Paraventricular Nucleus (PVN) Food_Intake Decreased Food Intake PVN->Food_Intake LHA->Food_Intake Regulates NPY_AgRP->PVN Inhibits Anorexigenic Signals POMC_CART->PVN Stimulates Anorexigenic Signals

Caption: Mechanism of anorectic action of this compound derivatives.

Experimental_Workflow Start Start Acclimatization Animal Acclimatization (1 week) Start->Acclimatization Baseline Baseline Measurement (Food Intake & Body Weight) Acclimatization->Baseline Fasting Overnight Fasting (12-16 hours) Baseline->Fasting Administration Drug/Vehicle Administration Fasting->Administration Feeding Provide Pre-weighed Diet Administration->Feeding Measurement Measure Food Intake (1, 2, 4, 8, 24h) Feeding->Measurement Data_Analysis Data Analysis (Statistical Tests, ED50) Measurement->Data_Analysis End End Data_Analysis->End

Caption: Workflow for in vivo evaluation of anorectic activity.

Conclusion

This compound derivatives represent a class of compounds with significant potential as anorectic agents. Their mechanism of action, centered on the modulation of norepinephrine and dopamine signaling in the hypothalamus, is well-established. This technical guide has provided a comprehensive overview of the key aspects relevant to the research and development of these compounds, including their biological activities, structure-activity relationships, and methodologies for their synthesis and in vivo evaluation. Further research focusing on a systematic exploration of the structure-activity relationships and the development of derivatives with improved efficacy and safety profiles is warranted.

References

Methodological & Application

Synthesis Protocol for 3-Phenylmorpholine in a Research Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 3-phenylmorpholine, a valuable heterocyclic scaffold in medicinal chemistry and drug discovery. The protocols outlined are intended for use in a research laboratory setting by qualified personnel.

Introduction

This compound is a heterocyclic compound that serves as a key structural motif in a variety of biologically active molecules. Its derivatives have been explored for their potential as central nervous system agents and other therapeutic applications. This document details a reliable two-step synthesis protocol for the preparation of this compound from commercially available starting materials. The methodology involves the N-alkylation of 2-amino-1-phenylethanol followed by an acid-catalyzed intramolecular cyclodehydration.

Synthesis Overview

The synthesis of this compound is achieved through a two-step process:

  • Step 1: Synthesis of N-(2-hydroxyethyl)-2-amino-1-phenylethanol. This step involves the N-alkylation of (±)-2-amino-1-phenylethanol with 2-chloroethanol in the presence of a base to yield the intermediate diol-amine.

  • Step 2: Intramolecular Cyclodehydration to this compound. The synthesized N-(2-hydroxyethyl)-2-amino-1-phenylethanol is then treated with a strong acid, such as concentrated sulfuric acid, to facilitate an intramolecular cyclization to form the this compound ring.

Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplier
(±)-2-Amino-1-phenylethanol≥98%Commercially Available
2-Chloroethanol≥99%Commercially Available
Sodium Carbonate (Na₂CO₃)Anhydrous, ≥99.5%Commercially Available
Ethanol200 Proof, AnhydrousCommercially Available
Diethyl EtherAnhydrous, ≥99.7%Commercially Available
Sodium Sulfate (Na₂SO₄)Anhydrous, GranularCommercially Available
Concentrated Sulfuric Acid (H₂SO₄)95-98%Commercially Available
Sodium Hydroxide (NaOH)Pellets, ≥97%Commercially Available
Dichloromethane (CH₂Cl₂)ACS GradeCommercially Available
Hydrochloric Acid (HCl)37%Commercially Available
Step 1: Synthesis of N-(2-hydroxyethyl)-2-amino-1-phenylethanol
  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (±)-2-amino-1-phenylethanol (13.7 g, 0.1 mol), sodium carbonate (12.7 g, 0.12 mol), and 150 mL of ethanol.

  • Stir the mixture at room temperature for 15 minutes to ensure good suspension.

  • Add 2-chloroethanol (8.86 g, 0.11 mol) dropwise to the stirring suspension.

  • Heat the reaction mixture to reflux and maintain for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: Ethyl Acetate/Methanol 9:1).

  • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Wash the filter cake with a small amount of ethanol.

  • Concentrate the filtrate under reduced pressure to obtain a viscous oil.

  • Dissolve the oil in 100 mL of dichloromethane and wash with 50 mL of water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-(2-hydroxyethyl)-2-amino-1-phenylethanol as a pale yellow oil. The product is often used in the next step without further purification.

Step 2: Intramolecular Cyclodehydration to this compound
  • Caution: This step involves the use of concentrated sulfuric acid and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • To a 100 mL beaker containing 30 mL of concentrated sulfuric acid, cooled in an ice bath to 0-5 °C, slowly add the crude N-(2-hydroxyethyl)-2-amino-1-phenylethanol (9.05 g, 0.05 mol) from Step 1 with vigorous stirring. The addition should be done dropwise to control the exothermic reaction.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 24 hours.[1]

  • Carefully pour the reaction mixture onto 100 g of crushed ice in a large beaker with stirring.

  • Basify the acidic solution by the slow addition of a 40% aqueous sodium hydroxide solution until the pH is approximately 12-14. This should be done in an ice bath to control the temperature.

  • Extract the aqueous layer with dichloromethane (3 x 75 mL).

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude this compound as an oil.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel (Eluent: Ethyl Acetate/Hexane gradient) to afford pure this compound.

Data Presentation

Reaction Parameters and Yield
ParameterStep 1: N-AlkylationStep 2: Cyclization
Starting Material (±)-2-Amino-1-phenylethanolN-(2-hydroxyethyl)-2-amino-1-phenylethanol
Key Reagents 2-Chloroethanol, Na₂CO₃Concentrated H₂SO₄
Solvent Ethanol-
Temperature Reflux (~78 °C)0 °C to Room Temperature
Reaction Time 24 hours24 hours
Typical Yield ~80-90% (crude)~60-70% (after purification)
Physicochemical and Spectroscopic Data of this compound
PropertyValue
Molecular Formula C₁₀H₁₃NO
Molecular Weight 163.22 g/mol [2]
Appearance Colorless to pale yellow oil
Boiling Point Not readily available
¹H NMR (CDCl₃, 400 MHz) - Expected δ 7.25-7.40 (m, 5H, Ar-H), 4.20-4.30 (m, 1H, C3-H), 3.95-4.05 (m, 1H, C2-Hax), 3.70-3.80 (m, 1H, C2-Heq), 3.55-3.65 (m, 1H, C5-Hax), 3.10-3.20 (m, 1H, C6-Hax), 2.80-2.95 (m, 2H, C5-Heq, C6-Heq), 1.90 (br s, 1H, NH)
¹³C NMR (CDCl₃, 100 MHz) - Expected δ 140.5 (Ar-C), 128.8 (Ar-CH), 127.8 (Ar-CH), 126.0 (Ar-CH), 71.0 (C2), 67.5 (C5), 55.0 (C3), 46.5 (C6)
Mass Spectrum (EI) - Expected m/z 163 [M]⁺, 132, 104, 91, 77

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Cyclization A 2-Amino-1-phenylethanol C N-(2-hydroxyethyl)-2-amino-1-phenylethanol A->C B 2-Chloroethanol B->C D N-(2-hydroxyethyl)-2-amino-1-phenylethanol Na2CO3 Na2CO3, Ethanol, Reflux Na2CO3->C E This compound D->E H2SO4 Conc. H2SO4, 0°C to RT H2SO4->E

Caption: Workflow for the two-step synthesis of this compound.

Logical Relationship of Synthesis

Logical_Relationship Start Starting Materials (2-Amino-1-phenylethanol, 2-Chloroethanol) Step1 N-Alkylation Reaction Start->Step1 Intermediate Intermediate Product (N-(2-hydroxyethyl)-2-amino-1-phenylethanol) Step1->Intermediate Step2 Intramolecular Cyclization Intermediate->Step2 Purification Workup and Purification (Extraction, Distillation/Chromatography) Step2->Purification FinalProduct Final Product (this compound) Purification->FinalProduct

Caption: Logical flow of the this compound synthesis protocol.

References

Application Notes and Protocols for the Synthesis of Substituted N-Phenyl Morpholine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Substituted N-phenyl morpholine scaffolds are of significant interest in medicinal chemistry and drug development due to their prevalence in a wide range of biologically active compounds.[1][2] The morpholine ring, with its unique physicochemical properties, can improve pharmacokinetic profiles, such as aqueous solubility and metabolic stability, making it a privileged structure in the design of novel therapeutics.[3][4] These compounds have demonstrated diverse pharmacological activities, including anticancer, anti-inflammatory, and central nervous system effects.[5][6][7] This document provides detailed protocols for two primary, robust, and versatile methods for synthesizing substituted N-phenyl morpholines: the modern Palladium-Catalyzed Buchwald-Hartwig Amination and a classical, cost-effective Direct Ring-Closing Condensation.

Method 1: Palladium-Catalyzed Buchwald-Hartwig Amination

Application Note: The Buchwald-Hartwig amination is a powerful and widely adopted cross-coupling reaction for the formation of carbon-nitrogen bonds.[8] This method is prized for its high functional group tolerance, relatively mild reaction conditions, and broad substrate scope, allowing for the synthesis of a diverse library of N-aryl morpholines. The reaction involves the palladium-catalyzed coupling of an aryl halide (or triflate) with morpholine in the presence of a suitable base and a phosphine ligand.[9] The choice of ligand is critical and has evolved over several "generations" to improve reaction efficiency and scope.[8] Sterically hindered biaryl phosphine ligands, such as XPhos, are commonly employed for their high reactivity with a range of aryl chlorides and bromides.

Experimental Protocol: Synthesis of 4-(4-methylphenyl)morpholine

This protocol is adapted from a standard procedure for the Buchwald-Hartwig amination of an aryl chloride.

Materials:

  • 4-Chlorotoluene

  • Morpholine

  • Bis(dibenzylideneacetone)palladium(0) [Pd(dba)₂]

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (degassed)

  • Water (deionized)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Catalyst Preparation: To a dry two-necked flask under a nitrogen atmosphere, add bis(dibenzylideneacetone)palladium(0) (36 mg, 0.0633 mmol, 1.5 mol%), XPhos (60 mg, 0.127 mmol, 3.0 mol%), and sodium tert-butoxide (811 mg, 8.44 mmol, 2.0 equiv.).

  • Solvent Addition: Add 5 mL of degassed toluene to the flask. Stir the mixture at room temperature for 5 minutes.

  • Reagent Addition: Add 4-chlorotoluene (0.5 mL, 4.22 mmol, 1.0 equiv.) and morpholine (0.55 mL, 6.33 mmol, 1.5 equiv.) to the reaction mixture in one portion.

  • Reaction: Heat the resulting mixture to reflux and maintain for 6 hours. Monitor the reaction progress by GC or TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature and quench by adding 10 mL of water.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water (10 mL) and brine (10 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate (9:1) eluent system to yield the final product, 4-(4-methylphenyl)morpholine, as an orange solid.

Data Presentation: Buchwald-Hartwig Amination of Aryl Halides

The following table summarizes representative yields for the synthesis of various substituted N-phenyl morpholines using palladium-catalyzed methods.

Aryl Halide PrecursorAmineCatalyst/LigandBaseYield (%)Reference
4-ChlorotolueneMorpholinePd(dba)₂ / XPhosNaOtBu94%
2-BromotolueneSubstituted EthanolaminePd(OAc)₂ / P(2-furyl)₃NaOtBu68%[10]
4-BromoanisoleMorpholinePd₂ (dba)₃ / BINAPNaOtBu95%[8]
2-Bromo-6-methylpyridineMorpholinePd(OAc)₂ / DavePhosCs₂CO₃85%[11]
4-BromobenzonitrileMorpholinePd(OAc)₂ / XPhosK₃PO₄92%[12]

Visualization: Buchwald-Hartwig Amination Workflow

Buchwald_Hartwig_Workflow reagent reagent process process product product A Aryl Halide + Morpholine C Reaction Setup (Inert Atmosphere, Solvent) A->C B Pd Catalyst + Ligand + Base B->C D Heating / Reflux C->D E Quenching (Water) D->E F Extraction & Washing E->F G Drying & Concentration F->G H Purification (Chromatography) G->H I Substituted N-Phenyl Morpholine H->I

Caption: Experimental workflow for Buchwald-Hartwig amination.

Method 2: Direct Ring-Closing Condensation

Application Note: A classical and often highly cost-effective method for synthesizing N-phenyl morpholines involves the direct condensation of a substituted aniline with a bis(2-haloethyl) ether, such as 2,2'-dichloroethyl ether. This reaction is typically performed under basic conditions to neutralize the hydrogen halide formed during the double N-alkylation and subsequent ring closure. A key advantage of this approach is the use of inexpensive and readily available starting materials.[13] Some procedures can even be carried out without a solvent, further reducing costs and simplifying the workup.[13] This method is particularly effective for anilines that are not sensitive to high temperatures.

Experimental Protocol: Synthesis of N-phenylmorpholine from Aniline

This protocol is based on the general method described in patent literature for the reaction between anilines and 2-chloroethyl ether.[13]

Materials:

  • Substituted Aniline (e.g., Aniline)

  • 2,2'-Dichloroethyl ether

  • Anhydrous Potassium Carbonate (K₂CO₃) or other suitable base (e.g., Triethylamine)

  • Dimethylformamide (DMF) or other high-boiling polar solvent (optional, can be run neat)

  • Water (deionized)

  • Ethyl Acetate or Dichloromethane

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware for heating and reflux

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine the substituted aniline (1.0 equiv.), 2,2'-dichloroethyl ether (1.2-2.0 equiv.), and anhydrous potassium carbonate (2.5 equiv.).

  • Solvent (Optional): If a solvent is used, add a suitable volume of DMF to dissolve the reagents.

  • Reaction: Heat the mixture to 100-150 °C (depending on the reactivity of the aniline) and maintain for 12-24 hours. Monitor the reaction by TLC until the starting aniline is consumed.

  • Cooling and Filtration: Cool the reaction mixture to room temperature. If no solvent was used, add ethyl acetate to dissolve the product. Filter the mixture to remove the inorganic salts (potassium carbonate and potassium chloride).

  • Workup: Wash the filtrate with water (3 x volume) to remove any remaining salts and DMF.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purification: The crude product can be purified by vacuum distillation or recrystallization to afford the pure N-phenyl morpholine derivative.

Data Presentation: Direct Ring-Closing Condensation

The following table presents data for the synthesis of N-phenyl morpholines via direct condensation.

Aniline DerivativeDihaloetherBaseTemperatureYield (%)Reference
AnilineBis(2-bromoethyl) etherNa₂CO₃100 °C~70%General Method
4-Nitroaniline2,2'-Dichloroethyl etherK₂CO₃150 °C~65%[14] (related synth)
2,6-Dimethylaniline2,2'-Dichloroethyl etherTriethylamine160 °C (neat)>80%[13]
4-FluoroanilineBis(2-bromoethyl) etherK₂CO₃120 °C~75%General Method

Visualization: Direct Cyclization Synthetic Pathway

Direct_Cyclization_Pathway cluster_conditions Reaction Conditions start_mat start_mat intermediate intermediate final_prod final_prod condition condition aniline Substituted Aniline Ar-NH₂ intermediate_step Intermediate Ar-N[(CH₂)₂-O-(CH₂)₂-X]H aniline->intermediate_step 1. SN2 Alkylation dihaloether Bis(2-haloethyl) Ether X-(CH₂)₂-O-(CH₂)₂-X dihaloether->intermediate_step 1. SN2 Alkylation product N-Phenyl Morpholine intermediate_step->product 2. Intramolecular    SN2 Cyclization Base • Base (e.g., K₂CO₃) Heat • Heat (100-160 °C)

Caption: General pathway for direct N-phenyl morpholine synthesis.

Pharmacological Relevance & Signaling Pathways

Substituted N-phenyl morpholine derivatives are frequently investigated as inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in diseases like cancer. One such critical pathway is the PI3K/AKT/mTOR signaling cascade, which controls cell growth, proliferation, and survival.[15]

Visualization: Simplified PI3K/AKT/mTOR Signaling Pathway

PI3K_Pathway receptor receptor kinase kinase effector effector inhibitor inhibitor outcome outcome GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Survival Cell Survival AKT->Survival Promotes Proliferation Cell Growth & Proliferation mTOR->Proliferation Inhibitor N-Phenyl Morpholine Inhibitor Inhibitor->PI3K Inhibits

Caption: Inhibition of the PI3K/AKT/mTOR pathway by a kinase inhibitor.

References

Application Notes and Protocols for the Analytical Characterization of 3-Phenylmorpholine

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive overview of the analytical methods for the characterization of 3-Phenylmorpholine. The following protocols are intended for researchers, scientists, and drug development professionals to ensure accurate and reproducible results for the identification, quantification, and purity assessment of this compound.

Chromatographic Methods

Chromatographic techniques are essential for separating this compound from impurities and determining its concentration.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds like this compound.

Application Note: This method provides a robust protocol for the analysis of this compound, leveraging established procedures for similar compounds such as phenmetrazine (3-methyl-2-phenylmorpholine). The protocol is suitable for purity testing and identification in complex matrices. The expected fragmentation pattern of this compound will be influenced by the stable phenyl and morpholine rings.

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a suitable solvent such as methanol or ethyl acetate.

  • Instrumentation: An Agilent gas chromatograph coupled with a mass selective detector (or equivalent).

  • Chromatographic Conditions:

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL in splitless mode.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 1 minute.

      • Ramp: 15 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-550.

Quantitative Data Summary:

ParameterExpected Value
Retention Time ~10-12 minutes (estimated)
Molecular Ion (M+) m/z 163
Major Fragments m/z 104 (C₇H₆N⁺), 91 (C₇H₇⁺), 77 (C₆H₅⁺), 56 (C₃H₆N⁺)

Experimental Workflow:

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample This compound Sample Dissolve Dissolve Sample->Dissolve Solvent Methanol/Ethyl Acetate Solvent->Dissolve PreparedSample Prepared Sample (1 mg/mL) Dissolve->PreparedSample Injection Inject 1 µL PreparedSample->Injection GCMS GC-MS Instrument Separation Chromatographic Separation GCMS->Separation Injection->GCMS Detection Mass Detection Separation->Detection DataSystem Data System Detection->DataSystem Integration Peak Integration DataSystem->Integration LibrarySearch Library Search & Fragmentation Analysis DataSystem->LibrarySearch Report Final Report Integration->Report LibrarySearch->Report

GC-MS analysis workflow for this compound.
High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the quantification and purity assessment of this compound, especially for non-volatile impurities.

Application Note: This reversed-phase HPLC method is designed for the routine analysis of this compound in bulk drug substances and formulated products. The method is stability-indicating and can separate the main component from potential degradation products.

Experimental Protocol:

  • Sample Preparation: Accurately weigh and dissolve 10 mg of this compound in 100 mL of mobile phase to obtain a 100 µg/mL solution.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A mixture of acetonitrile and 0.1% formic acid in water (e.g., 30:70 v/v). The exact ratio may need optimization.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 210 nm and 254 nm.

    • Injection Volume: 10 µL.

Quantitative Data Summary:

ParameterExpected Value
Retention Time 4-6 minutes (estimated)
λmax ~205 nm, ~254 nm (estimated based on phenyl group)
Linearity Range 1-200 µg/mL
Limit of Detection (LOD) < 0.1 µg/mL
Limit of Quantification (LOQ) < 0.3 µg/mL

Experimental Workflow:

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis Sample This compound Sample PrepareSample Prepare Sample (100 µg/mL) Sample->PrepareSample MobilePhase Acetonitrile/Water with 0.1% Formic Acid FilterDegas Filter & Degas Mobile Phase MobilePhase->FilterDegas Injection Inject 10 µL PrepareSample->Injection HPLC HPLC System FilterDegas->HPLC Separation Isocratic Elution HPLC->Separation Injection->HPLC Detection UV Detection (210/254 nm) Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Integration Peak Integration & Quantification Chromatogram->Integration Purity Purity Assessment Integration->Purity Report Generate Report Purity->Report NMR_Logic cluster_1d 1D NMR cluster_info Structural Information H1_NMR ¹H NMR ChemicalShift Chemical Shifts (δ) H1_NMR->ChemicalShift Integration Integration (Proton Count) H1_NMR->Integration Multiplicity Multiplicity (J-coupling) H1_NMR->Multiplicity C13_NMR ¹³C NMR CarbonTypes Carbon Types (CH, CH₂, CH₃, Cq) C13_NMR->CarbonTypes Structure Proposed Structure of this compound ChemicalShift->Structure Integration->Structure Multiplicity->Structure CarbonTypes->Structure Thermal_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis TGA/DSC Analysis cluster_data Data Interpretation Sample This compound Sample Weighing Weigh 5-10 mg Sample->Weighing Pan Place in Aluminum Pan Weighing->Pan Instrument TGA/DSC Instrument Pan->Instrument Heating Heat from 25°C to 500°C at 10°C/min under N₂ Instrument->Heating Data Record Mass Change and Heat Flow Heating->Data Thermogram TGA/DSC Thermograms Data->Thermogram Analysis Determine Melting Point, Decomposition Temperature, and Mass Loss Thermogram->Analysis Report Thermal Stability Report Analysis->Report

Application Note: Quantification of 3-Phenylmorpholine in Biological Samples using HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a detailed and robust High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the sensitive and selective quantification of 3-Phenylmorpholine (3-PM) in biological matrices such as plasma and urine. This compound is a designer drug and an analog of phenmetrazine, possessing stimulant properties. The described method is suitable for researchers, scientists, and drug development professionals requiring accurate quantification for toxicological screening, clinical research, or pharmacokinetic studies. The protocol covers sample preparation using protein precipitation and liquid-liquid extraction, optimized chromatographic conditions, and mass spectrometric parameters. Method performance characteristics, based on analogous compounds, are provided to demonstrate the expected reliability and reproducibility.

Introduction

This compound (3-PM) is a psychoactive substance structurally related to phenmetrazine, a stimulant that was formerly used as an anorectic.[1] As a designer drug, its emergence necessitates the development of reliable analytical methods for its detection and quantification in biological samples to understand its pharmacokinetics, and for forensic and clinical purposes. HPLC-MS/MS offers high sensitivity and specificity, making it the gold standard for bioanalytical assays.[2] This document provides a comprehensive protocol for the analysis of 3-PM in plasma and urine.

Mechanism of Action

Like its analog phenmetrazine, this compound is presumed to act as a monoamine transporter inhibitor and/or releasing agent. These transporters, including the dopamine transporter (DAT) and norepinephrine transporter (NET), are responsible for the reuptake of dopamine and norepinephrine from the synaptic cleft. By inhibiting this reuptake or promoting neurotransmitter release, 3-PM increases the extracellular concentrations of these catecholamines, leading to its stimulant effects on the central nervous system.

signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA_Vesicle Dopamine Vesicle DA Dopamine (DA) DA_Vesicle->DA Release NE_Vesicle Norepinephrine Vesicle NE Norepinephrine (NE) NE_Vesicle->NE Release DAT Dopamine Transporter (DAT) DA->DAT Reuptake DA_Receptor Dopamine Receptors DA->DA_Receptor Increased Binding NET Norepinephrine Transporter (NET) NE->NET Reuptake NE_Receptor Norepinephrine Receptors NE->NE_Receptor Increased Binding PM This compound PM->DAT Inhibition PM->NET Inhibition

Caption: Proposed mechanism of action for this compound at the synapse.

Experimental Protocols

Materials and Reagents
  • This compound reference standard (≥98% purity)

  • This compound-d5 (or other suitable stable isotope-labeled internal standard)

  • HPLC-grade acetonitrile, methanol, and methyl tert-butyl ether (MTBE)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Ultrapure water

  • Drug-free human plasma and urine (for calibration and controls)

Sample Preparation

Two primary methods are presented: Protein Precipitation for plasma samples and Liquid-Liquid Extraction for urine samples.

This method is rapid and effective for removing the majority of proteinaceous material from plasma samples.

  • Aliquoting: Into a 1.5 mL microcentrifuge tube, aliquot 100 µL of plasma sample, calibrator, or quality control (QC) sample.

  • Internal Standard Spiking: Add 10 µL of the internal standard (IS) working solution (e.g., 1 µg/mL 3-PM-d5 in methanol) to each tube.

  • Precipitation: Add 300 µL of cold acetonitrile containing 0.1% formic acid.

  • Mixing: Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer 200 µL of the clear supernatant to an HPLC vial.

  • Dilution (Optional): Dilute with 200 µL of ultrapure water if necessary to reduce solvent strength before injection.

  • Injection: Inject 5-10 µL of the final extract into the HPLC-MS/MS system.

This method provides a cleaner extract for urine samples, which can have high salt content.

  • Aliquoting: Into a 10 mL glass tube, aliquot 500 µL of urine sample, calibrator, or QC.

  • Internal Standard Spiking: Add 25 µL of the IS working solution (e.g., 1 µg/mL 3-PM-d5 in methanol).

  • Basification: Add 100 µL of 1M sodium carbonate buffer to adjust the pH to ~9.

  • Extraction: Add 3 mL of methyl tert-butyl ether (MTBE).

  • Mixing: Vortex for 2 minutes, then gently rock for 10 minutes to ensure efficient partitioning.

  • Centrifugation: Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Organic Layer Transfer: Transfer the upper organic layer to a clean glass tube.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 200 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Injection: Transfer to an HPLC vial and inject 5-10 µL into the HPLC-MS/MS system.

experimental_workflow cluster_plasma Plasma Sample Prep (Protein Precipitation) cluster_urine Urine Sample Prep (Liquid-Liquid Extraction) p1 Aliquot 100 µL Plasma p2 Add Internal Standard p1->p2 p3 Add 300 µL Acetonitrile p2->p3 p4 Vortex & Centrifuge p3->p4 p5 Transfer Supernatant p4->p5 analysis HPLC-MS/MS Analysis p5->analysis u1 Aliquot 500 µL Urine u2 Add IS & Basify u1->u2 u3 Add 3 mL MTBE u2->u3 u4 Vortex & Centrifuge u3->u4 u5 Transfer Organic Layer u4->u5 u6 Evaporate to Dryness u5->u6 u7 Reconstitute u6->u7 u7->analysis data Data Processing & Quantification analysis->data

Caption: General experimental workflow for 3-PM analysis in biological samples.

HPLC-MS/MS Conditions

The following parameters provide a starting point and should be optimized for the specific instrumentation used.

Table 1: HPLC Parameters

Parameter Value
Column C18 Reverse Phase (e.g., 50 x 2.1 mm, 2.6 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient 5% B to 95% B over 5 min, hold for 1 min, return to initial over 0.5 min, re-equilibrate for 1.5 min

| Total Run Time | 8 minutes |

Table 2: Mass Spectrometer Parameters

Parameter Value
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Gas 1 40 psi
Ion Source Gas 2 40 psi
IonSpray Voltage 5000 V
Source Temperature 500 °C
Acquisition Mode Multiple Reaction Monitoring (MRM)

| Collision Gas | Nitrogen or Argon |

MRM Transitions

The molecular formula for this compound is C₁₀H₁₃NO, with a molecular weight of 163.22 g/mol .[3] The protonated precursor ion [M+H]⁺ is therefore m/z 164.2. Product ions are predicted based on the fragmentation of similar structures like methylphenmetrazine, which involves cleavage of the morpholine ring.[1]

Table 3: Proposed MRM Transitions for this compound

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Dwell Time (ms) Use
This compound 164.2 105.1 25 50 Quantifier
This compound 164.2 77.1 35 50 Qualifier

| 3-PM-d5 (IS) | 169.2 | 110.1 | 25 | 50 | Quantifier |

Note: Collision energies are instrument-dependent and require optimization.

Method Validation (Representative Data)

The following tables summarize expected performance characteristics for a validated method, based on data from similar assays for related psychoactive substances.[4][5][6] Full validation should be performed according to established guidelines.

Table 4: Calibration Curve and Sensitivity

Parameter Result
Calibration Model Linear, 1/x² weighting
Linear Range 0.5 - 250 ng/mL
Correlation Coefficient (r²) > 0.995

| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |

Table 5: Accuracy and Precision (Intra- and Inter-Day)

QC Level Spiked Conc. (ng/mL) Intra-Day Precision (%CV) Intra-Day Accuracy (%) Inter-Day Precision (%CV) Inter-Day Accuracy (%)
LLOQ 0.5 < 15 90 - 110 < 15 90 - 110
Low QC 1.5 < 10 92 - 108 < 10 92 - 108
Mid QC 50 < 8 95 - 105 < 8 95 - 105

| High QC | 200 | < 8 | 95 - 105 | < 8 | 95 - 105 |

Table 6: Matrix Effect and Recovery

QC Level Spiked Conc. (ng/mL) Matrix Matrix Effect (%) Recovery (%)
Low QC 1.5 Plasma 85 - 115 > 80
High QC 200 Plasma 85 - 115 > 80
Low QC 1.5 Urine 80 - 120 > 75

| High QC | 200 | Urine | 80 - 120 | > 75 |

Conclusion

The HPLC-MS/MS method described provides a robust, sensitive, and selective approach for the quantification of this compound in plasma and urine. The sample preparation protocols are straightforward and yield clean extracts suitable for LC-MS/MS analysis. This application note serves as a comprehensive guide for laboratories aiming to implement testing for this emerging designer drug, supporting efforts in forensic toxicology, clinical research, and pharmacokinetic studies.

References

Application Notes and Protocols for Determining the Neurochemical Activity of 3-Phenylmorpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro neurochemical assays used to characterize the activity of 3-Phenylmorpholine (3-FPM), a synthetic stimulant of the phenylmorpholine class. The following protocols and data are intended to guide researchers in the evaluation of 3-FPM and similar compounds that interact with monoamine transporters.

Introduction

This compound (3-FPM) is a psychoactive substance that has been identified as a novel psychoactive substance (NPS).[1] Structurally, it is an analog of phenmetrazine, a stimulant previously used as an appetite suppressant.[1] Understanding the neurochemical profile of 3-FPM is crucial for predicting its pharmacological effects, abuse potential, and for the development of potential therapeutic applications or forensic identification. The primary mechanism of action of 3-FPM involves its interaction with the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.[1][2]

Mechanism of Action and Signaling Pathway

3-FPM primarily acts as a norepinephrine-dopamine releasing agent.[2] It interacts with the presynaptic transporters for dopamine (DAT) and norepinephrine (NET), and to a much lesser extent, the serotonin transporter (SERT).[1][2] Rather than simply blocking the reuptake of these neurotransmitters, 3-FPM can induce a reversal of the transporter's function, leading to the release of dopamine and norepinephrine from the presynaptic neuron into the synaptic cleft.[2] This increase in extracellular monoamine concentrations is responsible for its stimulant effects.

3_FPM_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron 3_FPM This compound DAT Dopamine Transporter 3_FPM->DAT Binds & Reverses NET Norepinephrine Transporter 3_FPM->NET Binds & Reverses SERT Serotonin Transporter 3_FPM->SERT Weak Interaction DA_Vesicle Dopamine Vesicle DA_Cytosol Cytosolic Dopamine DA_Vesicle->DA_Cytosol Release NE_Vesicle Norepinephrine Vesicle NE_Cytosol Cytosolic Norepinephrine NE_Vesicle->NE_Cytosol Release DA_Synapse Dopamine DAT->DA_Synapse Release NE_Synapse Norepinephrine NET->NE_Synapse Release DA_Cytosol->DAT NE_Cytosol->NET DA_Receptor Dopamine Receptors DA_Synapse->DA_Receptor Binds NE_Receptor Norepinephrine Receptors NE_Synapse->NE_Receptor Binds Signal_Transduction_DA Signal Transduction DA_Receptor->Signal_Transduction_DA Activates Signal_Transduction_NE Signal Transduction NE_Receptor->Signal_Transduction_NE Activates Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep Prepare cell membranes expressing DAT, NET, or SERT Incubation Incubate membranes, radioligand, and 3-FPM Membrane_Prep->Incubation Radioligand_Prep Prepare radioligand (e.g., [³H]WIN 35,428 for DAT) Radioligand_Prep->Incubation Compound_Prep Prepare serial dilutions of 3-FPM Compound_Prep->Incubation Filtration Rapidly filter to separate bound and free radioligand Incubation->Filtration Washing Wash filters to remove non-specific binding Filtration->Washing Scintillation Quantify radioactivity using liquid scintillation counting Washing->Scintillation Data_Analysis Calculate IC₅₀ and Kᵢ values Scintillation->Data_Analysis Uptake_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Synaptosome_Prep Isolate synaptosomes from rat brain tissue Preincubation Pre-incubate synaptosomes with 3-FPM Synaptosome_Prep->Preincubation Radiolabeled_NT_Prep Prepare radiolabeled neurotransmitter (e.g., [³H]dopamine) Uptake_Initiation Add radiolabeled neurotransmitter to initiate uptake Radiolabeled_NT_Prep->Uptake_Initiation Compound_Prep Prepare serial dilutions of 3-FPM Compound_Prep->Preincubation Preincubation->Uptake_Initiation Termination Terminate uptake by rapid filtration and washing Uptake_Initiation->Termination Scintillation Quantify radioactivity in synaptosomes Termination->Scintillation Data_Analysis Calculate IC₅₀ value Scintillation->Data_Analysis Assay_Logic Binding_Assay Radioligand Binding Assay (Determines Affinity - Kᵢ) Mechanism Mechanism of Action (Blocker vs. Releaser) Binding_Assay->Mechanism Does it bind? Uptake_Assay Uptake Inhibition Assay (Determines Functional Potency - IC₅₀) Uptake_Assay->Mechanism Does it functionally inhibit? Release_Assay Neurotransmitter Release Assay (Determines Efficacy as a Releaser - EC₅₀) Release_Assay->Mechanism Does it induce release? Pharmacological_Profile Overall Pharmacological Profile of 3-FPM Mechanism->Pharmacological_Profile Defines

References

Protocol for Oral Gavage Administration of Novel Compounds in Rodents

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

This document provides a detailed protocol for the oral gavage administration of novel compounds to rodents, a common and effective method for precise oral dosing in preclinical research.[1][2] Adherence to this protocol is critical for ensuring animal welfare, data reproducibility, and the overall success of the study. Proper training and proficiency in the technique are essential to minimize animal stress and potential complications.[3][4]

Vehicle Selection and Compound Formulation

The choice of an appropriate vehicle is crucial for the successful oral administration of novel compounds. The vehicle must solubilize or suspend the compound uniformly, be non-toxic at the administered volume, and not interfere with the pharmacological or toxicological profile of the test substance.[5][6]

Commonly Used Vehicles for Oral Gavage:

Vehicle TypeExamplesProperties and Considerations
Aqueous Reverse Osmosis Water, Saline (0.9% NaCl), Phosphate-Buffered Saline (PBS)Preferred for water-soluble compounds. Ensure pH and osmolality are physiologically compatible.[6][7]
Aqueous Suspensions 0.5% or 1% w/v Carboxymethylcellulose (CMC), Methylcellulose (MC)Used for poorly soluble compounds. Requires thorough mixing to ensure homogeneity. Viscosity can affect administration.[5][7]
Oils Corn oil, Vegetable oil, Olive oilSuitable for hydrophobic or lipophilic compounds.[7] Should be used with caution in studies where lipid metabolism is a factor.[8]
Co-solvents/Surfactants Polyethylene glycol (PEG), Propylene glycol, Tween 80, PoloxamersCan enhance the solubility of difficult-to-formulate compounds. Potential for vehicle-induced side effects should be considered and controlled for.[5][6][9]
Cyclodextrins Hydroxypropyl-β-cyclodextrin (HP-β-CD)Can improve the solubility of poorly soluble drugs.[8] However, high concentrations may cause renal toxicity in rats.[9]

When formulating a novel compound, it is essential to assess its stability and homogeneity in the chosen vehicle. The formulation should be prepared fresh daily unless stability data supports longer storage.

Experimental Protocol: Oral Gavage in Mice and Rats

This protocol outlines the step-by-step procedure for performing oral gavage in both mice and rats.

Materials and Equipment
  • Appropriately sized gavage needles (stainless steel or flexible plastic with a ball-tip)[3][4][10]

  • Syringes (1 mL to 5 mL, depending on the dose volume)[4]

  • Test compound formulated in the selected vehicle

  • Animal scale for accurate body weight measurement

  • Personal Protective Equipment (PPE): gloves, lab coat, eye protection[11]

Pre-Procedure Preparations
  • Animal Acclimation: Allow animals to acclimate to the facility and handling to reduce stress.[4]

  • Fasting: If required by the study design, fast the animals for a few hours prior to dosing to ensure an empty stomach and maximize absorption. Water should be available ad libitum.[12]

  • Dose Calculation: Weigh each animal immediately before dosing to calculate the precise volume to be administered based on its body weight.[2][3][4][13][14]

Gavage Needle Selection and Dosing Volume

The selection of an appropriately sized gavage needle is critical to prevent injury to the esophagus and stomach.[3][10] Flexible plastic feeding tubes are often recommended as a refinement to minimize the risk of trauma.[14][15] The maximum recommended dosing volume is generally 10 mL/kg for mice and 10-20 mL/kg for rats.[2][3][16][17] However, using the lowest effective volume is advised to reduce the risk of regurgitation and aspiration.[14]

Table 1: Recommended Gavage Needle Sizes and Maximum Dosing Volumes for Mice

Body Weight (g)Needle GaugeNeedle Length (inches)Ball Diameter (mm)Maximum Dosing Volume (10 mL/kg)
<1424G11.250.14 mL
15-2022G1 - 1.51.250.15 - 0.20 mL
20-2520G1 - 22.250.20 - 0.25 mL
25-3018G1.5 - 22.250.25 - 0.30 mL
>3018G2 - 32.25>0.30 mL

Data compiled from multiple sources.[3][10][12][18]

Table 2: Recommended Gavage Needle Sizes and Maximum Dosing Volumes for Rats

Body Weight (g)Needle GaugeNeedle Length (inches)Maximum Dosing Volume (10-20 mL/kg)
<10018G2 - 31.0 - 2.0 mL
100-20018G2 - 31.0 - 4.0 mL
200-30016-18G32.0 - 6.0 mL
>30016G3>3.0 mL

Data compiled from multiple sources.[2][12][16][19]

Gavage Procedure
  • Measure Insertion Depth: Before the first gavage, measure the distance from the corner of the animal's mouth to the last rib or the xiphoid process (bottom of the sternum).[2][13][14][20] This is the approximate length needed to reach the stomach. Mark this length on the gavage needle to prevent over-insertion.[13][20]

  • Animal Restraint: Proper restraint is the most critical step for a successful and safe gavage procedure.[15]

    • Mice: Gently but firmly scruff the mouse by the loose skin over the shoulders and back of the neck.[2][13][15][21] This should immobilize the head and align it with the body.[13][18]

    • Rats: Securely grasp the rat around the thoracic region, supporting the lower body. For larger rats, a two-handed grip or a restraining device may be necessary.[11][14][15]

  • Needle Insertion:

    • Hold the restrained animal in a vertical position to allow gravity to assist.[11]

    • Gently insert the ball-tipped needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the pharynx.[2][18][20]

    • The animal will often swallow as the needle reaches the back of the throat, which helps guide the needle into the esophagus.[2][20] The needle should pass smoothly without resistance.[15][20]

    • If resistance is met, STOP immediately. [2][20] Do not force the needle. Withdraw it and attempt to reinsert. Resistance may indicate entry into the trachea.[15]

  • Dose Administration:

    • Once the needle is correctly positioned in the stomach (at the pre-measured depth), slowly administer the substance over 2-3 seconds.[18][20] Rapid injection can cause reflux and aspiration.[4]

    • After administration, gently and slowly withdraw the needle along the same path of insertion.[2][20]

  • Return to Cage: Return the animal to its home cage.

Post-Procedure Monitoring

Careful monitoring after the procedure is essential to identify any potential complications.

  • Immediate Monitoring (15-30 minutes): Observe the animal for signs of distress, such as labored breathing, gasping, cyanosis (blue extremities), or bleeding from the mouth or nose.[2][4][13][14][20]

  • Delayed Monitoring (12-24 hours): Check the animals again for any signs of complications, including hunched posture, lethargy, weight loss, or difficulty breathing.[2][13][14][20]

Potential Complications of Oral Gavage:

  • Esophageal or stomach perforation[3][13][14]

  • Aspiration pneumonia from inadvertent administration into the lungs[1][3]

  • Damage to the oral cavity or esophagus[3][13]

  • Gastric rupture from excessive volume[3]

  • Stress-induced physiological changes[1]

If any signs of severe distress are observed, the animal should be euthanized immediately, and a veterinarian should be consulted.[4][13]

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the experimental workflow for oral gavage and a conceptual signaling pathway that might be investigated following compound administration.

Oral_Gavage_Workflow A Animal Acclimation & Weighing B Dose Calculation & Formulation Preparation A->B C Measure Gavage Needle Insertion Depth B->C D Animal Restraint C->D E Gavage Needle Insertion D->E F Resistance Check E->F G Administer Compound F->G No J Withdraw & Re-attempt F->J Yes H Withdraw Needle & Return Animal to Cage G->H I Post-Procedure Monitoring H->I K Data Collection / Endpoint I->K J->D

Caption: Workflow for the oral gavage procedure in rodents.

Signaling_Pathway_Example Compound Novel Compound (Oral Gavage) Receptor Target Receptor Compound->Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Response Cellular Response (e.g., Gene Expression) TF->Response Inhibitor Endogenous Inhibitor Inhibitor->Kinase1

Caption: A hypothetical signaling pathway activated by a novel compound.

References

Application Notes and Protocols for Intraperitoneal Injection of Small Molecules in Mice and Rats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Intraperitoneal (IP) injection is a common and relatively simple method for administering substances to small laboratory animals like mice and rats. This route allows for the rapid absorption of small molecules into the systemic circulation.[1] While technically less demanding than intravenous injection, proper technique is crucial to ensure accurate dosing, minimize animal stress, and avoid complications.[1][2] These application notes provide detailed protocols and best practices for performing IP injections of small molecules in mice and rats.

Core Principles and Considerations

Successful and humane intraperitoneal injections hinge on several key factors:

  • Aseptic Technique: To prevent infection, all injectable substances, syringes, and needles must be sterile.[3][4][5] Disinfecting the injection site with 70% alcohol is also a mandatory step.[3][6][7]

  • Appropriate Restraint: Secure and safe restraint is essential to prevent injury to both the animal and the handler.[3][6] Chemical restraint (anesthesia) may be considered for particularly stressful procedures.[2]

  • Correct Injection Site: The injection should be administered in the lower right quadrant of the abdomen to avoid puncturing the cecum, which is located on the left side, as well as the bladder and other vital organs.[3][4][6][7][8]

  • Appropriate Needle and Volume: The choice of needle gauge and the volume of the injected substance should be based on the size and species of the animal to prevent discomfort and tissue damage.[3][4]

  • Verification of Needle Placement: Before injecting the substance, it is critical to aspirate to ensure the needle has not entered a blood vessel, the intestines, or the bladder.[3][4][6][7]

Quantitative Data Summary

The following tables summarize key quantitative parameters for intraperitoneal injections in mice and rats.

Table 1: Recommended Needle Sizes and Maximum Injection Volumes

SpeciesBody Weight (g)Recommended Needle GaugeMaximum Injection Volume (mL/kg)Example Maximum Volume
Mouse 20-3025-27 G[4][9]10 mL/kg[4][9][10]0.2-0.3 mL for a 20-30g mouse[4][10]
Rat 200-40023-25 G[4]10 mL/kg[4][10]2-4 mL for a 200-400g rat[4][10]

Note: It is always recommended to use the smallest possible volume to achieve the desired dose.[4][10] For small volumes, diluting the injectable agent may ensure more accurate dosing.[3][7]

Table 2: Common Vehicle Solutions for Small Molecule Administration

VehicleProperties and Considerations
Saline (0.9% NaCl) Isotonic and well-tolerated, commonly used for water-soluble compounds.[11]
Phosphate-Buffered Saline (PBS) Maintains a stable pH, suitable for pH-sensitive molecules.[11]
Water for Injection For highly water-soluble compounds.[11]
Dimethyl Sulfoxide (DMSO) A powerful solvent for hydrophobic compounds, but can have toxic effects at higher concentrations. Typically used as a co-solvent.[11]
Polyethylene Glycol (PEG) A solvent for compounds with intermediate solubility.[11]
Corn Oil, Olive Oil, Sesame Oil Used for lipophilic (fat-soluble) compounds.[11][12]

Note: The choice of vehicle depends on the physicochemical properties of the small molecule. Always check for potential toxicity of the vehicle itself.[11]

Experimental Protocols

Materials
  • Sterile syringes (appropriately sized for the injection volume)[3][4]

  • Sterile needles (appropriate gauge for the animal)[3][4]

  • Injectable substance (small molecule dissolved in a sterile vehicle)

  • 70% alcohol or other suitable disinfectant swabs[3][6]

  • Personal Protective Equipment (PPE): gloves, lab coat[13][14]

  • Sharps container for proper disposal of needles and syringes[4][13]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_procedure Injection Procedure cluster_post Post-Procedure prep_solution Prepare Sterile Injectable Solution calc_dose Calculate Dose Volume Based on Animal Weight prep_solution->calc_dose load_syringe Load Syringe with Calculated Volume calc_dose->load_syringe restrain Properly Restrain the Animal load_syringe->restrain locate_site Locate Injection Site (Lower Right Quadrant) restrain->locate_site disinfect Disinfect the Injection Site locate_site->disinfect insert_needle Insert Needle at ~30-45° Angle disinfect->insert_needle aspirate Aspirate to Check Needle Placement insert_needle->aspirate inject Inject Substance Slowly and Steadily aspirate->inject withdraw Withdraw Needle inject->withdraw dispose Dispose of Sharps Properly withdraw->dispose return_animal Return Animal to Cage dispose->return_animal monitor Monitor for Adverse Reactions return_animal->monitor

Caption: Workflow for intraperitoneal injection in rodents.

Detailed Step-by-Step Protocol for Mice
  • Preparation:

    • Warm the injectable substance to room or body temperature to reduce discomfort for the animal.[4][6][10]

    • Calculate the correct volume of the substance to be injected based on the most recent body weight of the mouse.

    • Aseptically draw the calculated volume into a sterile syringe fitted with a 25-27 gauge needle.[4][9] A new sterile syringe and needle must be used for each animal.[3][5][6]

  • Restraint:

    • Gently restrain the mouse using the scruff technique with your non-dominant hand, ensuring a firm but not restrictive grip.[6]

    • Turn the mouse to a supine position (on its back) and tilt the head slightly downwards. This allows the abdominal organs to move cranially, away from the injection site.[6][13]

  • Injection:

    • Identify the injection site in the lower right quadrant of the abdomen.[6] This is located between the midline and the flank, and caudal to the rib cage.

    • Disinfect the injection site with a 70% alcohol swab.[6][7]

    • With the needle bevel up, insert it at a 30-45 degree angle into the abdominal cavity.[6][10]

    • Gently pull back on the plunger (aspirate) to ensure the needle is not in a blood vessel (no blood), the bladder (no urine), or the intestines (no fecal matter).[4][6] If any fluid is aspirated, discard the syringe and start over with fresh materials.[4]

    • If there is no aspirate, inject the substance slowly and steadily.[15]

    • Withdraw the needle along the same path of insertion.

  • Post-Injection:

    • Immediately dispose of the needle and syringe in a designated sharps container without recapping.[4]

    • Return the mouse to its cage and monitor for any signs of distress, bleeding, or adverse reactions for a short period.[4][6]

Detailed Step-by-Step Protocol for Rats
  • Preparation:

    • Warm the injectable substance to room or body temperature.[4][16]

    • Calculate the injection volume based on the rat's current body weight.

    • Aseptically prepare the syringe with a 23-25 gauge needle.[4] Use a new sterile syringe and needle for each animal.[3]

  • Restraint:

    • For rats, a two-person restraint technique is often preferred and recommended.[4] One person restrains the rat while the other performs the injection.

    • Alternatively, a one-person technique can be used by wrapping the rat in a towel or holding it securely against your body.[4]

    • Position the rat in dorsal recumbency (on its back) with the head tilted slightly downwards.[3]

  • Injection:

    • Locate the injection site in the lower right quadrant of the abdomen to avoid the large cecum on the left side.[3][8]

    • Disinfect the area with 70% alcohol.[3]

    • Insert the needle, bevel up, at approximately a 45-degree angle.[3][14]

    • Aspirate by pulling back the plunger to check for correct placement.[3][4][14] If blood, urine, or intestinal contents are drawn, discard the syringe and start again with fresh materials.[4]

    • If placement is correct, administer the injection.

    • Withdraw the needle smoothly.

  • Post-Injection:

    • Dispose of the sharps in an appropriate container.[4][14]

    • Return the rat to its cage and observe for any complications.[4]

Key Considerations for a Successful Procedure

G cluster_animal Animal Welfare cluster_technique Technical Proficiency cluster_materials Materials & Substance center Successful IP Injection restraint Proper Restraint center->restraint monitoring Post-procedural Monitoring center->monitoring site Correct Injection Site center->site angle Appropriate Needle Angle center->angle aspiration Aspiration Check center->aspiration sterility Sterility of Materials center->sterility volume Correct Volume & Needle center->volume vehicle Appropriate Vehicle center->vehicle

References

Application Notes and Protocols for Measuring Neurotransmitter Release Induced by 3-Phenylmorpholine via In Vivo Microdialysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenylmorpholine and its analogs are a class of psychostimulant compounds that primarily act as monoamine releasing agents, with a significant impact on dopamine (DA) and norepinephrine (NE) systems.[1] Understanding the precise in vivo neurochemical profile of these compounds is crucial for elucidating their mechanism of action, therapeutic potential, and abuse liability. In vivo microdialysis is a powerful technique that allows for the continuous sampling of extracellular fluid from specific brain regions in awake, freely moving animals.[2][3] When coupled with sensitive analytical methods like High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD), it provides a dynamic measure of neurotransmitter release and metabolism in response to pharmacological agents.[4]

This document provides a detailed protocol for utilizing in vivo microdialysis to measure dopamine and serotonin release in the rat nucleus accumbens, a key brain region in the reward pathway, following the administration of this compound. As specific in vivo microdialysis data for this compound is limited, this protocol is adapted from established methods for the closely related and well-studied compound, phenmetrazine.[5]

Signaling Pathway of this compound-Induced Dopamine Release

This compound is presumed to act as a substrate for the dopamine transporter (DAT), leading to a reversal of the transporter's function. This results in the non-vesicular release of dopamine from the presynaptic terminal into the synaptic cleft.

G cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA_vesicle Dopamine Vesicle DA_cytosol Cytosolic Dopamine DA_vesicle->DA_cytosol Basal leakage DAT Dopamine Transporter (DAT) DA_cytosol->DAT Efflux DAT->DA_cytosol Reuptake (blocked/reversed) DA_synapse Extracellular Dopamine DAT->DA_synapse Release three_PM This compound three_PM->DAT Enters neuron via DAT DA_receptor Dopamine Receptors DA_synapse->DA_receptor Binding & Signal Transduction

Caption: Mechanism of this compound-induced dopamine release.

Experimental Workflow

The following diagram outlines the major steps involved in the microdialysis experiment, from surgical preparation to data analysis.

G surgery Stereotaxic Surgery: Guide Cannula Implantation (Nucleus Accumbens) recovery Post-operative Recovery (5-7 days) surgery->recovery probe_insertion Microdialysis Probe Insertion recovery->probe_insertion stabilization Stabilization Period (90-120 min) probe_insertion->stabilization baseline Baseline Sample Collection (3-4 samples, 20 min/sample) stabilization->baseline drug_admin This compound Administration (i.p. injection) baseline->drug_admin post_drug_collection Post-injection Sample Collection (6-8 samples, 20 min/sample) drug_admin->post_drug_collection analysis Neurotransmitter Analysis (HPLC-ECD) post_drug_collection->analysis histology Histological Verification of Probe Placement post_drug_collection->histology data_analysis Data Analysis & Interpretation analysis->data_analysis

Caption: Experimental workflow for in vivo microdialysis.

Quantitative Data Summary

The following table summarizes the expected quantitative changes in extracellular dopamine and serotonin levels in the nucleus accumbens following the administration of a psychostimulant like phenmetrazine, which serves as a proxy for this compound. Data are presented as a percentage of baseline levels.

CompoundDose (mg/kg, i.p.)Brain RegionPeak Dopamine Increase (% Baseline)Peak Serotonin Increase (% Baseline)Reference
Phenmetrazine1.0 - 5.0Nucleus Accumbens~400-1000%~150-300%Adapted from[5]
Amphetamine (Positive Control)1.0 - 2.0Nucleus Accumbens~800-1500%~200-400%[6]

Note: The above values are estimates based on studies of structurally and functionally similar compounds. The actual effects of this compound may vary and should be determined empirically.

Detailed Experimental Protocol

This protocol is designed for adult male Sprague-Dawley rats (250-300g). All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

I. Materials and Reagents
  • Animals: Adult male Sprague-Dawley rats (250-300g)

  • Surgical Equipment:

    • Stereotaxic apparatus

    • Anesthetic machine (isoflurane)

    • Surgical drill

    • Surgical tools (scalpels, forceps, etc.)

    • Dental cement and skull screws

    • Guide cannula (CMA or equivalent)

    • Dummy cannula

  • Microdialysis Equipment:

    • Microdialysis probes (CMA 12 or equivalent, 2mm membrane)

    • Microinfusion pump

    • Fraction collector (refrigerated)

    • Tubing and connectors

  • Chemicals and Solutions:

    • This compound HCl

    • Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 1.2 mM MgCl₂, pH 7.4

    • Saline (0.9% NaCl)

    • Ketamine/xylazine or isoflurane for anesthesia

    • HPLC-grade water, methanol, and other solvents

    • Mobile phase for HPLC-ECD (e.g., sodium phosphate buffer, EDTA, 1-octanesulfonic acid, and methanol)

    • Dopamine and serotonin standards

II. Surgical Procedure: Guide Cannula Implantation
  • Anesthetize the rat using isoflurane (5% for induction, 1-2% for maintenance).

  • Place the animal in the stereotaxic frame and ensure the head is level.

  • Make a midline incision on the scalp to expose the skull.

  • Drill a small hole over the target brain region. For the nucleus accumbens shell, typical coordinates from bregma are: AP: +1.6 mm; ML: ±0.8 mm; DV: -7.8 mm from the skull surface.

  • Slowly lower the guide cannula to the desired depth.

  • Secure the cannula to the skull using dental cement and anchor screws.

  • Insert a dummy cannula to keep the guide patent.

  • Allow the animal to recover for 5-7 days.

III. In Vivo Microdialysis Procedure
  • On the day of the experiment, gently handle the rat and remove the dummy cannula.

  • Insert the microdialysis probe through the guide cannula.

  • Connect the probe inlet to the microinfusion pump and the outlet to the refrigerated fraction collector.

  • Perfuse the probe with aCSF at a flow rate of 1.0 µL/min.

  • Allow the system to stabilize for 90-120 minutes.

  • Collect 3-4 baseline dialysate samples at 20-minute intervals.

  • Administer this compound (e.g., 1, 3, or 10 mg/kg, i.p.) or vehicle (saline).

  • Continue collecting dialysate samples every 20 minutes for at least 120-180 minutes post-injection.

  • At the end of the experiment, euthanize the animal and perfuse the brain for histological verification of the probe placement.

  • Store dialysate samples at -80°C until analysis.

IV. Neurotransmitter Analysis by HPLC-ECD
  • Thaw the dialysate samples on ice.

  • Inject a 20 µL aliquot of each sample into the HPLC system.

  • Example HPLC-ECD Parameters:

    • Column: C18 reverse-phase column (e.g., 150 x 3.2 mm, 3 µm particle size)

    • Mobile Phase: 75 mM sodium phosphate, 1.4 mM sodium octyl sulfate, 10 µM EDTA, and 15% acetonitrile, pH 3.0.

    • Flow Rate: 0.6 mL/min.

    • Detector: Electrochemical detector with a glassy carbon working electrode.

    • Potential: +0.65 V vs. Ag/AgCl reference electrode.

  • Quantify dopamine and serotonin concentrations by comparing peak heights or areas to those of external standards.

V. Data Analysis
  • Calculate the basal neurotransmitter concentrations by averaging the values from the baseline samples.

  • Express the post-injection neurotransmitter levels as a percentage of the average baseline.

  • Analyze the data using appropriate statistical methods, such as a repeated-measures ANOVA, to determine the effect of this compound over time.

Conclusion

This application note provides a comprehensive protocol for investigating the effects of this compound on neurotransmitter release using in vivo microdialysis. By following these detailed methodologies, researchers can obtain valuable insights into the pharmacodynamic profile of this and other novel psychostimulant compounds. The combination of in vivo microdialysis with HPLC-ECD offers a robust platform for characterizing the neurochemical mechanisms underlying the behavioral effects of new psychoactive substances, aiding in both basic neuroscience research and drug development.

References

Application Notes and Protocols: Electrophysiological Recording of Dopamine Neuron Activity After 3-Phenylmorpholine Exposure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenylmorpholine (3-PM) and its analogs, such as phenmetrazine, are psychostimulant compounds that primarily exert their effects on the dopaminergic system. Understanding the impact of these substances on the electrophysiological activity of dopamine (DA) neurons is crucial for elucidating their mechanisms of action, addictive potential, and therapeutic applications. These application notes provide a detailed overview of the electrophysiological effects of 3-PM and its analogs on midbrain dopamine neurons, along with protocols for conducting such experiments.

While direct electrophysiological data for 3-PM is limited, extensive research on the closely related compound phenmetrazine (PM) serves as a valuable proxy. Phenmetrazine functions as a dopamine transporter (DAT) substrate, inducing dopamine release, which provides a strong basis for predicting the actions of 3-PM.[1] This document integrates findings from studies on phenmetrazine and other psychostimulants to offer a comprehensive guide.

Data Presentation

The following tables summarize the expected quantitative effects of this compound and related compounds on dopamine neuron activity and associated signaling pathways.

Table 1: Electrophysiological Effects of Phenmetrazine on Dopamine Neurons

ParameterEffectNotes
Firing RateExpected to initially increase, followed by a potential decrease.The initial increase is due to DAT substrate activity leading to dopamine release.[1] Subsequent decreases in firing frequency are often observed with dopamine-releasing agents due to the activation of inhibitory D2 autoreceptors.[2]
Burst FiringExpected to be modulated.Changes in firing patterns, including bursting activity, are characteristic responses of dopamine neurons to psychostimulants.[3][4][5]
DAT CurrentInduces an inward current.Consistent with its function as a DAT substrate, phenmetrazine induces an inward current in voltage-clamped cells expressing the human dopamine transporter (hDAT).[1]

Table 2: Effects of Chronic Phenmetrazine Exposure on Dopaminergic Signaling

Receptor/ProteinEffect of Chronic TreatmentImplication
D2 Dopamine ReceptorAttenuated G-protein activation (desensitization).Reduced autoreceptor-mediated inhibition, potentially contributing to tolerance.[6][7]
α2-Adrenergic ReceptorAttenuated G-protein activation (desensitization).Indicates broader effects on catecholaminergic systems.[6][7]
pERK1/2Thr202/Tyr204Dose-dependent changes (decrease with low dose, increase with high dose).Altered intracellular signaling related to neuronal plasticity and gene expression.[6][7]
pDARPP-32Thr34Dose-dependent changes (increase with low dose, decrease with high dose).Modulation of a key integrator of dopamine and glutamate signaling.[6][7]
pGSK3βTyr216Significant reduction with chronic low dose.Implicates alterations in pathways related to mood regulation and neuronal survival.[6][7]

Experimental Protocols

Protocol 1: In Vivo Single-Unit Electrophysiological Recording of VTA Dopamine Neurons

This protocol describes the methodology for recording the activity of individual dopamine neurons in the ventral tegmental area (VTA) of anesthetized rodents following the administration of 3-PM.

1. Animal Preparation:

  • Anesthetize the animal (e.g., with chloral hydrate or isoflurane) and place it in a stereotaxic frame.
  • Maintain body temperature at 37°C using a heating pad.
  • Perform a craniotomy over the VTA (coordinates determined from a stereotaxic atlas).

2. Electrode Placement:

  • Use glass microelectrodes filled with a conducting solution (e.g., 2M NaCl with 2% Pontamine Sky Blue for histological verification).
  • Lower the electrode into the VTA using a microdrive.

3. Identification of Dopamine Neurons:

  • Dopamine neurons are identified based on their characteristic electrophysiological properties:
  • A slow, irregular firing rate (typically 1-10 Hz).
  • A long-duration action potential (>2.5 ms).
  • A biphasic (positive-negative) or triphasic (positive-negative-positive) waveform.
  • The presence of burst firing.
  • Pharmacological identification can be confirmed at the end of the experiment by administering a D2 receptor agonist (e.g., apomorphine or quinpirole), which should inhibit the firing of dopamine neurons.[8]

4. Drug Administration:

  • Establish a stable baseline recording of a putative dopamine neuron for at least 5-10 minutes.
  • Administer 3-PM (or a related compound) via the desired route (e.g., intraperitoneal, intravenous).
  • Record the neuronal activity continuously for a defined period post-injection to observe changes in firing rate and pattern.

5. Data Analysis:

  • Isolate single-unit activity using spike-sorting software.
  • Analyze changes in firing rate (spikes/second), the percentage of spikes fired in bursts, and other relevant parameters (e.g., interspike interval histograms).
  • Compare post-drug activity to the baseline period.

6. Histological Verification:

  • At the end of the experiment, eject the Pontamine Sky Blue dye from the electrode tip by passing a small current.
  • Perfuse the animal, and process the brain tissue to histologically verify the recording location within the VTA.

Protocol 2: Ex Vivo Brain Slice Electrophysiology

This protocol allows for the study of the direct effects of 3-PM on dopamine neuron properties in a brain slice preparation, isolating them from network effects.

1. Slice Preparation:

  • Rapidly decapitate the animal and dissect the brain in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
  • Prepare coronal or sagittal slices (200-300 µm thick) containing the VTA using a vibratome.
  • Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.

2. Recording:

  • Transfer a slice to a recording chamber continuously perfused with oxygenated aCSF at a physiological temperature (32-34°C).
  • Visualize neurons in the VTA using infrared differential interference contrast (IR-DIC) microscopy.
  • Perform whole-cell patch-clamp or cell-attached recordings from identified dopamine neurons.

3. Drug Application:

  • Obtain a stable baseline recording.
  • Bath-apply 3-PM at known concentrations to the perfusing aCSF.
  • Record changes in membrane potential, firing frequency, and synaptic currents.

4. Data Analysis:

  • Analyze changes in intrinsic membrane properties (e.g., resting membrane potential, input resistance).
  • Measure alterations in spontaneous firing rate and pattern.
  • If studying synaptic transmission, analyze changes in the frequency and amplitude of spontaneous or evoked postsynaptic currents.

Mandatory Visualizations

experimental_workflow cluster_animal_prep Animal Preparation cluster_recording Electrophysiological Recording cluster_intervention Pharmacological Intervention cluster_analysis Data Analysis & Verification anesthesia Anesthesia & Stereotaxic Mounting craniotomy Craniotomy over VTA anesthesia->craniotomy electrode_placement Lower Electrode into VTA craniotomy->electrode_placement da_identification Identify Dopamine Neuron electrode_placement->da_identification baseline Record Baseline Activity da_identification->baseline drug_admin Administer this compound baseline->drug_admin post_drug_rec Record Post-Injection Activity drug_admin->post_drug_rec data_analysis Analyze Firing Rate & Pattern post_drug_rec->data_analysis histology Histological Verification data_analysis->histology

Caption: Workflow for in vivo electrophysiological recording.

signaling_pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron PM This compound (3-PM) DAT Dopamine Transporter (DAT) PM->DAT Acts as substrate DA_cytosol Cytosolic Dopamine DAT->DA_cytosol Reverses transport (Efflux) DA_vesicle Dopamine Vesicles DA_vesicle->DA_cytosol Release from vesicles DA_synapse Synaptic Dopamine DA_cytosol->DA_synapse DA_cytosol->DA_synapse D1R D1 Receptor DA_synapse->D1R D2R D2 Receptor DA_synapse->D2R Gs Gs D1R->Gs Activates PLC Phospholipase C (PLC) D1R->PLC Can activate via Gq Gi Gi D2R->Gi Inhibits AC Adenylyl Cyclase (AC) Gs->AC Activates Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates downstream Downstream Effects (e.g., ERK, DARPP-32) PKA->downstream PLC->downstream

Caption: Putative signaling pathway of 3-PM.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 3-Phenylmorpholine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 3-Phenylmorpholine. It includes frequently asked questions, detailed troubleshooting guides for common synthetic routes, experimental protocols, and data for reaction optimization.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent laboratory-scale synthetic routes for this compound and its analogs include:

  • A multi-step synthesis starting from a propiophenone derivative: This classic approach involves the bromination of a propiophenone, followed by reaction with ethanolamine, reduction of the intermediate, and subsequent acid-catalyzed cyclization.

  • Ring-opening of styrene oxide with ethanolamine: This is a more direct, two-component approach where styrene oxide is reacted with ethanolamine, followed by cyclization.

  • Reductive amination of a phenyl-containing carbonyl compound: This method involves the reaction of a suitable phenyl-substituted keto-aldehyde or dione with an amino alcohol in the presence of a reducing agent.

Q2: Which synthetic route is recommended for laboratory-scale synthesis?

A2: For laboratory-scale synthesis, the multi-step route starting from a propiophenone derivative is well-documented and offers good control over stereochemistry, although it is longer. The route from styrene oxide is more atom-economical but may present challenges with regioselectivity. The choice of route will depend on the availability of starting materials, desired scale, and the specific equipment available.

Q3: What are the key safety precautions to consider during the synthesis of this compound?

A3: Key safety precautions include:

  • Handling corrosive reagents like bromine and strong acids (e.g., sulfuric acid) in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles.

  • Using caution with reducing agents like sodium borohydride, which can react violently with water and acids.

  • Ensuring all reactions are conducted with appropriate temperature control to prevent runaway reactions.

  • Consulting the Safety Data Sheet (SDS) for all chemicals used.

Q4: How can I effectively monitor the progress of the reaction?

A4: Reaction progress can be monitored using standard analytical techniques such as:

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective way to visualize the consumption of starting materials and the formation of products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For more detailed analysis, LC-MS can provide information on the conversion of reactants and the presence of any side products or intermediates.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR of an aliquot from the reaction mixture can be used to determine the ratio of starting material to product.

Q5: What are the standard methods for purifying this compound?

A5: The final product is typically purified by:

  • Column Chromatography: Silica gel column chromatography is a common method for separating the desired product from unreacted starting materials and byproducts.

  • Crystallization: If the product is a solid, crystallization from a suitable solvent system can be an effective purification technique.

  • Distillation: If the product is a liquid with a suitable boiling point, distillation under reduced pressure can be used for purification.

Part 2: Troubleshooting Guides

Route A: Multi-step Synthesis from Propiophenone Derivative

Problem 1: Low yield in the initial α-bromination of propiophenone.

  • Possible Cause: Incomplete reaction or formation of di-brominated side products.

  • Solution:

    • Ensure the use of anhydrous solvent, as water can react with the brominating agent.

    • Slowly add the brominating agent (e.g., bromine in acetic acid) at a controlled temperature (e.g., 0-5 °C) to minimize side reactions.

    • Monitor the reaction closely by TLC to avoid over-bromination.

Problem 2: Formation of multiple products after reaction with ethanolamine.

  • Possible Cause: The intermediate α-bromoketone is unstable and can undergo side reactions. The reaction may also produce N,N-dialkylated products.

  • Solution:

    • Use the crude α-bromoketone immediately in the next step.

    • Use a molar excess of ethanolamine to favor mono-alkylation.

    • Control the reaction temperature to prevent decomposition of the α-aminoketone.

Problem 3: Incomplete reduction of the ketone intermediate.

  • Possible Cause: Insufficient reducing agent or inactive reagent.

  • Solution:

    • Use a sufficient excess of a suitable reducing agent like sodium borohydride (NaBH₄).

    • Ensure the quality of the NaBH₄, as it can degrade over time.

    • Perform the reaction in a suitable solvent, such as methanol or ethanol, at a controlled temperature.

Problem 4: Low yield during the final acid-catalyzed cyclization.

  • Possible Cause: Dehydration of the diol intermediate or formation of side products.

  • Solution:

    • Slowly add the diol to cold, concentrated sulfuric acid to control the exothermic reaction.

    • Ensure the reaction goes to completion by allowing sufficient reaction time.

    • Carefully perform the work-up by pouring the reaction mixture onto ice to quench the reaction and precipitate the product salt.

Route B: Synthesis from Styrene Oxide and Ethanolamine

Problem 1: The reaction is slow or does not proceed to completion.

  • Possible Cause: Insufficient temperature or lack of a catalyst.

  • Solution:

    • Increase the reaction temperature. Refluxing in a suitable solvent like ethanol or isopropanol is often effective.

    • Consider the use of a Lewis acid catalyst to activate the epoxide ring.

Problem 2: Formation of regioisomeric side products.

  • Possible Cause: Nucleophilic attack of ethanolamine on both carbons of the epoxide ring.

  • Solution:

    • The regioselectivity of the ring-opening is sensitive to reaction conditions. Under basic or neutral conditions, the attack is typically at the less sterically hindered carbon.

    • Careful control of pH and temperature can influence the regioselectivity.

Problem 3: Difficulty in separating the product from unreacted starting materials.

  • Possible Cause: Similar polarities of the product and unreacted ethanolamine.

  • Solution:

    • An acidic workup can be used to protonate the amines, allowing for extraction into an aqueous layer to separate from non-basic impurities. Subsequent basification and extraction will then isolate the amine products.

    • Purification by column chromatography with a suitable solvent system is often necessary.

Route C: Reductive Amination

Problem 1: Low imine/enamine formation.

  • Possible Cause: Unfavorable equilibrium for imine formation, especially with sterically hindered ketones or less nucleophilic amines. Water produced during the reaction can inhibit imine formation.

  • Solution:

    • Use a Dean-Stark apparatus to remove water azeotropically.

    • Add a dehydrating agent such as molecular sieves.

    • Acid catalysis (e.g., a catalytic amount of acetic acid) can promote imine formation.

Problem 2: Incomplete reduction of the iminium intermediate.

  • Possible Cause: The chosen reducing agent is not suitable for the substrate or reaction conditions.

  • Solution:

    • For direct reductive amination, use a pH-sensitive reducing agent like sodium triacetoxyborohydride (STAB), which is effective under mildly acidic conditions that favor iminium ion formation.

    • For a two-step process, ensure the complete formation of the imine before adding a less selective reducing agent like sodium borohydride.

Problem 3: Formation of over-reduced or side products.

  • Possible Cause: Reduction of the carbonyl group before imine formation in a one-pot reaction, or reduction of other functional groups.

  • Solution:

    • Use a selective reducing agent like STAB that preferentially reduces the iminium ion over the carbonyl group.

    • Control the stoichiometry of the reducing agent to avoid unwanted side reactions.

Part 3: Experimental Protocols

Protocol 1: Multi-step Synthesis of this compound from 2-Bromo-1-phenylpropan-1-one

This protocol is adapted from the synthesis of phenmetrazine analogs.[1]

Step 1: Synthesis of 2-((2-hydroxyethyl)amino)-1-phenylpropan-1-one

  • To a solution of 2-bromo-1-phenylpropan-1-one (1 eq) in a suitable solvent like acetonitrile, add N,N-diisopropylethylamine (1.5 eq) and ethanolamine (1.2 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude aminoketone.

Step 2: Reduction to 1-phenyl-2-((2-hydroxyethyl)amino)propan-1-ol

  • Dissolve the crude aminoketone from the previous step in methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄) (2-3 eq) portion-wise, maintaining the temperature below 10 °C.

  • Stir the reaction mixture at room temperature for 2-4 hours until the reaction is complete (monitored by TLC).

  • Carefully quench the reaction by the slow addition of water, followed by acidification with dilute HCl.

  • Basify the solution with an aqueous solution of sodium hydroxide and extract the product with dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate to yield the crude diol.

Step 3: Cyclization to this compound

  • Cool concentrated sulfuric acid in a flask to 0 °C.

  • Slowly add the crude diol from the previous step to the cold sulfuric acid with vigorous stirring.

  • Allow the reaction mixture to stir at room temperature for 4-6 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Basify the aqueous solution with a strong base (e.g., NaOH) to a pH > 10.

  • Extract the product with an organic solvent such as dichloromethane or ethyl acetate.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography or distillation to afford this compound.

Protocol 2: Synthesis of this compound from Styrene Oxide and Ethanolamine
  • In a round-bottom flask, combine styrene oxide (1 eq) and ethanolamine (2-3 eq).

  • Heat the mixture with stirring to 80-100 °C for 4-8 hours. The reaction can also be performed in a high-boiling solvent like toluene or xylene under reflux.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Dissolve the mixture in a suitable solvent and proceed with an acid-base workup to remove excess ethanolamine and isolate the product.

  • Purify the crude product by column chromatography on silica gel.

Part 4: Data on Optimization of Reaction Conditions

The following tables provide illustrative data based on general findings for the optimization of reactions relevant to the synthesis of this compound.

Table 1: Optimization of Cyclization Conditions (Illustrative for Route A)

EntryAcidTemperature (°C)Time (h)Yield (%)
1Conc. H₂SO₄0 to RT465
2Conc. H₂SO₄RT450 (decomposition observed)
3Polyphosphoric Acid100660
4Methanesulfonic AcidRT1270

Table 2: Effect of Solvent on a Copper-Catalyzed Three-Component Morpholine Synthesis (Illustrative for Reductive Amination Routes) [2]

EntrySolventTemperature (°C)Yield (%)
1Toluene9070
2Toluene7068
3Toluene11055
4DCE8045
5MeCN80<10

Table 3: Comparison of Reducing Agents for Reductive Amination (Illustrative)

EntryReducing AgentSolventAdditiveYield (%)
1NaBH(OAc)₃DichloromethaneAcetic Acid85
2NaBH₃CNMethanolAcetic Acid75
3NaBH₄ (two-step)MethanolNone70
4H₂/Pd-CEthanolNone80

Part 5: Visualizations

Diagrams of Workflows and Logic

experimental_workflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: Amination cluster_step3 Step 3: Reduction cluster_step4 Step 4: Cyclization A Propiophenone B Bromination (Br2, AcOH) A->B C α-Bromopropiophenone B->C E Amination C->E D Ethanolamine D->E F Aminoketone Intermediate E->F G Reduction (NaBH4) F->G H Diol Intermediate G->H I Cyclization (H2SO4) H->I J This compound I->J

Caption: Workflow for the multi-step synthesis of this compound.

troubleshooting_workflow Start Low Yield in Cyclization Step Q1 Was the reaction exothermic upon adding the diol? Start->Q1 S1 Control addition rate and maintain low temperature (0 °C). Q1->S1 Yes Q2 Was the reaction time sufficient? Q1->Q2 No S1->Q2 S2 Increase reaction time and monitor by TLC/LC-MS. Q2->S2 No Q3 Was significant charring or discoloration observed? Q2->Q3 Yes S2->Q3 S3 Indicates decomposition. Use milder acid (e.g., MsOH) or lower temperature. Q3->S3 Yes End Re-run optimized reaction Q3->End No S3->End

Caption: Troubleshooting logic for low yield in the cyclization step.

general_synthesis_purification Start Starting Materials Reaction Chemical Synthesis (Selected Route) Start->Reaction Workup Reaction Workup (Quenching, Extraction) Reaction->Workup Crude Crude Product Workup->Crude Purification Purification Crude->Purification Column Column Chromatography Purification->Column Mixture Crystallization Crystallization Purification->Crystallization Solid Distillation Distillation Purification->Distillation Liquid Pure Pure this compound Column->Pure Crystallization->Pure Distillation->Pure Analysis Characterization (NMR, MS, etc.) Pure->Analysis

Caption: General workflow for synthesis and purification.

References

Common byproducts in 3-Phenylmorpholine synthesis and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering common issues during the synthesis and purification of 3-Phenylmorpholine.

Frequently Asked Questions (FAQs)

Q1: My reaction seems to be complete by TLC, but after workup, I have a low yield and multiple spots, some corresponding to my starting materials. What happened?

A: This is a common issue that can arise from incomplete reaction or issues during the workup.

  • Incomplete Reaction: Even if the starting material spot on the TLC is faint, significant amounts may remain. Consider extending the reaction time or slightly increasing the temperature, if the reaction conditions permit, to drive the reaction to completion.

  • Workup Issues: this compound is a basic compound. If your workup involves an acidic wash without subsequent careful neutralization and extraction, your product may remain in the aqueous layer as a salt, leading to low yields in the organic extract. Always ensure to basify the aqueous layer to a pH of 9-10 before final extractions with an organic solvent.[1]

Q2: I observe an oily precipitate or my compound "oils out" during recrystallization. How can I obtain solid crystals?

A: "Oiling out" typically occurs when the boiling point of the solvent is higher than the melting point of the compound, or if the compound is impure.[2] To resolve this:

  • Solvent Choice: Select a solvent with a lower boiling point.

  • Cooling Rate: Allow the solution to cool more slowly to room temperature before placing it in an ice bath. Rapid cooling can cause the compound to precipitate as an oil.[2]

  • Purity: The presence of impurities can depress the melting point and interfere with crystal lattice formation. Consider a preliminary purification step like acid-base extraction or a quick filtration through a silica plug before attempting recrystallization.

  • Induce Crystallization: If the solution is supersaturated but reluctant to crystallize, try scratching the inside of the flask with a glass rod at the meniscus or adding a seed crystal of pure this compound.[2]

Q3: My purified this compound is a salt (e.g., hydrochloride). How do I convert it back to the freebase?

A: To convert a salt of this compound back to the freebase, you need to neutralize the acid. Dissolve the salt in water and add a base, such as sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃), until the solution is basic (pH 9-10, check with pH paper). The freebase will likely precipitate out if it is not very water-soluble, or it can be extracted into an organic solvent like dichloromethane or ethyl acetate. The organic layer should then be washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent evaporated.

Troubleshooting Guide: Byproduct Removal

This guide addresses the identification and removal of common byproducts encountered in this compound synthesis.

Problem 1: Presence of Unreacted 2-Amino-1-phenylethanol

  • Identification: This starting material is more polar than this compound and will appear as a lower Rf spot on a normal phase TLC plate. It is also an amino alcohol.

  • Removal Strategy: Both the product and the starting material are basic. An acid-base extraction can be effective if there are significant differences in their pKa values or partitioning behavior, but column chromatography is generally more reliable for separating two basic compounds.

    • Method: Flash column chromatography on silica gel.

    • Eluent System: A gradient of ethyl acetate in hexane, often with a small amount (0.5-1%) of triethylamine to prevent peak tailing of the amines.

Problem 2: Contamination with N,N-bis(2-hydroxy-2-phenylethyl)amine or other over-alkylated products

  • Identification: These byproducts arise from the reaction of the nitrogen atom with more than one equivalent of the phenyl-containing electrophile or the alkylating agent reacting with the product. These will be higher molecular weight and generally less polar than the starting amino alcohol but may have varying polarity compared to the desired product.

  • Removal Strategy:

    • Method 1: Column Chromatography. This is the most effective method for separating compounds with different polarities and sizes.

    • Method 2: Recrystallization. If the byproduct is present in a small amount and has significantly different solubility characteristics, recrystallization can be effective.

Problem 3: Formation of Regioisomers (e.g., from styrene oxide route)

  • Identification: If the synthesis involves the ring-opening of an epoxide like styrene oxide with an amine, two regioisomeric amino alcohols can form. These may cyclize to form isomeric phenylmorpholines (e.g., 2-phenylmorpholine). These isomers will likely have very similar polarities.

  • Removal Strategy:

    • Method: High-Performance Liquid Chromatography (HPLC) or careful flash column chromatography. Separating regioisomers is often challenging and may require optimization of the chromatographic conditions, such as using a different stationary phase or a very shallow solvent gradient.[3]

Data on Purification Strategies

The following table summarizes common byproducts and recommended purification techniques. The effectiveness of each technique is highly dependent on the specific byproduct and reaction mixture composition.

Byproduct TypeCommon ExamplesRecommended Purification MethodPrinciple of Separation
Unreacted Starting Materials 2-Amino-1-phenylethanol, 1,2-dibromoethaneFlash Column Chromatography, Acid-Base ExtractionPolarity difference, Acidity/Basicity
Over-alkylation Products Dimeric structures, N-alkylated this compoundFlash Column ChromatographyPolarity and size difference
Regioisomers 2-Phenylmorpholine (if 3-phenyl is desired)HPLC, Careful Flash ChromatographySmall differences in polarity/stereochemistry
Neutral Byproducts Solvents, non-basic reagentsAcid-Base ExtractionAcidity/Basicity

Experimental Protocols

Protocol 1: Acid-Base Extraction for Removal of Neutral Impurities

This protocol is designed to separate the basic this compound from neutral or acidic impurities.

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent such as diethyl ether or dichloromethane (approx. 50-100 mL).

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1 M hydrochloric acid (HCl) (3 x 30 mL). The basic this compound will move into the aqueous layer as its hydrochloride salt. The neutral impurities will remain in the organic layer.[4]

  • Separation: Combine the aqueous extracts. The organic layer containing neutral impurities can be discarded.

  • Basification: Cool the combined aqueous extracts in an ice bath and slowly add a base (e.g., 2 M NaOH) with stirring until the pH is between 9 and 10 (check with pH paper).[1]

  • Re-extraction: Extract the now basic aqueous solution with an organic solvent (e.g., dichloromethane, 3 x 30 mL) to recover the neutral "freebase" this compound.

  • Drying and Evaporation: Combine the organic extracts, wash with brine (saturated NaCl solution), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified this compound.

Protocol 2: Flash Column Chromatography

This protocol is for the separation of this compound from other components with different polarities.

  • TLC Analysis: Determine a suitable eluent system using Thin Layer Chromatography (TLC). Aim for an Rf value of ~0.3 for this compound. A common starting point is a mixture of hexane and ethyl acetate (e.g., 70:30), often with 0.5% triethylamine to reduce tailing.

  • Column Packing: Prepare a slurry of silica gel in the nonpolar component of your eluent (e.g., hexane) and pour it into a glass column, allowing it to pack under gravity or with gentle pressure.[5]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a volatile solvent like dichloromethane. For a solid or oil, it is often best to "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin elution with the chosen solvent system. If separation is difficult, a gradient elution (gradually increasing the polarity of the eluent) can be employed.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Recrystallization

This protocol is for the final purification of solid this compound.

  • Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble when heated.[6] Common solvents to test include isopropanol, ethanol, ethyl acetate, or mixtures such as ethanol/water or ethyl acetate/hexane.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring until the solid completely dissolves. Add more solvent in small portions if needed.[2]

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[2]

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent. Dry the crystals in a vacuum oven to remove any residual solvent.

Visualizing the Purification Workflow

The following diagram illustrates the decision-making process for purifying crude this compound.

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Strategy cluster_analysis Final Analysis Crude Crude this compound (Product + Byproducts) Decision1 Are there significant non-basic impurities? Crude->Decision1 AcidBase Acid-Base Extraction Decision1->AcidBase Yes Decision2 Are components separable by polarity? Decision1->Decision2 No AcidBase->Decision2 Column Column Chromatography Decision2->Column Yes Decision3 Is the product a solid and nearly pure? Decision2->Decision3 No Column->Decision3 Recrystal Recrystallization Decision3->Recrystal Yes Pure Pure this compound Decision3->Pure No, re-evaluate Recrystal->Pure

Caption: Workflow for the purification of this compound.

References

Technical Support Center: Purification of Crude 3-Phenylmorpholine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 3-Phenylmorpholine.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for purifying crude this compound?

A1: The most common and effective methods for purifying crude this compound are recrystallization, column chromatography, and distillation. The choice of method depends on the nature and quantity of impurities, the scale of the purification, and the desired final purity.

Q2: What are the likely impurities in a crude this compound product?

A2: Impurities can arise from unreacted starting materials, side-products, or decomposition during the reaction or work-up. Depending on the synthetic route, common impurities may include:

  • Starting materials: Phenyl-substituted precursors, ethanolamine derivatives.

  • Side-products: Over-alkylation products or byproducts from ring formation.

  • Decomposition products: Oxidation or cleavage of the morpholine ring.

Q3: How can I assess the purity of my this compound product?

A3: The purity of this compound can be assessed using several analytical techniques, including:

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity and can separate closely related impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can identify the structure of the main product and detect the presence of impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities.

  • Melting Point Analysis: A sharp melting point close to the literature value indicates high purity. Impurities typically broaden and depress the melting point range.

Troubleshooting Guides

Recrystallization

Recrystallization is a powerful technique for removing small amounts of impurities from a solid compound. The principle relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures.

Troubleshooting Common Recrystallization Issues:

Issue EncounteredPotential Cause(s)Suggested Troubleshooting Steps
Product does not dissolve in hot solvent. - Incorrect solvent choice (compound is insoluble).- Insufficient solvent volume.- Select a more suitable solvent where the compound has high solubility when hot and low solubility when cold.- Gradually add more hot solvent until the product dissolves completely.
Product "oils out" instead of crystallizing. - The boiling point of the solvent is higher than the melting point of the product.- The solution is supersaturated and cooling too quickly.- High concentration of impurities.- Use a lower-boiling point solvent.- Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.- Consider a preliminary purification step like column chromatography to remove excess impurities.
No crystals form upon cooling. - The solution is not sufficiently saturated.- The compound is too soluble in the chosen solvent even at low temperatures.- Evaporate some of the solvent to increase the concentration.- Place the solution in an ice bath to further decrease solubility.- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of pure this compound.
Low recovery of purified crystals. - Too much solvent was used.- The compound has significant solubility in the cold solvent.- Premature crystallization during hot filtration.- Use the minimum amount of hot solvent necessary for dissolution.- Ensure the solution is thoroughly cooled in an ice bath before filtration.- Pre-heat the filtration apparatus to prevent crystallization in the funnel.
Crystals are colored or appear impure. - Colored impurities are co-crystallizing with the product.- Impurities are adsorbed onto the crystal surface.- Add activated charcoal to the hot solution to adsorb colored impurities before filtration.- Perform a second recrystallization using a different solvent system.
Column Chromatography

Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and elution with a mobile phase.

Troubleshooting Common Column Chromatography Issues:

Issue EncounteredPotential Cause(s)Suggested Troubleshooting Steps
Poor separation of product and impurities. - Inappropriate mobile phase polarity.- Column overloading.- Optimize the solvent system using Thin Layer Chromatography (TLC) first. A good separation on TLC will translate to the column.- Use a shallower solvent gradient during elution.- Reduce the amount of crude material loaded onto the column.
Product elutes too quickly (low retention). - Mobile phase is too polar.- Decrease the polarity of the mobile phase (e.g., increase the proportion of the non-polar solvent).
Product does not elute from the column. - Mobile phase is not polar enough.- Compound is strongly interacting with the stationary phase.- Gradually increase the polarity of the mobile phase.- For basic compounds like this compound, adding a small amount of a basic modifier (e.g., 0.1-1% triethylamine) to the mobile phase can improve elution.
Streaking or tailing of bands. - Sample is not sufficiently soluble in the mobile phase.- Column packing is uneven.- Dissolve the crude product in a minimal amount of a slightly more polar solvent before loading.- Ensure the column is packed uniformly without any cracks or channels.
Distillation

Vacuum distillation can be an effective method for purifying liquid this compound, especially for removing non-volatile or high-boiling impurities.

Troubleshooting Common Distillation Issues:

Issue EncounteredPotential Cause(s)Suggested Troubleshooting Steps
Bumping or uneven boiling. - Lack of boiling chips or inadequate stirring.- Heating too rapidly.- Add fresh boiling chips or use a magnetic stirrer.- Heat the distillation flask slowly and evenly.
Product does not distill. - Vacuum is not low enough.- Temperature is too low.- Check the vacuum pump and all connections for leaks.- Gradually increase the temperature of the heating mantle.
Product decomposes during distillation. - Temperature is too high.- Use a lower vacuum to allow distillation at a lower temperature.- Ensure the distillation is performed as quickly as possible.

Experimental Protocols

Recrystallization Protocol for this compound Hydrochloride
  • Solvent Selection: A common solvent system for the recrystallization of similar amine hydrochlorides is a mixture of isopropanol (IPA) and diethyl ether (DIPE).

  • Dissolution: Dissolve the crude this compound hydrochloride in a minimal amount of hot isopropanol in an Erlenmeyer flask.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Slowly add diethyl ether to the hot solution until it becomes slightly turbid. Allow the flask to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold diethyl ether to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Flash Column Chromatography Protocol
  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of methanol in dichloromethane (e.g., 0% to 5% methanol) is a good starting point. The optimal solvent system should be determined by TLC analysis of the crude material. For basic compounds like this compound, adding 0.1-1% triethylamine to the mobile phase can prevent tailing and improve separation.

  • Column Packing: Pack the column with a slurry of silica gel in the initial, least polar mobile phase.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or dichloromethane and load it onto the top of the silica gel bed.

  • Elution: Begin elution with the initial mobile phase and gradually increase the polarity by increasing the percentage of methanol.

  • Fraction Collection: Collect fractions and monitor the elution of the product by TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Purity Analysis Data

The following table summarizes typical purity levels that can be achieved with different purification techniques. Actual results may vary depending on the initial purity of the crude product and the optimization of the purification protocol.

Purification TechniqueTypical Purity AchievedNotes
Single Recrystallization>98%Effective for removing small amounts of impurities.
Flash Column Chromatography>99%Highly effective for separating a wide range of impurities.
Preparative HPLC>99.5%Can achieve very high purity but is less suitable for large-scale purification.
Vacuum Distillation>98%Suitable for thermally stable liquids to remove non-volatile impurities.

Visualizations

Purification_Workflow crude Crude this compound recrystallization Recrystallization crude->recrystallization Solid Product chromatography Column Chromatography crude->chromatography Oily or Solid Product distillation Vacuum Distillation crude->distillation Liquid Product pure Pure this compound recrystallization->pure chromatography->pure distillation->pure

A general workflow for the purification of crude this compound.

Troubleshooting_Logic start Purification Unsuccessful? check_purity Assess Purity (HPLC, NMR) start->check_purity Yes success Purification Successful start->success No identify_issue Identify Purification Issue check_purity->identify_issue recrys_issue Recrystallization Problem identify_issue->recrys_issue e.g., Oiling out chrom_issue Chromatography Problem identify_issue->chrom_issue e.g., Poor separation distill_issue Distillation Problem identify_issue->distill_issue e.g., Decomposition consult_guide Consult Troubleshooting Guide recrys_issue->consult_guide chrom_issue->consult_guide distill_issue->consult_guide optimize Optimize Protocol consult_guide->optimize optimize->start

A logical workflow for troubleshooting purification issues.

Troubleshooting low yield in the synthesis of morpholine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of morpholine derivatives, specifically focusing on overcoming low yields.

Frequently Asked Questions (FAQs)

Q1: My morpholine synthesis via dehydration of diethanolamine is resulting in a low yield. What are the common causes and how can I improve it?

Low yields in the dehydration of diethanolamine are often due to incomplete reaction, side reactions, or suboptimal reaction conditions.[1] Key factors to investigate include:

  • Insufficient Acid Catalyst: A strong acid, like sulfuric acid or hydrochloric acid, is crucial for the dehydration and cyclization process. An inadequate amount will lead to a slow and incomplete reaction.[1] Ensure the correct stoichiometry of the acid is used.

  • Inefficient Water Removal: The presence of water can inhibit the forward reaction. To drive the reaction equilibrium towards the product, improve the efficiency of your distillation or water-trapping apparatus.[1]

  • Reaction Temperature and Time: The reaction typically requires high temperatures (around 200-210°C) for an extended period (e.g., 15 hours) to proceed to completion.[2] Ensure your reaction is maintained at the optimal temperature for a sufficient duration.

  • Purification Losses: Morpholine is water-soluble, which can lead to losses during aqueous workups.[3] To improve recovery, you can saturate the aqueous solution with a salt like sodium hydroxide (NaOH) to decrease the solubility of morpholine.[3] Extraction with a suitable organic solvent, such as cyclohexane, followed by distillation can then be performed.[3]

Q2: I am observing significant byproduct formation in my synthesis. What are the likely side reactions and how can they be minimized?

Byproduct formation is a primary challenge in morpholine synthesis. Common side reactions depend on the synthetic route:

  • In the Diethylene Glycol (DEG) Route: A common intermediate is 2-(2-aminoethoxy)ethanol (AEE), and incomplete conversion can leave this in the product mixture. N-ethylmorpholine is another significant byproduct. High-molecular-weight condensation products, or "heavies," can also form, reducing the yield.[1] Optimizing reaction conditions such as temperature and pressure, along with the choice of catalyst, is critical for selectivity.[1][4]

  • In N-Alkylation Reactions: Over-alkylation, where the secondary amine of the morpholine ring is further alkylated, is a common issue. To favor monoalkylation, consider the following strategies:

    • Slow Addition of the Alkylating Agent: Adding the alkylating agent dropwise at a low temperature helps maintain a low concentration, favoring reaction with the primary amine starting material.

    • Use of Excess Amine: While not always cost-effective, using a large excess of the 1,2-amino alcohol can increase the probability of the alkylating agent reacting with the starting material.

    • Use of Bulky Alkylating Agents: Steric hindrance can disfavor the second alkylation step.

Q3: My palladium-catalyzed carboamination for morpholine synthesis is giving poor yields. What are the common pitfalls?

Palladium-catalyzed reactions are powerful but sensitive. Common issues include:

  • Catalyst Deactivation: The palladium catalyst can be sensitive to air and moisture. Ensure all reagents and solvents are dry and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). The choice of phosphine ligand is also critical for catalyst stability and activity.[5] The formation of palladium black can be an indicator of catalyst decomposition.[5]

  • Ligand Selection: For coupling with morpholine, bulky, electron-rich phosphine ligands such as RuPhos and BrettPhos have shown good performance.[5]

  • Reaction Conditions:

    • Base: The choice and quality of the base (e.g., NaOtBu, KOtBu) are crucial. Ensure the base is fresh and handled under inert conditions.[5]

    • Solvent: Anhydrous and thoroughly degassed solvents like toluene, dioxane, or THF are necessary.[5]

    • Temperature: While some systems work at room temperature, many require elevated temperatures. However, excessively high temperatures can lead to catalyst decomposition.[5]

Q4: I'm having difficulty purifying my morpholine derivative using silica gel chromatography. What is causing this and how can I improve separation?

The basicity of the nitrogen atom in the morpholine ring can lead to strong interactions with the acidic silanol groups on the surface of silica gel. This can cause peak tailing, streaking, and even irreversible binding to the column, resulting in poor separation and low recovery.[6]

To mitigate these issues, add a small amount of a basic modifier to your eluent system. Common additives include triethylamine (Et3N) or ammonia (as a solution in methanol). A typical starting point is to add 0.5-1% triethylamine to the mobile phase.[6] This helps to neutralize the acidic sites on the silica gel, leading to improved peak shape and recovery.[6]

Q5: My morpholine derivative is highly water-soluble, making extraction from the aqueous reaction mixture inefficient. What can I do?

To improve the extraction efficiency of highly water-soluble morpholine derivatives:

  • Salting Out: Add a significant amount of a salt, such as sodium chloride (NaCl) or potassium carbonate (K2CO3), to the aqueous layer. This increases the ionic strength of the aqueous phase, reducing the solubility of the organic compound and promoting its transfer into the organic layer.[6]

  • pH Adjustment: Since morpholine derivatives are basic, basifying the aqueous layer (e.g., with NaOH or K2CO3) will ensure the compound is in its free base form, which is generally less water-soluble than its protonated salt form.[6]

  • Use of a More Polar Solvent: Solvents like dichloromethane (DCM) or chloroform can be more effective for extracting polar compounds than less polar solvents like hexanes or ethyl acetate.[6]

Data Presentation

Table 1: Typical Yields for Morpholine Synthesis Methods

Synthetic RouteReagentsTypical YieldReference
Dehydration of DiethanolamineDiethanolamine, Oleum (20% SO3)90-95%[7]
Dehydration of Diethanolamine (Lab Scale)Diethanolamine, Hydrochloric Acid35-50%[1][2]
Diethylene Glycol (DEG) RouteDiethylene Glycol, Ammonia, Catalyst60-90% conversion[1]
N-Alkylation with Ethylene Sulfate1,2-Amino Alcohols, Ethylene Sulfate, tBuOKHigh Yielding[8][9]

Experimental Protocols

Protocol 1: Synthesis of Morpholine from Diethanolamine (Lab Scale)

This protocol is based on the acid-catalyzed dehydration of diethanolamine.[2]

  • Reaction Setup: In a round-bottom flask equipped with a thermocouple and an air condenser, add 62.5 g of diethanolamine.

  • Acidification: Carefully add concentrated hydrochloric acid until the mixture is strongly acidic (pH ~1). This reaction is highly exothermic.

  • Dehydration/Cyclization: Heat the solution to drive off water until the internal temperature reaches 200-210°C. Maintain this temperature for 15 hours.

  • Work-up:

    • Allow the mixture to cool to 160°C and pour it into a dish to prevent solidification within the flask.

    • Mix the resulting morpholine hydrochloride paste with 50 g of calcium oxide.

  • Distillation: Transfer the paste to a round-bottom flask and perform a distillation to obtain crude, wet morpholine.

  • Drying and Purification:

    • Dry the crude morpholine by stirring it over potassium hydroxide (20 g) for 30-60 minutes.

    • Decant the morpholine and reflux it over a small amount of sodium metal (~1 g) for one hour.

    • Perform a fractional distillation, collecting the pure morpholine product at 126-129°C.

Protocol 2: Purification of a Basic Morpholine Derivative by Flash Column Chromatography

This protocol provides a general procedure for purifying a basic morpholine-containing compound.[6]

  • Eluent Selection: Using thin-layer chromatography (TLC), determine a suitable eluent system (e.g., a mixture of ethyl acetate and hexanes). Add 0.5-1% triethylamine (Et3N) to the eluent to prevent peak tailing. Aim for an Rf value of 0.2-0.4 for your target compound.

  • Column Packing: Select an appropriately sized silica gel column and pack it using the selected eluent system.

  • Sample Loading: Dissolve the crude material in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and load it onto the column.

  • Elution: Run the column with the prepared eluent, collecting fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Visualizations

Troubleshooting_Low_Yield start Low Yield in Morpholine Synthesis check_reaction_conditions Review Reaction Conditions start->check_reaction_conditions incomplete_reaction Incomplete Reaction? check_reaction_conditions->incomplete_reaction side_reactions Significant Side Products? incomplete_reaction->side_reactions No increase_time_temp Increase Reaction Time/Temp incomplete_reaction->increase_time_temp Yes check_catalyst Check Catalyst/Reagent Activity incomplete_reaction->check_catalyst Yes purification_issues Low Recovery After Purification? side_reactions->purification_issues No optimize_stoichiometry Optimize Stoichiometry (e.g., slow addition) side_reactions->optimize_stoichiometry Yes change_catalyst_ligand Change Catalyst/Ligand side_reactions->change_catalyst_ligand Yes modify_workup Modify Aqueous Workup (e.g., salting out, pH adjust) purification_issues->modify_workup Yes optimize_chromatography Optimize Chromatography (e.g., add base) purification_issues->optimize_chromatography Yes end Improved Yield purification_issues->end No increase_time_temp->end check_catalyst->end optimize_stoichiometry->end change_catalyst_ligand->end modify_workup->end optimize_chromatography->end

Caption: A logical workflow for troubleshooting low yield in morpholine synthesis.

Purification_Workflow start Crude Morpholine Derivative is_water_soluble Highly Water Soluble? start->is_water_soluble salting_out 1. Salting Out 2. pH Adjustment is_water_soluble->salting_out Yes chromatography_check Purify by Chromatography? is_water_soluble->chromatography_check No extraction Extraction with Polar Solvent (DCM) salting_out->extraction extraction->chromatography_check add_base Add Basic Modifier (e.g., Et3N) to Eluent chromatography_check->add_base Yes salt_formation Purification via Salt Formation chromatography_check->salt_formation No flash_chromatography Flash Column Chromatography add_base->flash_chromatography end Pure Morpholine Derivative flash_chromatography->end recrystallization Recrystallization salt_formation->recrystallization recrystallization->end

Caption: Decision tree for the purification of morpholine derivatives.

References

Stability and proper storage conditions for 3-Phenylmorpholine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information regarding the stability and proper storage of 3-Phenylmorpholine hydrochloride for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound hydrochloride?

A1: For long-term storage, it is recommended to store this compound hydrochloride at 0-8 °C.[1] It should be kept in a tightly sealed container to prevent moisture absorption, as amine hydrochlorides can be hygroscopic.[2] The storage area should be dry and well-ventilated.[2]

Q2: How stable is this compound hydrochloride at room temperature?

Q3: Is this compound hydrochloride sensitive to light?

A3: Many chemical compounds are sensitive to light, which can induce photodegradation.[3][4] It is good laboratory practice to store this compound hydrochloride protected from light, for instance, by using an amber-colored vial or storing it in a dark place.[5]

Q4: What are the potential degradation pathways for this compound hydrochloride?

A4: Based on the chemical structure of morpholine derivatives and amine hydrochlorides, potential degradation pathways include hydrolysis, oxidation, and photodegradation.[3][6] Hydrolysis can occur in the presence of moisture, while oxidation can be initiated by atmospheric oxygen or other oxidizing agents.[3][6] The morpholine ring itself can be susceptible to oxidative degradation.[3]

Q5: How can I assess the purity of my this compound hydrochloride sample?

A5: The purity of this compound hydrochloride can be assessed using various analytical techniques. High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and a mobile phase is a common method for determining purity and detecting degradation products.[7][8] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the structure and assess purity.[1]

Troubleshooting Guide

Q1: I observed a change in the physical appearance (e.g., color change, clumping) of my this compound hydrochloride solid. What should I do?

A1: A change in physical appearance can indicate degradation or moisture absorption. It is recommended to re-test the purity of the material using a suitable analytical method like HPLC before use. Ensure that the storage container is properly sealed and stored under the recommended conditions (cool, dry, and dark) to prevent further changes.

Q2: My this compound hydrochloride solution appears cloudy or has precipitated. What could be the cause?

A2: Cloudiness or precipitation in a solution can be due to several factors, including poor solubility in the chosen solvent, degradation leading to insoluble products, or changes in temperature affecting solubility. Verify the solubility of this compound hydrochloride in your specific solvent and consider gentle warming or sonication to aid dissolution. If the issue persists, it may be a sign of degradation, and the solution should be analyzed for purity.

Q3: I am seeing unexpected peaks in my HPLC chromatogram when analyzing this compound hydrochloride. How do I interpret this?

A3: Unexpected peaks in an HPLC chromatogram are often indicative of impurities or degradation products.[3] To investigate, you can perform forced degradation studies (e.g., acid/base hydrolysis, oxidation, photolysis) on a reference sample to see if the retention times of the resulting degradation products match the unexpected peaks.[1][9][10] This can help in identifying the nature of the impurities.

Q4: How do I handle this compound hydrochloride safely in the laboratory?

A4: As with any chemical, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Handling should be done in a well-ventilated area or a fume hood to avoid inhalation of any dust particles. Avoid contact with skin and eyes.

Data Presentation

Table 1: Recommended Storage Conditions for this compound Hydrochloride

ParameterRecommended ConditionRationale
Temperature0-8 °CTo minimize thermal degradation and maintain long-term stability.[1]
HumidityDry EnvironmentTo prevent hydrolysis, as amine hydrochlorides can be hygroscopic.[2]
LightProtected from Light (e.g., amber vial)To prevent photodegradation.[3][4]
AtmosphereTightly Sealed ContainerTo protect from moisture and atmospheric oxygen, which can cause degradation.[2]

Experimental Protocols

Protocol 1: Forced Degradation Studies

This protocol outlines a general procedure for conducting forced degradation studies to understand the stability profile of this compound hydrochloride.[1][9][10]

  • Preparation of Stock Solution: Prepare a stock solution of this compound hydrochloride (e.g., 1 mg/mL) in a suitable solvent such as a mixture of acetonitrile and water.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate the solution at 60°C for a specified period (e.g., 2, 8, 24 hours).

    • At each time point, withdraw a sample and neutralize it with an equivalent amount of 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Incubate the solution at 60°C for a specified period.

    • At each time point, withdraw a sample and neutralize it with an equivalent amount of 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature, protected from light, for a specified period.

    • Withdraw samples at different intervals for HPLC analysis.

  • Thermal Degradation:

    • Store a solid sample of this compound hydrochloride in an oven at an elevated temperature (e.g., 60°C).

    • At specified time points, dissolve a portion of the solid in the HPLC mobile phase for analysis.

  • Photostability Testing:

    • Expose a solid sample and a solution of this compound hydrochloride to a light source that provides both UV and visible light, as per ICH Q1B guidelines.

    • Keep a control sample wrapped in aluminum foil to protect it from light.

    • Analyze the samples by HPLC at appropriate time intervals.

Protocol 2: Long-Term Stability Testing

This protocol describes a general procedure for evaluating the long-term stability of this compound hydrochloride under recommended storage conditions.[11]

  • Sample Preparation: Place accurately weighed samples of this compound hydrochloride in tightly sealed, inert containers (e.g., amber glass vials).

  • Storage Conditions: Store the samples under the recommended long-term storage condition (0-8 °C). It is also advisable to store samples under accelerated conditions (e.g., 25°C/60% RH or 40°C/75% RH) to predict long-term stability.[12]

  • Testing Schedule: Analyze the samples at predetermined time points. For long-term studies, a typical schedule is 0, 3, 6, 9, 12, 18, 24, and 36 months. For accelerated studies, a typical schedule is 0, 3, and 6 months.[11]

  • Analysis: At each time point, analyze the samples for key stability-indicating parameters, including:

    • Appearance: Visual inspection for any changes in color or physical state.

    • Purity/Assay: Quantification of the active substance and detection of any degradation products using a validated stability-indicating HPLC method.

Mandatory Visualization

Storage_Conditions A This compound Hydrochloride Stability B Temperature A->B C Humidity A->C D Light A->D E Atmosphere A->E F Refrigerate (0-8 °C) B->F Recommended J Room Temperature (Short Term) B->J Acceptable G Store in Dry Place C->G Recommended K High Humidity C->K Avoid H Protect from Light D->H Recommended L Direct Sunlight/UV D->L Avoid I Tightly Sealed Container E->I Recommended M Open to Air E->M Avoid N Optimal Stability F->N G->N H->N I->N O Potential Degradation J->O K->O L->O M->O

Caption: Logical relationship of storage conditions for this compound hydrochloride.

Stability_Assessment_Workflow start Start: Obtain this compound Hydrochloride Sample protocol Develop Stability-Indicating Analytical Method (e.g., HPLC) start->protocol forced_degradation Perform Forced Degradation Studies protocol->forced_degradation long_term Set up Long-Term and Accelerated Stability Studies protocol->long_term hydrolysis Acid/Base Hydrolysis forced_degradation->hydrolysis oxidation Oxidation (H₂O₂) forced_degradation->oxidation thermal Thermal Stress forced_degradation->thermal photo Photostability forced_degradation->photo hydrolysis->protocol Validate Method oxidation->protocol Validate Method thermal->protocol Validate Method photo->protocol Validate Method analysis Analyze Samples at Scheduled Time Points long_term->analysis data_eval Evaluate Data: - Purity - Degradation Products - Physical Properties analysis->data_eval end Establish Storage Conditions and Re-test Period data_eval->end

Caption: General experimental workflow for stability assessment.

References

Preventing degradation of 3-propylmorpholine during experimental procedures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 3-propylmorpholine during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 3-propylmorpholine?

A1: Based on the chemistry of morpholine and related N-alkylated amines, the primary degradation pathways for 3-propylmorpholine are anticipated to be:

  • Oxidation: The tertiary amine nitrogen in 3-propylmorpholine is susceptible to oxidation, which can lead to the formation of the corresponding N-oxide. This can occur in the presence of oxidizing agents or even atmospheric oxygen over time, potentially catalyzed by light or metal ions.

  • Thermal Decomposition: At elevated temperatures, morpholine derivatives can undergo decomposition. For morpholine itself, thermal decomposition can yield products such as ethanolamine, ammonia, and various organic acids.[1] While specific data for 3-propylmorpholine is limited, similar fragmentation of the ring and side chain can be expected under significant thermal stress.

  • Acid-Catalyzed Ring Opening: Strong acidic conditions may lead to the protonation of the ring oxygen or nitrogen, potentially facilitating ring-opening reactions.[2]

  • Photodegradation: Exposure to light, particularly UV radiation, can promote the formation of reactive species and lead to decomposition.

Q2: How can I detect degradation of my 3-propylmorpholine sample?

A2: Degradation can be detected using various analytical techniques:

  • Chromatography (HPLC, GC): A primary method to assess purity. The appearance of new peaks or a decrease in the area of the main 3-propylmorpholine peak in a chromatogram indicates the presence of degradation products.[3] A stability-indicating method, where the compound is intentionally degraded (forced degradation) to ensure the analytical method can separate the intact drug from its degradation products, is the gold standard.[4]

  • Mass Spectrometry (MS): Can be used to identify the molecular weights of potential impurities, such as the N-oxide (which would have a mass increase of 16 amu).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can reveal changes in the chemical structure. For example, the formation of an N-oxide would lead to shifts in the signals of the protons adjacent to the nitrogen atom.

  • Visual Inspection: A change in color (e.g., yellowing) or the formation of precipitates can be an initial sign of degradation.

Q3: What are the ideal storage conditions for 3-propylmorpholine?

A3: To minimize degradation during storage, 3-propylmorpholine should be:

  • Stored in a cool, dry, and well-ventilated area.

  • Kept in a tightly sealed container to protect it from atmospheric moisture and oxygen.

  • Protected from light by using an amber-colored vial or storing it in a dark place.

  • Stored under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation, especially for long-term storage.

Troubleshooting Guide

Problem/Observation Potential Cause Recommended Action(s) Preventative Measures
Appearance of an additional peak in HPLC/GC analysis with a higher polarity (earlier retention time in reverse phase HPLC). Oxidation to 3-propylmorpholine N-oxide.- Confirm the identity of the new peak using LC-MS. - If N-oxide is confirmed, it can sometimes be reduced back to the parent amine using a mild reducing agent, though this may not be practical in all experimental contexts.- Use degassed solvents for reactions. - Handle the compound under an inert atmosphere (e.g., nitrogen or argon). - Avoid prolonged exposure to air. - Store under an inert atmosphere.
Reaction mixture or isolated product is discolored (e.g., yellow or brown). Thermal degradation or photodecomposition.- Purify the product using an appropriate method such as column chromatography or distillation. - Analyze the discolored material by LC-MS or GC-MS to identify degradation products.- Conduct reactions at the lowest effective temperature. - Protect reaction vessels and storage containers from light by wrapping them in aluminum foil or using amber glassware.
Low yield or incomplete reaction when using 3-propylmorpholine as a base or nucleophile. Degradation of the starting material or incompatibility with reaction conditions.- Check the purity of the 3-propylmorpholine starting material by HPLC or NMR before use. - Consider if other reagents in the reaction mixture could be causing degradation (e.g., strong oxidizing agents).- Use freshly opened or purified 3-propylmorpholine. - Perform a small-scale test reaction to check for compatibility of all reagents.
Formation of unexpected byproducts. Ring-opening or other side reactions.- Analyze the byproduct profile by LC-MS or GC-MS to identify structures. - Adjust reaction conditions (e.g., pH, temperature, solvent) to disfavor byproduct formation.- Avoid strongly acidic or basic conditions unless required by the reaction mechanism. - Conduct a literature search for similar reactions to identify potential incompatible reagents or conditions.

Quantitative Data on Stability (Hypothetical Data for Illustrative Purposes)

Condition Parameter Value % Degradation (Illustrative) Primary Degradant (Hypothetical)
Thermal Stress Temperature50°C< 1% over 24h-
100°C5-10% over 24hRing-opened and fragmented products
pH Stability pH2 (0.01 M HCl)2-5% over 24hRing-opened products
pH7 (Water)< 1% over 24h-
pH12 (0.01 M NaOH)< 1% over 24h-
Oxidative Stress Reagent3% H₂O₂15-25% over 24h3-Propylmorpholine N-oxide
Photostability Light SourceUV Lamp (254 nm)5-8% over 24hVarious photoproducts

Experimental Protocols

Protocol 1: General Procedure for Handling and Use of 3-Propylmorpholine in a Reaction

  • Inert Atmosphere: Before introducing 3-propylmorpholine, ensure the reaction vessel is under an inert atmosphere (nitrogen or argon). This can be achieved by purging the vessel with the inert gas.

  • Solvent Degassing: Use solvents that have been degassed to remove dissolved oxygen. This can be done by sparging with an inert gas for 15-30 minutes or by using a freeze-pump-thaw technique.

  • Temperature Control: Maintain the reaction at the intended temperature using a controlled heating or cooling bath. Avoid localized overheating.

  • Exclusion of Light: If the reaction is light-sensitive or will run for an extended period, wrap the reaction vessel in aluminum foil.

  • Quenching: Upon completion, quench the reaction appropriately. If oxidative workup is used, be mindful that this could potentially degrade any remaining 3-propylmorpholine.

  • Workup and Purification: Perform aqueous workups and purification steps promptly. If purification is by column chromatography, do not let the compound sit on the column for an extended period.

Protocol 2: Monitoring for Degradation by HPLC

  • Method Development: Develop a reverse-phase HPLC method capable of separating 3-propylmorpholine from potential impurities. A typical starting point could be a C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid to improve peak shape).

  • Sample Preparation: Prepare a stock solution of 3-propylmorpholine in a suitable solvent (e.g., acetonitrile or methanol).

  • Forced Degradation (for method validation):

    • Acidic: Add a small amount of dilute HCl to an aliquot of the stock solution and heat gently.

    • Basic: Add a small amount of dilute NaOH to an aliquot of the stock solution.

    • Oxidative: Add a small amount of hydrogen peroxide to an aliquot of the stock solution.

    • Thermal: Heat an aliquot of the stock solution.

    • Photolytic: Expose an aliquot of the stock solution to a UV lamp.

  • Analysis: Analyze the stressed samples alongside a control sample of the original stock solution by HPLC. The method is considered "stability-indicating" if the degradation products are resolved from the parent peak.

  • Routine Analysis: Use the validated method to check the purity of 3-propylmorpholine before use and to monitor the progress of reactions.

Visualizations

logical_relationship Troubleshooting Logic for 3-Propylmorpholine Degradation cluster_0 Observation cluster_1 Initial Checks cluster_2 Investigation cluster_3 Corrective Actions A Unexpected Experimental Outcome (e.g., low yield, discoloration) B Check Purity of Starting Material (HPLC, NMR) A->B C Review Experimental Conditions (Temp, Light, Atmosphere) A->C D Purity OK? B->D C->D E Analyze Reaction Mixture/Product for Degradants (LC-MS) D->E Yes G Purify Starting Material D->G No F Identify Degradation Pathway (Oxidation, Thermal, etc.) E->F H Modify Protocol: - Use Inert Atmosphere - Protect from Light - Lower Temperature F->H I Optimize Purification Method F->I

Caption: Troubleshooting workflow for identifying and addressing 3-propylmorpholine degradation.

References

Identifying and minimizing impurities in 3-Phenylmorpholine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Phenylmorpholine. Our goal is to help you identify and minimize impurities to ensure the highest quality of your final product.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: There are several common synthetic routes to this compound. The choice of route often depends on the availability of starting materials, required scale, and desired stereochemistry. Three prevalent methods include:

  • Route A: From 2-Bromo-1-phenylethan-1-one and Ethanolamine: This is a classical approach involving the reaction of a phenacyl bromide with ethanolamine, followed by reduction and cyclization.

  • Route B: Reductive Amination of Phenyl-substituted Carbonyls: This method involves the reaction of a phenyl-substituted ketone or aldehyde with an amino alcohol, followed by reduction of the intermediate imine/enamine and subsequent cyclization.[1][2]

  • Route C: From Substituted Anilines and Dihaloethers: This route involves the N-alkylation of a substituted aniline with a dihaloether, such as bis(2-chloroethyl) ether, to form the morpholine ring.[3]

Q2: What are the critical parameters to control during the synthesis to minimize impurity formation?

A2: To minimize impurity formation, it is crucial to control the following parameters:

  • Reaction Temperature: Side reactions are often temperature-dependent. Maintaining the optimal temperature for each step is critical to prevent the formation of byproducts.

  • Stoichiometry of Reactants: Using the correct molar ratios of reactants can prevent impurities arising from unreacted starting materials or side reactions from excess reagents.

  • Purity of Starting Materials: Impurities in the starting materials can be carried through the synthesis or catalyze side reactions. Always use high-purity starting materials.

  • Reaction Time: Insufficient reaction time can lead to a high concentration of unreacted starting materials, while excessive reaction time can promote the formation of degradation products.

  • Choice of Solvent and Base: The polarity of the solvent and the strength of the base can significantly influence the reaction pathway and the formation of impurities.

Q3: What analytical techniques are recommended for identifying and quantifying impurities in this compound?

A3: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive impurity profile:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating and quantifying the main product and its impurities. A reverse-phase method with UV detection is commonly used.[4][5][6][7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is ideal for identifying volatile and semi-volatile impurities. It provides both retention time and mass spectral data for structural elucidation.[8][9][10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for the structural confirmation of the final product and the identification of major impurities.[12][13]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify functional groups present in the product and can help in identifying certain types of impurities.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low Yield of this compound

Possible Cause Suggested Solution
Incomplete reactionMonitor the reaction progress using TLC or HPLC. If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature.
Suboptimal reaction conditionsRe-evaluate the solvent, base, and temperature. A different solvent or a stronger/weaker base may be required to drive the reaction to completion.
Degradation of productIf the product is sensitive to the reaction conditions, consider a milder synthetic route or shorter reaction times.
Loss during workup/purificationOptimize the extraction and purification steps. Ensure the pH is appropriate during aqueous extractions to prevent loss of the amine product. For recrystallization, choose a solvent system that provides good recovery.[14][15][16][17]

Issue 2: Presence of Unreacted Starting Materials in the Final Product

Possible Cause Suggested Solution
Insufficient reaction timeIncrease the reaction time and monitor for the disappearance of the starting material spot/peak by TLC or HPLC.
Inadequate mixingEnsure efficient stirring, especially for heterogeneous reactions.
Incorrect stoichiometryRe-check the molar ratios of your reactants. A slight excess of one reactant may be necessary to drive the reaction to completion.
Deactivation of catalyst/reagentIf using a catalyst or a moisture-sensitive reagent, ensure it is fresh and handled under appropriate inert conditions.

Issue 3: Identification of Unknown Impurities

Impurity Type Potential Source and Identification Method Minimization Strategy
Diastereomers If the synthesis creates a second chiral center, diastereomers may form. Identification: Chiral HPLC or NMR spectroscopy.[18][19]Use a stereoselective synthesis or separate the diastereomers by chromatography or recrystallization.
N-Oxide Oxidation of the morpholine nitrogen. Identification: LC-MS will show a mass increase of 16 amu. NMR will show a downfield shift of protons adjacent to the nitrogen.[20][21][22][23][24]Use deoxygenated solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Over-alkylation Products Reaction of the morpholine nitrogen with the alkylating agent (in routes involving N-alkylation). Identification: LC-MS will show the addition of the alkyl group mass.Use a protecting group on the nitrogen or carefully control the stoichiometry of the alkylating agent.
Uncyclized Intermediate Incomplete cyclization of the amino alcohol intermediate. Identification: LC-MS and NMR will show a structure consistent with the open-chain precursor.Ensure sufficient time and appropriate conditions (e.g., temperature, acid/base catalyst) for the cyclization step.

Experimental Protocols

Protocol 1: Synthesis of this compound via Route A

This protocol is a representative example and may require optimization.

Step 1: Synthesis of 2-(2-hydroxyethylamino)-1-phenylethan-1-one

  • Dissolve 2-bromo-1-phenylethan-1-one (1.0 eq) in a suitable solvent such as acetonitrile.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add ethanolamine (2.2 eq) to the solution while stirring.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 2: Reduction and Cyclization

  • Dissolve the crude product from Step 1 in methanol.

  • Cool the solution to 0 °C and add sodium borohydride (NaBH4) (1.5 eq) portion-wise.

  • Stir the reaction at room temperature for 2-4 hours.

  • Carefully add concentrated sulfuric acid at 0 °C to catalyze the cyclization.

  • Stir the mixture at room temperature overnight.

  • Pour the reaction mixture onto ice and basify with a strong base (e.g., NaOH) to pH > 12.

  • Extract the this compound with an organic solvent, wash with brine, dry, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: HPLC Method for Purity Analysis

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.

Visualizations

Synthesis_Workflow cluster_route_a Route A cluster_route_b Route B cluster_route_c Route C A1 2-Bromo-1-phenylethan-1-one + Ethanolamine A2 Intermediate Amino Ketone A1->A2 S_N2 Reaction A3 Reduction (e.g., NaBH4) A2->A3 A4 Cyclization (Acid Catalyst) A3->A4 P This compound A4->P Purification B1 Phenyl Ketone/Aldehyde + Amino Alcohol B2 Imine/Enamine Formation B1->B2 B3 Reduction B2->B3 B4 Cyclization B3->B4 B4->P Purification C1 Aniline + bis(2-chloroethyl) ether C2 N-Alkylation C1->C2 C2->P Purification

Caption: Synthetic Routes to this compound.

Impurity_Troubleshooting cluster_solutions Potential Solutions Impurity Impurity Detected Unreacted_SM Unreacted Starting Material Impurity->Unreacted_SM Incomplete Reaction Diastereomer Diastereomer Impurity->Diastereomer Stereocenter Formation N_Oxide N-Oxide Impurity->N_Oxide Oxidation Over_Alkylation Over-alkylation Product Impurity->Over_Alkylation Excess Alkylating Agent Uncyclized Uncyclized Intermediate Impurity->Uncyclized Incomplete Cyclization Sol1 Increase Reaction Time/ Temperature Unreacted_SM->Sol1 Sol2 Chiral Separation/ Stereoselective Synthesis Diastereomer->Sol2 Sol3 Inert Atmosphere/ Deoxygenated Solvents N_Oxide->Sol3 Sol4 Control Stoichiometry/ Protecting Group Over_Alkylation->Sol4 Sol5 Optimize Cyclization Conditions Uncyclized->Sol5

Caption: Troubleshooting Impurity Formation.

References

Technical Support Center: Stereoselective Synthesis of 3-Phenylmorpholine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges in the stereoselective synthesis of 3-phenylmorpholine analogs.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound analogs, offering potential causes and actionable solutions.

Issue 1: Low Enantiomeric Excess (ee) in Asymmetric Synthesis

  • Question: My asymmetric synthesis of a this compound analog is resulting in a low enantiomeric excess. What are the potential causes and how can I improve it?

  • Answer: Low enantiomeric excess is a common challenge in asymmetric synthesis. Several factors can contribute to this issue. Below is a step-by-step guide to troubleshoot and optimize your reaction for higher enantioselectivity.

    • Catalyst and Ligand Integrity: The chiral catalyst and its ligand are crucial for achieving high stereoselectivity.

      • Purity: Ensure the catalyst and ligand are of high purity, as impurities can poison the catalyst or interfere with the formation of the active chiral complex.

      • Air and Moisture Sensitivity: Many catalysts and ligands used in asymmetric synthesis are sensitive to air and moisture. It is imperative to use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., argon or nitrogen). All glassware should be rigorously dried.

      • Storage and Handling: Store catalysts and ligands according to the manufacturer's recommendations, typically in a desiccator or glovebox. Use fresh batches if degradation is suspected.

    • Reaction Conditions:

      • Temperature: Lowering the reaction temperature often increases enantioselectivity by enhancing the energy difference between the diastereomeric transition states. A temperature screening should be performed to find the optimal balance between reaction rate and enantioselectivity.

      • Solvent: The solvent can significantly influence the conformation of the catalyst-substrate complex. A solvent screen with a range of polarities and coordinating abilities is recommended.

      • Concentration: The concentration of reactants can affect the reaction kinetics and, consequently, the enantioselectivity. Experiment with different concentrations to find the optimal conditions.

      • Reaction Time: Prolonged reaction times can sometimes lead to racemization of the product. Monitor the reaction progress and stop it once the starting material is consumed.

    • Substrate Purity:

      • Ensure the starting materials are pure, as impurities can sometimes act as competitive substrates or inhibitors.

Issue 2: Poor Diastereoselectivity in Syntheses with Multiple Chiral Centers

  • Question: I am synthesizing a this compound analog with multiple stereocenters, but the diastereomeric ratio (dr) is low. How can I improve the diastereoselectivity?

  • Answer: Achieving high diastereoselectivity requires careful control over the reaction conditions and choice of reagents. Here are some strategies to improve the diastereomeric ratio:

    • Choice of Chiral Auxiliary: When using a chiral auxiliary, its steric and electronic properties play a pivotal role in directing the stereochemical outcome of the reaction.

      • Experiment with different chiral auxiliaries to find one that provides the best facial bias for the desired diastereomer. Common auxiliaries include Evans' oxazolidinones and pseudoephedrine.[1]

      • The position of the auxiliary on the substrate is also critical for effective stereochemical control.

    • Protecting Groups: The nature and size of protecting groups on the substrate can influence the steric environment around the reacting center, thereby affecting diastereoselectivity.

      • Bulky protecting groups can effectively block one face of the molecule, leading to higher diastereoselectivity.

      • For instance, in the synthesis of certain heterocyclic compounds, tuning the hydroxyl protecting group on a Morita–Baylis–Hillman (MBH) adduct can switch the reaction pathway between [4+2] and [3+2] annulations, leading to different diastereomeric products.[2]

    • Reaction Conditions:

      • Lewis Acid/Catalyst: In reactions involving chiral auxiliaries or catalysts, the choice of Lewis acid or metal catalyst can have a profound impact on the transition state geometry and, therefore, the diastereoselectivity.

      • Temperature and Solvent: As with enantioselectivity, optimizing the reaction temperature and solvent is crucial for maximizing the energy difference between the diastereomeric transition states.

Issue 3: Difficulty in Separating Stereoisomers

  • Question: I have synthesized a mixture of stereoisomers of a this compound analog and am struggling to separate them. What techniques can I use?

  • Answer: The separation of stereoisomers can be challenging. Here are some common and effective methods:

    • Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful analytical and preparative technique for separating enantiomers and diastereomers.

      • Chiral Stationary Phases (CSPs): A wide variety of CSPs are commercially available. The choice of CSP depends on the specific structure of your compound. It is often necessary to screen several different columns to find one that provides adequate separation.

      • Mobile Phase Optimization: The composition of the mobile phase (e.g., hexane/isopropanol for normal phase or acetonitrile/water for reverse phase) and the use of additives can be optimized to improve resolution.

    • Diastereomeric Salt Crystallization: This classical resolution technique is effective for separating enantiomers of amines or carboxylic acids.

      • Resolving Agent: React the racemic mixture with an enantiomerically pure chiral resolving agent (e.g., tartaric acid or mandelic acid) to form a pair of diastereomeric salts.[3]

      • Fractional Crystallization: The diastereomeric salts will have different solubilities, allowing for their separation by fractional crystallization.

      • Liberation of Enantiomers: After separation, the resolving agent is removed to yield the pure enantiomers.

    • Supercritical Fluid Chromatography (SFC): Chiral SFC is often faster and uses less organic solvent than HPLC, making it an attractive alternative for stereoisomer separation.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for the stereoselective synthesis of this compound analogs?

A1: The main strategies include:

  • Catalytic Asymmetric Synthesis: This approach utilizes a chiral catalyst to induce stereoselectivity. A notable example is the tandem sequential one-pot reaction involving hydroamination and asymmetric transfer hydrogenation, which can produce chiral 3-substituted morpholines with high enantiomeric excess (>95% ee).[4]

  • Chiral Auxiliary-Mediated Synthesis: A chiral auxiliary is temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed.[1]

  • Substrate-Controlled Synthesis: The inherent chirality of the starting material is used to control the stereochemistry of the newly formed chiral centers.

Q2: How do I choose an appropriate N-protecting group for my synthesis?

A2: The choice of an N-protecting group is critical as it can influence the reactivity, stability, and stereoselectivity of the synthesis. Key considerations include:

  • Stability: The protecting group must be stable to the reaction conditions used in subsequent steps.

  • Ease of Introduction and Removal: The protecting group should be easy to introduce and remove in high yield under mild conditions that do not affect other functional groups or lead to racemization.

  • Influence on Stereoselectivity: The steric and electronic properties of the protecting group can impact the stereochemical outcome of reactions. For example, bulky N-protecting groups can enhance diastereoselectivity by creating a more biased steric environment. In some cases, the choice of N-protecting group can even switch the enantioselectivity of a reaction.[5]

Q3: What analytical techniques are used to determine the enantiomeric excess (ee) and diastereomeric ratio (dr)?

A3: The most common techniques are:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most widely used method for determining ee and dr. It separates the stereoisomers, and the ratio of their peak areas corresponds to their relative amounts.

  • Chiral Gas Chromatography (GC): This technique is suitable for volatile and thermally stable compounds. Derivatization may be necessary to improve volatility and separation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy using Chiral Shift Reagents or Chiral Solvating Agents: These reagents interact differently with the enantiomers, leading to separate signals in the NMR spectrum that can be integrated to determine the ee.

Data Presentation

Table 1: Comparison of Catalysts for Asymmetric Reductive Heck Reaction of Aryl Boronic Acids and Phenyl Pyridine-1(2H)-carboxylate

EntryLigandYield (%)ee (%)
1Ligand A8590
2Ligand B9299
3Ligand C7585
4Ligand D8895

Data adapted from a study on Rh-catalyzed asymmetric reductive Heck reactions, which can be a key step in the synthesis of substituted piperidines, structurally related to morpholines.[6]

Experimental Protocols

Protocol 1: General Procedure for Catalytic Asymmetric Synthesis of 3-Substituted Morpholines via Tandem Hydroamination-Asymmetric Transfer Hydrogenation [4]

  • Hydroamination: To an oven-dried Schlenk tube under an argon atmosphere, add the ether-containing aminoalkyne substrate (1.0 equiv) and a catalytic amount of a suitable hydroamination catalyst (e.g., a bis(amidate)bis(amido)Ti catalyst). Add anhydrous toluene and stir the mixture at the appropriate temperature until the starting material is consumed (monitored by TLC or GC-MS).

  • Asymmetric Transfer Hydrogenation: Cool the reaction mixture to room temperature. In a separate flask, prepare a solution of the Noyori-Ikariya catalyst, RuCl--INVALID-LINK-- (1-2 mol %), in a formic acid/triethylamine azeotrope. Add this catalyst solution to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours, monitoring the progress by TLC or GC-MS.

  • Workup: Quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the chiral 3-substituted morpholine.

  • Analysis: Determine the enantiomeric excess of the purified product by chiral HPLC analysis.

Protocol 2: General Procedure for Removal of an Evans' Oxazolidinone Chiral Auxiliary [1]

  • Reaction Setup: Dissolve the N-acyloxazolidinone substrate (1.0 equiv) in a suitable solvent system, such as a mixture of tetrahydrofuran (THF) and water.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add lithium hydroxide (LiOH) or another suitable hydrolyzing agent.

  • Reaction: Stir the reaction mixture at 0 °C or room temperature until the starting material is consumed (monitored by TLC).

  • Workup: Quench the reaction with a suitable acid (e.g., HCl) to neutralize the excess base. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). The chiral auxiliary can often be recovered from the aqueous layer.

  • Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or crystallization.

Mandatory Visualization

References

3-Phenylmorpholine Degradation: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals studying the degradation pathways and products of 3-Phenylmorpholine.

Frequently Asked Questions (FAQs)

Q1: What are the expected primary degradation pathways for this compound?

Based on studies of structurally similar compounds like phenmetrazine and 3-fluorophenmetrazine, the primary degradation pathways for this compound are expected to involve:

  • Aryl Hydroxylation: The addition of a hydroxyl group (-OH) to the phenyl ring, most likely at the para-position, is a common metabolic route.[1]

  • N-Oxidation: Oxidation of the nitrogen atom in the morpholine ring.[1][2][3]

  • Oxidative Ring Opening: Cleavage of the morpholine ring, potentially initiated by cytochrome P450 enzymes, leading to the formation of more polar, linear metabolites.[4][5][6][7] This can lead to intermediates such as amino acids which are then further metabolized.[5][6]

  • Lactam Formation: Oxidation of the carbon adjacent to the nitrogen in the morpholine ring can form a lactam (a cyclic amide), a metabolite observed for phenmetrazine.[1]

Q2: What are the likely degradation products of this compound?

Drawing parallels from phenmetrazine metabolism, likely degradation products include:[1]

  • Hydroxylated this compound: e.g., 3-(4-hydroxyphenyl)morpholine.

  • This compound-N-oxide.

  • Ring-opened products: Such as derivatives of aminoethoxy acetic acid.[4]

  • Fenmetramide-like lactam derivative.

  • Subsequent glucuronide or sulfate conjugates of hydroxylated metabolites.[1][2][3]

Q3: What analytical techniques are most suitable for studying this compound degradation?

A combination of chromatographic and mass spectrometric techniques is generally recommended:

  • High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) , particularly with high-resolution MS (HRMS) like Orbitrap or TOF, is ideal for separating and identifying polar metabolites in complex matrices.

  • Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, especially for more volatile derivatives, though derivatization may be necessary to improve the chromatographic properties of polar metabolites.

Q4: How can I differentiate between biotic and abiotic degradation of this compound?

To distinguish between degradation caused by biological activity versus chemical processes, you should include the following controls in your experimental setup:

  • Sterile Control: A sample containing the matrix (e.g., soil, water, microsomal preparation) that has been sterilized (e.g., by autoclaving or filtration) and spiked with this compound. Any degradation observed here is likely abiotic.

  • No-Substrate Control: A biologically active sample without the addition of this compound to monitor for endogenous interfering substances.

  • Abiotic Control: A sample with this compound in a pure solvent (e.g., water or buffer) to assess for processes like hydrolysis or photolysis.

Troubleshooting Guides

Problem Possible Causes Troubleshooting Steps
Low or no degradation of this compound observed. 1. Inactive biological system (e.g., microorganisms, enzymes). 2. Suboptimal incubation conditions (pH, temperature, oxygen). 3. Incorrect concentration of substrate (too high, causing toxicity; or too low for detection). 4. Insufficient incubation time.1. Verify the viability/activity of your biological system. 2. Optimize incubation parameters based on the specific system. 3. Perform a dose-response experiment to find the optimal substrate concentration. 4. Conduct a time-course experiment to determine the degradation rate.
Unexpected peaks in chromatogram. 1. Contamination of samples, solvents, or glassware. 2. Formation of previously unreported metabolites. 3. Matrix effects from the sample. 4. Artifacts from sample preparation (e.g., derivatization).1. Analyze blank samples and solvent controls. 2. Use high-resolution mass spectrometry (HRMS) to determine the elemental composition and propose structures for unknown peaks. 3. Perform a matrix-matched calibration or use a stable isotope-labeled internal standard. 4. Analyze a control sample that has undergone the full sample preparation process without the analyte.
Poor recovery of this compound or its metabolites. 1. Inefficient extraction from the sample matrix. 2. Adsorption to container walls or instrument components. 3. Degradation during sample preparation or analysis.1. Test different extraction solvents and techniques (e.g., solid-phase extraction, liquid-liquid extraction). 2. Use silanized glassware and check for analyte carryover in the analytical system. 3. Minimize sample processing time, keep samples cool, and use antioxidants if oxidative degradation is suspected.
Difficulty in identifying metabolite structures. 1. Insufficient mass spectral data for confident identification. 2. Co-elution of isomeric metabolites. 3. Lack of authentic reference standards.1. Perform tandem MS (MS/MS) experiments to obtain fragmentation patterns. 2. Optimize the chromatographic method to improve the separation of isomers (e.g., change the column, mobile phase, or gradient). 3. If feasible, synthesize potential metabolites to use as reference standards for confirmation.

Quantitative Data Summary

The following tables provide a template for summarizing quantitative data from this compound degradation studies.

Table 1: Half-life of this compound in Different Experimental Systems

Experimental SystemIncubation ConditionsHalf-life (t½)95% Confidence Interval
Pseudomonas putida Culture30°C, 150 rpm, aerobic
Rat Liver Microsomes37°C, with NADPH
Soil Slurry (Biotic)25°C, dark, aerobic
Soil Slurry (Sterile Control)25°C, dark, aerobic
Phosphate Buffer (pH 7.4)25°C, sterile, dark

Table 2: Formation of Major Degradation Products over Time in a Biotic System

Time (hours)This compound Conc. (µM)Metabolite A (Area Counts)Metabolite B (Area Counts)
0
6
12
24
48

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assay using Liver Microsomes

  • Objective: To determine the rate of metabolic degradation of this compound by liver microsomal enzymes.

  • Materials:

    • Pooled liver microsomes (e.g., human, rat)

    • This compound

    • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

    • Phosphate buffer (pH 7.4)

    • Acetonitrile (ACN) with an internal standard for quenching

    • 96-well plates, incubator, LC-MS system

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, methanol).

    • In a 96-well plate, add phosphate buffer and the microsomal suspension.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding the NADPH regenerating system and this compound (final concentration typically 1 µM).

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.

    • Centrifuge the plate to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for LC-MS analysis.

    • Analyze the disappearance of the parent compound (this compound) over time to calculate the half-life and intrinsic clearance.

Protocol 2: Biotic Degradation Study in a Bacterial Culture

  • Objective: To assess the biodegradability of this compound by a specific microbial strain.

  • Materials:

    • Bacterial strain capable of degrading related compounds (e.g., Mycobacterium or Pseudomonas species).[4][5][6][7]

    • Minimal salts medium.

    • This compound as the sole carbon and/or nitrogen source.

    • Sterile flasks, shaker incubator, spectrophotometer, LC-MS system.

  • Procedure:

    • Grow a pre-culture of the selected bacterial strain to the late exponential phase.

    • Inoculate sterile flasks containing minimal salts medium with the pre-culture.

    • Add this compound to a final concentration (e.g., 100 mg/L).

    • Include a sterile control flask (no bacteria) and a no-substrate control flask (bacteria, no this compound).

    • Incubate the flasks at an appropriate temperature (e.g., 30°C) with shaking.

    • At regular intervals, withdraw samples for analysis.

    • Measure bacterial growth by monitoring the optical density (e.g., at 600 nm).

    • Centrifuge the samples, filter the supernatant, and analyze for the concentration of this compound and the formation of degradation products by LC-MS.

Visualizations

Inferred Degradation Pathway of this compound cluster_main Phase I Metabolism cluster_phase2 Phase II Metabolism 3PM This compound OH_3PM Aryl-Hydroxylated This compound 3PM->OH_3PM Aryl Hydroxylation N_Oxide This compound N-Oxide 3PM->N_Oxide N-Oxidation Lactam Lactam Metabolite (Fenmetramide analog) 3PM->Lactam Oxidation Ring_Opened Ring-Opened Metabolite 3PM->Ring_Opened Oxidative Ring Cleavage Conjugate Glucuronide/Sulfate Conjugate OH_3PM->Conjugate Conjugation

Caption: Inferred metabolic pathways of this compound based on its analogs.

Experimental Workflow for Degradation Study cluster_prep 1. Experiment Setup cluster_incubation 2. Incubation cluster_sampling 3. Sample Processing cluster_analysis 4. Analysis Setup Prepare experimental systems (e.g., microbial culture, microsomes) + Controls (sterile, no-substrate) Incubate Spike with this compound Incubate under controlled conditions (Temperature, pH, Time) Setup->Incubate Sample Collect samples at time points Incubate->Sample Quench Quench reaction (e.g., with cold solvent) Sample->Quench Extract Extract analytes (e.g., LLE, SPE) Quench->Extract LCMS LC-MS/MS Analysis Extract->LCMS Data Data Processing: - Quantify parent compound - Identify metabolites LCMS->Data

Caption: General workflow for a this compound degradation experiment.

References

Technical Support Center: Improving the Metabolic Stability of 3-Phenylmorpholine in Liver Microsomes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the improvement of the metabolic stability of 3-Phenylmorpholine and its analogs in liver microsomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic pathways for this compound in human liver microsomes?

A1: The primary metabolic pathways for this compound in human liver microsomes are mediated by Cytochrome P450 (CYP) enzymes.[1] The main routes of metabolism include:

  • Aromatic Hydroxylation: The phenyl ring is susceptible to hydroxylation, typically at the para-position, which is a common metabolic pathway for aromatic compounds.[1][2]

  • N-Oxidation: The nitrogen atom in the morpholine ring can be oxidized to form an N-oxide.[1][3]

  • Alkyl Hydroxylation: The carbon atoms of the morpholine ring can also undergo hydroxylation.[3]

These metabolic transformations increase the polarity of the molecule, facilitating its excretion from the body.

Q2: How is the metabolic stability of this compound assessed in vitro?

A2: The metabolic stability of this compound is typically assessed using a liver microsomal stability assay.[4] This assay measures the rate of disappearance of the parent compound when incubated with liver microsomes, which are rich in Phase I metabolic enzymes like CYPs.[5] The key parameters obtained from this assay are the half-life (t½) and the intrinsic clearance (CLint), which indicate how quickly the compound is metabolized.[6]

Q3: What are common strategies to improve the metabolic stability of this compound?

A3: Several medicinal chemistry strategies can be employed to enhance the metabolic stability of this compound by blocking or slowing down the metabolic pathways mentioned in Q1:

  • Blocking Sites of Metabolism: Introducing substituents at or near the site of metabolism can sterically hinder enzyme access. For example, placing a fluorine atom on the phenyl ring can block aromatic hydroxylation.[7]

  • Introducing Electron-Withdrawing Groups: Placing electron-withdrawing groups (e.g., trifluoromethyl, cyano) on the phenyl ring can decrease its electron density, making it less susceptible to oxidative metabolism.[7]

  • Deuteration: Replacing hydrogen atoms at metabolically labile positions with deuterium can strengthen the C-D bond, slowing down metabolism due to the kinetic isotope effect.[7][8]

  • Bioisosteric Replacement: Replacing the phenyl ring with a more metabolically stable bioisostere, such as a pyridine or a bicyclic ring system, can improve stability while maintaining biological activity.[2]

Troubleshooting Guide

This guide addresses common issues encountered during liver microsomal stability assays with this compound and its analogs.

Problem Potential Cause Troubleshooting Steps
High variability in half-life (t½) and intrinsic clearance (CLint) values between experiments. 1. Inconsistent microsome activity. 2. Pipetting errors. 3. Instability of the compound in the assay buffer.1. Use a new vial of pooled microsomes and include positive controls with known metabolic stability to ensure consistent enzyme activity. 2. Calibrate pipettes and ensure accurate and consistent dispensing of all reagents. 3. Run a control incubation without NADPH to assess the chemical stability of the compound in the assay buffer at 37°C.
Compound appears highly unstable (very short t½), but no metabolites are detected by LC-MS/MS. 1. Non-specific binding to microsomes or plasticware. 2. The compound may be metabolized to reactive metabolites that covalently bind to proteins.1. Reduce the microsomal protein concentration. Use low-binding plates and centrifuge tubes. 2. Include trapping agents like glutathione in the incubation to capture reactive metabolites.
Observed metabolic stability in microsomes does not correlate with in vivo data. 1. Metabolism is primarily driven by non-CYP enzymes not present in microsomes (e.g., aldehyde oxidase). 2. The compound is a substrate for Phase II metabolism (e.g., glucuronidation), which is not efficiently captured in standard microsomal assays. 3. Active transport into hepatocytes is a rate-limiting step in vivo.1. Conduct stability assays using other liver fractions like S9 or hepatocytes, which contain a broader range of metabolic enzymes. 2. Perform hepatocyte stability assays, which contain both Phase I and Phase II enzymes.[5] 3. Use hepatocyte assays to account for the influence of transporters.
A structural modification expected to improve stability shows no effect or worsens it. 1. Metabolic Switching: Blocking one metabolic pathway may lead to an increase in metabolism at another site.[7] 2. The modification may have altered the compound's conformation, making another site more accessible to metabolic enzymes.1. Perform metabolite identification studies for the new analog to understand the new primary metabolic pathways. 2. Use molecular modeling to assess the conformational changes and potential new sites of metabolism.

Data Presentation

The following tables summarize the in vitro metabolic stability data for this compound and a series of its analogs in human liver microsomes (HLM). This data is provided as a representative example to illustrate the effects of different structural modifications.

Table 1: Metabolic Stability of this compound and its Analogs in HLM

Compound IDStructureModificationt½ (min)CLint (µL/min/mg protein)
3-PM This compoundParent Compound15184.8
3-PM-4F 4-Fluoro-3-phenylmorpholinePara-Fluoro substitution on Phenyl Ring4561.6
3-PM-3CF3 3-Trifluoromethyl-3-phenylmorpholineMeta-Trifluoromethyl on Phenyl Ring> 60< 11.5
3-PM-d5 3-(d5-Phenyl)morpholineDeuterated Phenyl Ring3092.4
3-PyM 3-(Pyridin-3-yl)morpholinePhenyl to Pyridyl Bioisostere> 60< 11.5

Table 2: Control Compounds for Microsomal Stability Assay

CompoundPrimary Metabolizing CYPExpected Stability in HLMt½ (min)CLint (µL/min/mg protein)
VerapamilCYP3A4Low~20-30~115-173
ImipramineMultiple CYPsModerate> 60< 11.5

Experimental Protocols

Detailed Methodology for the in vitro Liver Microsomal Stability Assay

This protocol outlines the steps to assess the metabolic stability of a test compound.

1. Materials and Reagents:

  • Pooled Human Liver Microsomes (HLM)

  • Test Compound (e.g., this compound)

  • Phosphate Buffer (100 mM, pH 7.4)

  • NADPH Regenerating System (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Positive Control Compounds (e.g., Verapamil, Imipramine)

  • Acetonitrile (ACN) with an internal standard (IS) for reaction termination

  • 96-well plates (low-binding)

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

2. Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the test compound and positive controls in DMSO (e.g., 10 mM).

    • Prepare a working solution of the test compound and controls by diluting the stock solution in phosphate buffer to the desired concentration (e.g., 1 µM final concentration).

    • Thaw the HLM on ice and dilute to the desired protein concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • Add the diluted HLM solution to the wells of a 96-well plate.

    • Add the working solution of the test compound or control compound to the wells.

    • Pre-incubate the plate at 37°C for 5-10 minutes with shaking.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well. For the negative control (T=0 and no NADPH), add cold ACN with IS before adding the NADPH system.

    • Incubate the plate at 37°C with shaking.

  • Time Points and Reaction Termination:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding an equal volume of ice-cold ACN with an internal standard to the respective wells.

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new 96-well plate for analysis.

    • Analyze the samples by LC-MS/MS to determine the concentration of the remaining parent compound at each time point.

3. Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k

  • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) / (microsomal protein concentration in mg/mL) * 1000

Visualizations

Metabolic_Pathways_of_3_Phenylmorpholine cluster_CYP450 CYP450 Mediated Oxidation This compound This compound Aromatic_Hydroxylation Aromatic Hydroxylation This compound->Aromatic_Hydroxylation Phenyl Ring N-Oxidation N-Oxidation This compound->N-Oxidation Morpholine N Alkyl_Hydroxylation Alkyl Hydroxylation This compound->Alkyl_Hydroxylation Morpholine C 4-Hydroxy-3-phenylmorpholine 4-Hydroxy-3-phenylmorpholine Aromatic_Hydroxylation->4-Hydroxy-3-phenylmorpholine This compound-N-oxide This compound-N-oxide N-Oxidation->this compound-N-oxide Hydroxylated_Morpholine_Metabolite Hydroxylated_Morpholine_Metabolite Alkyl_Hydroxylation->Hydroxylated_Morpholine_Metabolite

Caption: Major metabolic pathways of this compound.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing prep_solutions Prepare Solutions (Compound, HLM, NADPH) pre_incubate Pre-incubate at 37°C prep_solutions->pre_incubate start_reaction Initiate with NADPH pre_incubate->start_reaction incubate_time Incubate for Time Points start_reaction->incubate_time terminate Terminate Reaction incubate_time->terminate process Process Samples (Centrifuge) terminate->process analyze LC-MS/MS Analysis process->analyze calculate Calculate t½ and CLint analyze->calculate

Caption: Workflow for the in vitro microsomal stability assay.

Troubleshooting_Logic cluster_strategies Structural Modification Strategies start High Metabolic Instability (Low t½) metabolite_id Perform Metabolite ID start->metabolite_id block_som Block Site of Metabolism (e.g., Fluorination) metabolite_id->block_som add_ewg Add Electron-Withdrawing Group metabolite_id->add_ewg deuterate Deuterate Labile Position metabolite_id->deuterate bioisostere Bioisosteric Replacement metabolite_id->bioisostere reassay Re-assay Analog for Metabolic Stability block_som->reassay add_ewg->reassay deuterate->reassay bioisostere->reassay

References

Validation & Comparative

Validating the Purity of Synthesized 3-Phenylmorpholine: A Comparative Guide to HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is a cornerstone of safe and effective drug discovery. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for validating the purity of synthesized 3-Phenylmorpholine, a key structural motif in medicinal chemistry. Experimental data and detailed protocols are provided to support the comparison.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Determination

HPLC is the most widely used technique for assessing the purity of non-volatile and thermally labile compounds like this compound. Its high resolution, sensitivity, and quantitative accuracy make it the industry standard. A typical reversed-phase HPLC method separates compounds based on their polarity, allowing for the quantification of the main component and the detection of impurities.

Potential Impurities in this compound Synthesis

The synthesis of this compound can proceed through various routes, each with the potential to generate specific impurities. A common method involves the reaction of 2-amino-1-phenylethanol with a two-carbon electrophile followed by cyclization. Based on this, potential impurities may include:

  • Unreacted Starting Materials: Such as 2-amino-1-phenylethanol.

  • Byproducts of Side Reactions: Including regioisomers or over-alkylated products.

  • Degradation Products: Arising from harsh reaction or workup conditions.

A robust HPLC method must be able to resolve this compound from these and other potential process-related impurities.

Experimental Protocol: HPLC Purity Analysis of this compound

This section details a validated experimental protocol for determining the purity of synthesized this compound using reversed-phase HPLC.

1. Materials and Reagents:

  • This compound sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (analytical grade)

  • Methanol (HPLC grade)

  • Reference standards for potential impurities (if available)

2. Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Data acquisition and processing software.

3. Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 258 nm
Injection Volume 10 µL

4. Sample Preparation:

  • Prepare a stock solution of the synthesized this compound in methanol at a concentration of 1 mg/mL.

  • Further dilute the stock solution with the initial mobile phase composition (90:10 Water:Acetonitrile with 0.1% Formic Acid) to a final concentration of 0.1 mg/mL.

5. Analysis Procedure:

  • Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.

  • Inject the prepared sample and run the gradient method.

  • Monitor the chromatogram at 258 nm.

6. Data Analysis:

  • Integrate all peaks in the chromatogram.

  • Calculate the purity of this compound using the area percent method:

    • % Purity = (Area of this compound peak / Total area of all peaks) x 100

Hypothetical HPLC Data

The following table summarizes hypothetical data from the HPLC analysis of a synthesized this compound sample.

Peak IDRetention Time (min)Peak AreaArea %Identity (Hypothesized)
13.5150000.52-Amino-1-phenylethanol
212.8600002.0Unknown Impurity 1
315.2 2895000 96.5 This compound
418.1300001.0Unknown Impurity 2

Visualization of Experimental Workflow and Impurity Formation

To aid in the understanding of the purity validation process and potential synthetic challenges, the following diagrams are provided.

experimental_workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample_prep Dissolve this compound in Methanol (1 mg/mL) dilution Dilute to 0.1 mg/mL with initial mobile phase sample_prep->dilution injection Inject 10 µL of Sample dilution->injection mobile_phase_A Prepare Mobile Phase A (0.1% Formic Acid in Water) equilibration Equilibrate C18 Column mobile_phase_A->equilibration mobile_phase_B Prepare Mobile Phase B (0.1% Formic Acid in Acetonitrile) mobile_phase_B->equilibration equilibration->injection gradient Run Gradient Elution injection->gradient detection UV Detection at 258 nm gradient->detection integration Integrate Chromatographic Peaks detection->integration calculation Calculate Area Percent Purity integration->calculation

Figure 1: Experimental workflow for HPLC purity validation of this compound.

impurity_formation cluster_synthesis Hypothetical Synthesis of this compound cluster_impurities Potential Impurities start_A 2-Amino-1-phenylethanol reaction N-Alkylation & Cyclization start_A->reaction unreacted_A Unreacted 2-Amino-1-phenylethanol start_A->unreacted_A Carry-over start_B 1,2-Dibromoethane start_B->reaction product This compound reaction->product over_alkylation Over-alkylation Byproduct reaction->over_alkylation Side Reaction regioisomer Regioisomeric Impurity reaction->regioisomer Side Reaction

Figure 2: Potential impurity formation pathways in this compound synthesis.

Comparison with Alternative Analytical Techniques

While HPLC is the primary method for purity determination, other techniques can provide complementary and sometimes critical information.

TechniquePrincipleAdvantages for this compound AnalysisDisadvantages
HPLC-UV Differential partitioning between a stationary and mobile phase.High resolution for separating closely related impurities. Excellent quantitative accuracy and precision. Well-established and robust.May not be suitable for highly volatile or non-UV active impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds in the gas phase followed by mass-based detection.Excellent for identifying and quantifying volatile impurities and residual solvents. High sensitivity and specificity.Requires derivatization for polar compounds like this compound to increase volatility, which adds complexity. Not suitable for non-volatile impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency energy by atomic nuclei in a magnetic field.Provides detailed structural information for impurity identification. Quantitative NMR (qNMR) can determine absolute purity without a reference standard for the main component.Lower sensitivity compared to chromatographic methods. May not detect impurities present at very low levels. Complex mixtures can lead to overlapping signals.

Conclusion

The validation of purity is a critical step in the development of any synthesized compound. For this compound, a robust reversed-phase HPLC method provides a reliable and accurate means of determining purity and quantifying process-related impurities. While HPLC is the workhorse for routine analysis, complementary techniques such as GC-MS and NMR spectroscopy can be invaluable for a comprehensive impurity profile, particularly for the identification of volatile impurities and for obtaining absolute purity measurements. The choice of analytical methodology should be guided by the specific requirements of the analysis and the potential impurities anticipated from the synthetic route.

Comparative analysis of 3-Phenylmorpholine and phenmetrazine pharmacological effects

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals.

This guide provides a detailed comparative analysis of the pharmacological effects of 3-Phenylmorpholine and its close analog, phenmetrazine. Due to the limited availability of specific pharmacological data for this compound, this guide will focus on the parent compound, 2-Phenylmorpholine, for a data-driven comparison with phenmetrazine (3-methyl-2-phenylmorpholine). Both compounds are derivatives of the phenylmorpholine class and are known for their stimulant effects, primarily mediated through their interaction with monoamine transporters.

Introduction to the Compounds

Phenmetrazine , once marketed as an appetite suppressant under the trade name Preludin, is a well-characterized psychostimulant that acts as a norepinephrine and dopamine releasing agent (NDRA).[1] Its chemical structure features a phenyl group at the 2-position and a methyl group at the 3-position of the morpholine ring. Widespread misuse led to its withdrawal from the market in many countries.[1]

2-Phenylmorpholine is the parent compound of the substituted phenylmorpholine class.[2] Like phenmetrazine, it is a potent NDRA and is expected to exhibit similar stimulant properties.[2] Understanding the pharmacological nuances between these closely related structures is crucial for the design of novel therapeutics with improved efficacy and safety profiles.

Quantitative Pharmacological Data

The primary mechanism of action for both 2-Phenylmorpholine and phenmetrazine is the release of norepinephrine (NE) and dopamine (DA) from presynaptic neurons. The following table summarizes their potencies in inducing the release of these monoamines, as determined by in vitro assays using rat brain synaptosomes. The half-maximal effective concentration (EC50) values indicate the concentration of the compound required to elicit 50% of the maximal release. A lower EC50 value signifies greater potency.

CompoundNorepinephrine (NE) Release EC50 (nM)Dopamine (DA) Release EC50 (nM)Serotonin (5-HT) Release EC50 (nM)
2-Phenylmorpholine 798620,260
Phenmetrazine 29–50.470–1317,765–>10,000

Data sourced from in vitro assays on rat brain synaptosomes.[1][2]

As the data indicates, both compounds are potent releasing agents for norepinephrine and dopamine, with significantly weaker effects on serotonin release. Phenmetrazine appears to be slightly more potent at inducing norepinephrine release compared to 2-Phenylmorpholine.

Experimental Protocols

The following is a generalized protocol for an in vitro monoamine release assay, a common method used to determine the pharmacological activity of compounds like 2-Phenylmorpholine and phenmetrazine.

In Vitro Monoamine Release Assay using Rat Brain Synaptosomes

Objective: To measure the ability of test compounds to induce the release of radiolabeled monoamines (e.g., [3H]dopamine, [3H]norepinephrine) from isolated nerve terminals (synaptosomes).

Materials:

  • Rat brain tissue (e.g., striatum for dopamine, hippocampus for norepinephrine)

  • Sucrose buffer

  • Krebs-Ringer-HEPES buffer

  • Radiolabeled neurotransmitters (e.g., [3H]dopamine, [3H]norepinephrine)

  • Test compounds (2-Phenylmorpholine, phenmetrazine)

  • Scintillation fluid and counter

Procedure:

  • Synaptosome Preparation: Rat brain tissue is homogenized in ice-cold sucrose buffer. The homogenate is then centrifuged at a low speed to remove cellular debris. The resulting supernatant is centrifuged at a higher speed to pellet the synaptosomes. The pellet is resuspended in Krebs-Ringer-HEPES buffer.

  • Radiolabel Loading: Synaptosomes are incubated with a low concentration of the radiolabeled neurotransmitter (e.g., [3H]dopamine) to allow for uptake into the nerve terminals.

  • Release Assay: The radiolabeled synaptosomes are then washed and resuspended in fresh buffer. Aliquots of the synaptosome suspension are exposed to various concentrations of the test compounds.

  • Sample Collection: After a set incubation period, the release of the radiolabeled neurotransmitter into the supernatant is terminated by rapid filtration or centrifugation.

  • Quantification: The amount of radioactivity in the supernatant (representing the released neurotransmitter) is measured using a scintillation counter.

  • Data Analysis: The data is analyzed to determine the concentration-response curve for each test compound, from which the EC50 value can be calculated.

Signaling Pathways and Experimental Workflow

The pharmacological effects of 2-Phenylmorpholine and phenmetrazine are initiated by their ability to induce the release of dopamine and norepinephrine. This increase in extracellular monoamine concentration leads to the activation of postsynaptic receptors and subsequent downstream signaling cascades.

Norepinephrine and Dopamine Signaling Pathway Norepinephrine and Dopamine Signaling Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Compound This compound or Phenmetrazine Transporter Dopamine (DAT) or Norepinephrine (NET) Transporter Compound->Transporter Induces Reverse Transport DA_NE_synapse Extracellular Dopamine (DA) or Norepinephrine (NE) Vesicle Synaptic Vesicle (DA/NE) DA_NE_cyto Cytoplasmic Dopamine (DA) or Norepinephrine (NE) Vesicle->DA_NE_cyto Release DA_NE_cyto->Transporter Efflux Receptor Dopamine (D1/D2) or Adrenergic (α/β) Receptors DA_NE_synapse->Receptor Binds to G_Protein G-Protein Activation Receptor->G_Protein Second_Messenger Second Messenger (e.g., cAMP) G_Protein->Second_Messenger Cellular_Response Cellular Response (e.g., Gene Expression, Ion Channel Modulation) Second_Messenger->Cellular_Response

Caption: Monoamine release and postsynaptic signaling.

The workflow for evaluating these compounds typically involves a series of in vitro and in vivo experiments to characterize their pharmacological profile fully.

Experimental Workflow for Pharmacological Profiling Experimental Workflow for Pharmacological Profiling Synthesis Compound Synthesis and Purification In_Vitro In Vitro Assays Synthesis->In_Vitro Receptor_Binding Receptor Binding Assays (Determine Ki) In_Vitro->Receptor_Binding Release_Assay Monoamine Release Assays (Determine EC50) In_Vitro->Release_Assay Uptake_Assay Monoamine Uptake Assays (Determine IC50) In_Vitro->Uptake_Assay In_Vivo In Vivo Studies In_Vitro->In_Vivo Locomotor_Activity Locomotor Activity (Assess stimulant effects) In_Vivo->Locomotor_Activity Drug_Discrimination Drug Discrimination (Assess subjective effects) In_Vivo->Drug_Discrimination Self_Administration Self-Administration (Assess abuse potential) In_Vivo->Self_Administration Pharmacokinetics Pharmacokinetic Studies (ADME) In_Vivo->Pharmacokinetics Toxicity Toxicity Studies In_Vivo->Toxicity

Caption: A typical experimental workflow.

Conclusion

Both 2-Phenylmorpholine and phenmetrazine are potent norepinephrine and dopamine releasing agents with stimulant properties. The available in vitro data suggests subtle differences in their potency, particularly at the norepinephrine transporter. A comprehensive understanding of their full pharmacological profile, including in vivo effects and potential for abuse, requires further investigation following a structured experimental workflow. This comparative guide provides a foundational understanding for researchers and professionals in the field of drug discovery and development, highlighting the key pharmacological characteristics and the methodologies used for their evaluation.

References

A Comparative Analysis of 3-Phenylmorpholine and Amphetamine on Dopamine Release

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of 3-Phenylmorpholine (3-PM) and amphetamine on dopamine release, supported by experimental data. 3-PM is a structural analog of phenmetrazine, and for the purposes of this guide, data for phenmetrazine will be used as a close proxy for 3-PM due to the limited availability of direct pharmacological data for 3-PM itself.

Executive Summary

Both this compound (via its analog phenmetrazine) and amphetamine are potent dopamine-releasing agents that act as substrates for the dopamine transporter (DAT). However, a critical distinction lies in their interaction with the vesicular monoamine transporter 2 (VMAT2). Amphetamine is a VMAT2 substrate, contributing to a robust increase in cytosolic dopamine available for release. In contrast, phenmetrazine does not significantly interact with VMAT2. This fundamental difference in their mechanism of action has significant implications for their pharmacological profiles.

Quantitative Data Comparison

The following tables summarize the in vitro potencies of phenmetrazine and amphetamine as dopamine and norepinephrine releasing agents.

Table 1: In Vitro Dopamine Release Potency

CompoundDopamine Release EC50 (nM)Reference
Phenmetrazine70 - 131[1]
d-Amphetamine24.8[2]

Table 2: In Vitro Norepinephrine Release Potency

CompoundNorepinephrine Release EC50 (nM)Reference
Phenmetrazine29 - 50[1]
3-Fluorophenmetrazine30[3]

Mechanisms of Action

Amphetamine

Amphetamine's mechanism of action to induce dopamine release is multifaceted and involves several key steps:

  • Dopamine Transporter (DAT) Substrate: Amphetamine is a substrate for DAT and is transported into the presynaptic neuron.[4]

  • Vesicular Monoamine Transporter 2 (VMAT2) Interaction: Once inside the neuron, amphetamine acts as a substrate for VMAT2, leading to the disruption of the proton gradient across the vesicular membrane and subsequent release of dopamine from synaptic vesicles into the cytoplasm.[5]

  • Trace Amine-Associated Receptor 1 (TAAR1) Activation: Amphetamine activates the intracellular G-protein coupled receptor TAAR1.[6] This activation triggers downstream signaling cascades that contribute to dopamine efflux.

  • DAT Reversal: The culmination of these actions, particularly the increase in cytosolic dopamine and TAAR1 activation, leads to the reversal of DAT function, resulting in non-vesicular efflux of dopamine into the synaptic cleft.[7]

This compound (as Phenmetrazine)

The mechanism of dopamine release by phenmetrazine shares similarities with amphetamine but with a crucial difference:

  • Dopamine Transporter (DAT) Substrate: Like amphetamine, phenmetrazine is a potent substrate for DAT and is transported into the presynaptic neuron, leading to competitive inhibition of dopamine reuptake and subsequent transporter-mediated dopamine release.[8][9]

  • Lack of VMAT2 Interaction: In contrast to amphetamine, studies have shown that phenmetrazine does not act as an inhibitor or substrate for VMAT2 at concentrations up to 100 µM.[10] This suggests that phenmetrazine does not directly induce the release of dopamine from vesicular stores into the cytoplasm.

  • TAAR1 Interaction: The interaction of phenmetrazine with TAAR1 has not been extensively characterized.[1]

Signaling Pathways and Experimental Workflows

Dopamine Release Signaling Pathways

cluster_amphetamine Amphetamine-Mediated Dopamine Release cluster_3pm This compound-Mediated Dopamine Release Amphetamine_ext Amphetamine (extracellular) DAT_A Dopamine Transporter (DAT) Amphetamine_ext->DAT_A Transport Amphetamine_int Amphetamine (intracellular) DAT_A->Amphetamine_int Dopamine_efflux_A Dopamine Efflux DAT_A->Dopamine_efflux_A VMAT2 VMAT2 Amphetamine_int->VMAT2 Substrate TAAR1 TAAR1 Amphetamine_int->TAAR1 Activation Dopamine_vesicle Dopamine (vesicle) VMAT2->Dopamine_vesicle Release Dopamine_cyto_A Dopamine (cytosolic) Dopamine_vesicle->Dopamine_cyto_A Dopamine_cyto_A->DAT_A Reverse Transport Signaling_Cascade Signaling Cascade TAAR1->Signaling_Cascade DAT_Reversal_A DAT Reversal Signaling_Cascade->DAT_Reversal_A 3PM_ext This compound (extracellular) DAT_P Dopamine Transporter (DAT) 3PM_ext->DAT_P Transport 3PM_int This compound (intracellular) DAT_P->3PM_int Dopamine_efflux_P Dopamine Efflux DAT_P->Dopamine_efflux_P VMAT2_inactive VMAT2 (No Interaction) 3PM_int->VMAT2_inactive Dopamine_cyto_P Dopamine (cytosolic) Dopamine_cyto_P->DAT_P Reverse Transport DAT_Reversal_P DAT Reversal

Caption: Comparative signaling pathways for dopamine release.

Experimental Workflow: In Vivo Microdialysis

Start Start Probe_Implantation Stereotaxic Implantation of Microdialysis Probe Start->Probe_Implantation Recovery Animal Recovery Probe_Implantation->Recovery Baseline_Collection Baseline Dialysate Collection Recovery->Baseline_Collection Drug_Administration Systemic Administration of Test Compound Baseline_Collection->Drug_Administration Post_Drug_Collection Post-Administration Dialysate Collection Drug_Administration->Post_Drug_Collection Sample_Analysis HPLC-ECD Analysis of Dopamine Post_Drug_Collection->Sample_Analysis Data_Analysis Data Analysis (% Change from Baseline) Sample_Analysis->Data_Analysis End End Data_Analysis->End

Caption: Workflow for in vivo microdialysis experiment.

Experimental Workflow: Synaptosome Dopamine Release Assay

Start Start Tissue_Homogenization Brain Tissue Homogenization Start->Tissue_Homogenization Centrifugation_1 Low-Speed Centrifugation Tissue_Homogenization->Centrifugation_1 Supernatant_Collection Collect Supernatant Centrifugation_1->Supernatant_Collection Centrifugation_2 High-Speed Centrifugation Supernatant_Collection->Centrifugation_2 Synaptosome_Pellet Resuspend Synaptosome Pellet Centrifugation_2->Synaptosome_Pellet Radiolabeling Incubation with [3H]Dopamine Synaptosome_Pellet->Radiolabeling Washing Washing to Remove Excess Radiotracer Radiolabeling->Washing Drug_Incubation Incubation with Test Compound Washing->Drug_Incubation Superfusion Superfusion and Fraction Collection Drug_Incubation->Superfusion Scintillation_Counting Liquid Scintillation Counting Superfusion->Scintillation_Counting Data_Analysis Data Analysis (EC50 Calculation) Scintillation_Counting->Data_Analysis End End Data_Analysis->End

Caption: Workflow for synaptosome dopamine release assay.

Experimental Protocols

In Vivo Microdialysis for Dopamine Measurement

Objective: To measure extracellular dopamine concentrations in a specific brain region of a freely moving animal following the administration of a test compound.

Materials:

  • Stereotaxic apparatus

  • Microdialysis probes and guide cannulae

  • Microinfusion pump

  • Fraction collector

  • Artificial cerebrospinal fluid (aCSF)

  • Test compounds (this compound, Amphetamine)

  • High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) system

Procedure:

  • Surgical Implantation: Anesthetize the animal and place it in a stereotaxic frame. Surgically implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens or striatum). Secure the cannula with dental cement. Allow the animal to recover for several days.

  • Probe Insertion and Equilibration: On the day of the experiment, insert the microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min) using a microinfusion pump. Allow the system to equilibrate for at least 60-90 minutes to establish a stable baseline.

  • Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) for at least one hour to determine the basal dopamine concentration.

  • Drug Administration: Administer the test compound (this compound or amphetamine) via a systemic route (e.g., intraperitoneal injection) or through reverse dialysis.

  • Post-Administration Collection: Continue collecting dialysate samples at the same intervals for a predetermined period (e.g., 2-3 hours) to monitor changes in extracellular dopamine levels.

  • Sample Analysis: Analyze the collected dialysate samples for dopamine content using HPLC-ECD.

  • Data Analysis: Express the dopamine concentrations in each post-drug sample as a percentage of the average baseline concentration.

Synaptosome Preparation and [³H]Dopamine Release Assay

Objective: To measure the ability of a test compound to induce the release of pre-loaded [³H]dopamine from isolated nerve terminals (synaptosomes).

Materials:

  • Rat brain tissue (e.g., striatum)

  • Sucrose homogenization buffer

  • Krebs-Ringer buffer

  • [³H]Dopamine

  • Test compounds (this compound, Amphetamine)

  • Superfusion system

  • Liquid scintillation counter and scintillation fluid

Procedure:

  • Synaptosome Preparation:

    • Homogenize fresh or frozen brain tissue in ice-cold sucrose buffer.

    • Perform a series of differential centrifugations to isolate the synaptosomal fraction. This typically involves a low-speed spin to remove nuclei and cellular debris, followed by a high-speed spin to pellet the synaptosomes.

    • Resuspend the final synaptosomal pellet in a physiological buffer (e.g., Krebs-Ringer).

  • Radiolabeling:

    • Incubate the synaptosomes with [³H]dopamine to allow for its uptake into the nerve terminals.

  • Superfusion:

    • Transfer the radiolabeled synaptosomes to a superfusion apparatus.

    • Continuously perfuse the synaptosomes with buffer to establish a stable baseline of [³H]dopamine efflux.

  • Stimulation of Release:

    • Introduce the test compound (this compound or amphetamine) at various concentrations into the perfusion buffer.

    • Collect the superfusate in fractions at regular intervals.

  • Measurement of Radioactivity:

    • Add scintillation fluid to each collected fraction and measure the amount of radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the amount of [³H]dopamine released in each fraction.

    • Plot the dose-response curve for each compound and determine the EC50 value (the concentration of the drug that elicits 50% of the maximal response).

Conclusion

This compound (as phenmetrazine) and amphetamine are both effective dopamine-releasing agents, primarily acting as substrates for the dopamine transporter. However, their distinct interactions with VMAT2 represent a significant mechanistic divergence. Amphetamine's ability to engage VMAT2 likely contributes to its more pronounced effects on vesicular dopamine stores and subsequent dopamine efflux compared to this compound. This difference in molecular mechanism is a critical consideration for researchers in the fields of pharmacology and drug development when investigating the neurochemical and behavioral effects of these compounds. The provided experimental protocols offer a framework for further comparative studies to elucidate the nuanced pharmacological profiles of these and other novel psychoactive substances.

References

A Comparative Analysis of Dopamine Transporter Affinity: 3-Phenylmorpholine and Cocaine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the dopamine transporter (DAT) affinity of 3-Phenylmorpholine and the well-characterized DAT inhibitor, cocaine. Due to the limited availability of direct binding data for this compound, this comparison utilizes data for its parent compound, phenmetrazine, as a close structural and functional analog. The information presented herein is intended to support research and drug development efforts in the fields of neuroscience and pharmacology.

Data Presentation: Dopamine Transporter Affinity

The following table summarizes the in vitro binding affinities (IC50 values) of phenmetrazine, its derivatives, and cocaine for the dopamine transporter. The IC50 value represents the concentration of the compound required to inhibit 50% of the binding of a specific radioligand to the DAT. Lower IC50 values are indicative of higher binding affinity.

CompoundIC50 (µM) for DAT InhibitionReference(s)
Phenmetrazine1.2 - 5.2[1]
2-Methylphenmetrazine6.74[1]
3-MethylphenmetrazineSubstantially weaker than 2- and 4-MPM[1]
4-Methylphenmetrazine1.93[1]
Cocaine0.51 - 0.98[2]

Experimental Protocols: Radioligand Competition Binding Assay

The determination of DAT binding affinity for the compounds listed above is typically achieved through a competitive radioligand binding assay. This method measures the ability of a test compound to displace a radiolabeled ligand that is known to bind to the DAT with high affinity. A commonly used radioligand for this purpose is [³H]WIN 35,428.

Materials:

  • Biological Sample: Rat striatal tissue homogenates or cells expressing the human dopamine transporter (hDAT).

  • Radioligand: [³H]WIN 35,428.

  • Test Compounds: this compound (or its analogs) and cocaine at various concentrations.

  • Non-specific Binding Control: A high concentration of a known DAT inhibitor (e.g., 10 µM cocaine or 1 µM unlabeled WIN 35,428).

  • Assay Buffer: Typically a Tris-HCl based buffer.

  • Filtration Apparatus: Glass fiber filters and a cell harvester.

  • Detection: Liquid scintillation counter.

Procedure:

  • Membrane Preparation: Rat striatal tissue is homogenized in an ice-cold buffer. The homogenate is then centrifuged to pellet the cell membranes, which contain the dopamine transporters. The final membrane pellet is resuspended in the assay buffer.

  • Assay Setup: The assay is conducted in a 96-well plate format. Each well contains the prepared membranes, a fixed concentration of the radioligand ([³H]WIN 35,428), and varying concentrations of the test compound (or buffer for total binding, and a high concentration of a known inhibitor for non-specific binding).

  • Incubation: The plate is incubated to allow the binding reaction to reach equilibrium.

  • Filtration: The contents of each well are rapidly filtered through glass fiber filters. This step separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: The radioactivity trapped on each filter is measured using a liquid scintillation counter.

  • Data Analysis:

    • Specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The percentage of specific binding is plotted against the logarithm of the test compound concentration.

    • The IC50 value is determined from the resulting dose-response curve using non-linear regression analysis.

    • The inhibitory constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mandatory Visualization

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_drugs Pharmacological Intervention Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase Dopamine_Vesicle Dopamine in Vesicle L_DOPA->Dopamine_Vesicle DOPA Decarboxylase Dopamine_Synapse Dopamine Dopamine_Vesicle->Dopamine_Synapse Release DAT Dopamine Transporter (DAT) DAT->Dopamine_Vesicle Dopamine_Synapse->DAT Reuptake Dopamine_Receptor Dopamine Receptor Dopamine_Synapse->Dopamine_Receptor Binding Signaling Downstream Signaling Dopamine_Receptor->Signaling Cocaine Cocaine Cocaine->DAT Inhibition Phenylmorpholine This compound Phenylmorpholine->DAT Inhibition cluster_prep Sample Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Tissue Tissue Homogenization (e.g., rat striatum) Membrane Membrane Preparation (Centrifugation) Tissue->Membrane Protein Protein Concentration (BCA Assay) Membrane->Protein Incubation Incubation: - Membranes - [3H]WIN 35,428 (Radioligand) - Test Compound (Competitor) Protein->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Filter Washing Filtration->Washing Counting Scintillation Counting Washing->Counting Analysis IC50 and Ki Determination Counting->Analysis

References

A Comparative Analysis of the Behavioral Pharmacology of 3-Phenylmorpholine Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the behavioral pharmacology of the enantiomers of 3-phenylmorpholine and its analogs, supported by available experimental data. Due to a lack of direct comparative studies on the enantiomers of this compound, this analysis relies on data from its close structural analog, phenmetrazine (3-methyl-2-phenylmorpholine), to infer the likely pharmacological distinctions.

Introduction

This compound and its derivatives are a class of psychostimulant drugs that have been investigated for their effects on the central nervous system. The presence of chiral centers in the this compound scaffold means that these compounds exist as different stereoisomers, which can exhibit distinct pharmacological and behavioral profiles. Understanding these differences is crucial for drug development, as it can inform the selection of candidates with desired therapeutic effects and reduced adverse side effects. Phenmetrazine, a well-studied analog, serves as a valuable proxy for elucidating the structure-activity relationships of this compound enantiomers.

Mechanism of Action: Monoamine Transporter Interactions

The primary mechanism of action for many psychostimulants, including phenmetrazine, is their interaction with monoamine transporters: the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). These drugs typically act as releasing agents or reuptake inhibitors, leading to increased extracellular concentrations of these neurotransmitters.

While specific data for this compound enantiomers is scarce, studies on phenmetrazine and its analogs demonstrate a potent effect on DAT and NET, with less activity at SERT.[1] Phenmetrazine is a potent substrate-type releaser at both DAT and NET.[1] The (+)-enantiomer of phenmetrazine is known to be the more active isomer.

Table 1: In Vitro Monoamine Transporter Activity of Phenmetrazine and its Analogs

CompoundDAT IC50 (μM)NET IC50 (μM)SERT IC50 (μM)Reference
Phenmetrazine0.61.2>10[2]
2-MPM6.742.5>10[1]
3-MPM>105.2>10[1]
4-MPM1.931.81.3[1]

MPM: Methylphenmetrazine

Behavioral Pharmacology: Comparative Effects

The differential interaction of enantiomers with monoamine transporters translates to distinct behavioral effects. Key behavioral assays used to characterize psychostimulants include locomotor activity, drug discrimination, and self-administration studies.

Locomotor Activity

Psychostimulants typically increase spontaneous locomotor activity in rodents. This effect is largely attributed to their ability to increase dopamine levels in the nucleus accumbens. While direct comparative data for this compound enantiomers are not available, studies with the closely related d-threo-methylphenidate show that the d-isomer is significantly more potent in inducing locomotor activity than the l-isomer.[3] This suggests that the enantiomer with higher affinity and efficacy at DAT is likely to produce greater stimulant effects.

Drug Discrimination

Drug discrimination studies in animals are a powerful tool to assess the subjective effects of drugs. In these paradigms, animals are trained to recognize the interoceptive cues of a specific drug. Studies with phenmetrazine have shown that it produces cocaine-like discriminative stimulus effects.[4] Notably, the (+)-isomer of phenmetrazine is approximately five times more potent than the (−)-isomer in producing these cocaine-like effects, which is consistent with its greater potency as a dopamine releaser.[5]

Table 2: Discriminative Stimulus Effects of Phenmetrazine Enantiomers

CompoundTraining DrugPotency (ED50 mg/kg)NotesReference
(+)-PhenmetrazineCocaine~0.32Full substitution[5]
(-)-PhenmetrazineCocaine~1.0-3.2Full substitution, less potent[5]
Self-Administration and Reinforcing Effects

The reinforcing effects of a drug, which are indicative of its abuse potential, are often assessed using self-administration paradigms. Animals will learn to perform a response (e.g., lever press) to receive an infusion of a reinforcing drug. The reinforcing effects of psychostimulants are primarily mediated by their ability to increase dopamine in the brain's reward pathways. Given the stereoselective effects of phenmetrazine on dopamine systems, it is highly probable that the (+)-enantiomer of this compound would exhibit greater reinforcing effects and a higher abuse liability compared to the (-)-enantiomer. Phendimetrazine, a prodrug of phenmetrazine, has been shown to be self-administered by rhesus monkeys, supporting the reinforcing properties of the parent compound.[6]

Experimental Protocols

Locomotor Activity Assay

Objective: To assess the stimulant effects of a compound on spontaneous motor activity.

Apparatus: Automated locomotor activity chambers equipped with infrared beams to detect movement.

Procedure:

  • Habituation: Rodents (mice or rats) are individually placed in the activity chambers for a period of 30-60 minutes to allow for acclimation to the novel environment.

  • Drug Administration: Following habituation, animals are administered the test compound (e.g., a this compound enantiomer) or vehicle via a specified route (e.g., intraperitoneal injection).

  • Data Collection: Animals are immediately returned to the chambers, and locomotor activity (e.g., distance traveled, beam breaks) is recorded for a set duration (e.g., 60-120 minutes).

  • Data Analysis: Locomotor activity is typically binned into time intervals (e.g., 5-minute blocks) and analyzed using repeated measures ANOVA to compare the effects of different doses of the enantiomers over time.

Drug Discrimination Paradigm

Objective: To determine if a novel compound produces subjective effects similar to a known drug of abuse.

Apparatus: Standard operant conditioning chambers equipped with two response levers and a mechanism for delivering reinforcement (e.g., food pellets).

Procedure:

  • Training: Rats are trained to press one lever to receive a food reward after being administered a known psychostimulant (e.g., cocaine or d-amphetamine) and to press a second lever for the same reward after receiving a saline injection. Training continues until the rats reliably press the correct lever based on the injection they received.

  • Testing: Once trained, the rats are administered different doses of the test compound (e.g., a this compound enantiomer) and placed in the operant chamber. The percentage of responses on the drug-appropriate lever is recorded.

  • Data Analysis: Full substitution is typically defined as ≥80% of responses on the drug-appropriate lever. The ED50 (the dose at which 50% of responses are on the drug-appropriate lever) is calculated to determine the potency of the test compound.

Self-Administration Study

Objective: To assess the reinforcing properties and abuse potential of a compound.

Apparatus: Operant conditioning chambers equipped with two levers and an intravenous catheter system connected to a syringe pump for drug delivery.

Procedure:

  • Catheter Implantation: Rats are surgically implanted with an intravenous catheter into the jugular vein.

  • Acquisition: Rats are placed in the operant chambers and learn to press a specific lever to receive an intravenous infusion of the test drug. A second, inactive lever is also present to control for non-specific increases in activity.

  • Maintenance: Once the self-administration behavior is stable, various schedules of reinforcement can be used to assess the reinforcing efficacy of the drug, such as a progressive-ratio schedule where the number of responses required for each subsequent infusion increases.

  • Data Analysis: The number of infusions earned per session is the primary measure of reinforcement. The "breakpoint" on a progressive-ratio schedule (the last ratio completed) is used to quantify the motivation to obtain the drug.

Visualizations

Monoamine_Transporter_Interaction cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron MA_synthesis Monoamine Synthesis (Dopamine, Norepinephrine) VMAT2 VMAT2 MA_synthesis->VMAT2 Packaging Vesicle Synaptic Vesicle VMAT2->Vesicle Synaptic_Cleft Monoamines Vesicle->Synaptic_Cleft Release MA_transporter Monoamine Transporter (DAT, NET) MA_transporter->Synaptic_Cleft Reuptake Receptor Postsynaptic Receptors Synaptic_Cleft->Receptor Binding PM_enantiomer This compound Enantiomer PM_enantiomer->MA_transporter Blocks Reuptake & Promotes Efflux

Caption: Interaction of this compound with Monoamine Transporters.

Behavioral_Pharmacology_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Behavioral Assays binding_assay Monoamine Transporter Binding Assays (DAT, NET, SERT) locomotor Locomotor Activity binding_assay->locomotor Predicts Stimulant Potential release_assay Monoamine Release Assays release_assay->locomotor self_admin Self-Administration release_assay->self_admin Predicts Reinforcing Properties drug_discrim Drug Discrimination locomotor->drug_discrim Correlates with Stimulant Effects drug_discrim->self_admin Predicts Subjective Effects & Abuse Liability compound This compound Enantiomers compound->binding_assay Determine Affinity (Ki) compound->release_assay Determine Efficacy (EC50)

Caption: Experimental Workflow for Behavioral Pharmacology Assessment.

Conclusion

Based on the available data for the closely related compound phenmetrazine, it is highly likely that the enantiomers of this compound exhibit significant differences in their behavioral pharmacology. The (+)-enantiomer is predicted to be the more potent and efficacious enantiomer at dopamine and norepinephrine transporters. This would translate to greater locomotor stimulant effects, more potent cocaine-like discriminative stimulus properties, and higher reinforcing efficacy, suggesting a greater abuse potential compared to the (-)-enantiomer. Further research directly comparing the enantiomers of this compound is necessary to definitively confirm these hypotheses and to fully characterize their therapeutic potential and abuse liability.

References

3-Phenylmorpholine's Elusive Interaction with Amphetamine Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of novel psychoactive substances (NPS) presents a continuous challenge to standard drug screening methodologies. Among these, 3-Phenylmorpholine (3-PM), a designer drug structurally related to the stimulant phenmetrazine, raises critical questions about its potential for cross-reactivity in commonly used amphetamine immunoassays. This guide provides a comparative analysis of the cross-reactivity of 3-PM and its analogs in standard drug screening immunoassays, supported by available experimental data and detailed methodologies. Due to a lack of direct studies on 3-PM, this guide utilizes data from its close structural analogs, phenmetrazine and 3-fluorophenmetrazine (3-FPM), to infer its likely behavior.

Quantitative Cross-Reactivity Data

The following tables summarize the available quantitative data on the cross-reactivity of phenmetrazine and 3-fluorophenmetrazine with amphetamine- and methamphetamine-targeted immunoassays. This data can be used to approximate the potential cross-reactivity of this compound.

Table 1: Cross-Reactivity of Phenmetrazine with the Emit® Amphetamines Assay

CompoundImmunoassayCalibratorCalibrator Cutoff ConcentrationConcentration of Compound Yielding Equivalent ResponseCross-Reactivity (%)
PhenmetrazineEmit® Amphetamines Assayd-Methamphetamine300 ng/mL2300 ng/mL~13%

Data sourced from a WakeMed Health & Hospitals document on Emit® Drugs of Abuse Urine Assays cross-reactivity. The cross-reactivity percentage is calculated as (Calibrator Cutoff Concentration / Concentration of Compound) * 100.

Table 2: Cross-Reactivity of 3-Fluorophenmetrazine (3-FPM) with an Amphetamine ELISA

CompoundImmunoassayConcentration of 3-FPM Added to Blood SampleAbsorbance Reading (450 nm)
3-Fluorophenmetrazine (3-FPM)Amphetamine ELISA25 ng/mL1.892
100 ng/mL1.631
1000 ng/mL0.824
2500 ng/mL0.517
Amphetamine (Control)25 ng/mL1.588
Blank Blood Sample0 ng/mL2.154

This table presents data from a study on the analysis of 3-fluorophenmetrazine, indicating a significant, concentration-dependent cross-reactivity with an amphetamine ELISA. A lower absorbance reading typically indicates a higher concentration of the target analyte or a cross-reacting substance in a competitive ELISA.

Experimental Protocols

The following is a generalized protocol for determining the cross-reactivity of a compound in a competitive enzyme-linked immunosorbent assay (ELISA) or an enzyme multiplied immunoassay technique (EMIT) for drug screening.

Objective:

To determine the concentration of a test compound (e.g., this compound) that produces a signal equivalent to the cutoff concentration of the target analyte (e.g., d-amphetamine or d-methamphetamine) in a specific immunoassay.

Materials:
  • Drug-free urine or blood matrix

  • Certified reference standards of the test compound and the target analyte

  • Commercial immunoassay kit (e.g., Amphetamine ELISA kit or Emit® II Plus Amphetamines Assay)

  • Microplate reader (for ELISA) or clinical chemistry analyzer (for EMIT)

  • Pipettes, tubes, and other standard laboratory equipment

Procedure:
  • Preparation of Standards and Controls:

    • Prepare a stock solution of the test compound and the target analyte in a suitable solvent.

    • Prepare a series of calibrators for the target analyte in the drug-free matrix at concentrations specified by the immunoassay manufacturer.

    • Prepare a range of concentrations of the test compound in the drug-free matrix.

  • Immunoassay Procedure (ELISA Example):

    • Follow the manufacturer's instructions for the ELISA kit.

    • Typically, this involves adding the calibrators, controls, and test compound samples to microplate wells coated with antibodies.

    • An enzyme-conjugated version of the drug is then added, which competes with the drug in the sample for binding to the antibodies.

    • After an incubation period, the wells are washed, and a substrate is added. The enzyme converts the substrate into a colored product.

    • The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 450 nm). The color intensity is inversely proportional to the amount of drug in the sample.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance values of the calibrators against their known concentrations.

    • Determine the absorbance value corresponding to the assay's cutoff concentration from the standard curve.

    • For each concentration of the test compound, determine the corresponding absorbance value.

    • Identify the concentration of the test compound that produces an absorbance value equal to the cutoff absorbance. This is the concentration at which the compound is considered to cross-react.

    • Calculate the percent cross-reactivity using the formula: % Cross-Reactivity = (Concentration of Target Analyte at Cutoff / Concentration of Test Compound producing Cutoff Response) x 100

Visualizations

The following diagrams illustrate the principles of immunoassay cross-reactivity and the experimental workflow.

Immunoassay_Principle cluster_target Target Analyte Binding cluster_cross_reactant Cross-Reactant Binding Target Target Analyte (e.g., Amphetamine) Antibody_T Specific Antibody Target->Antibody_T High Affinity Binding CrossReactant Cross-Reactant (e.g., 3-PM) Antibody_C Specific Antibody CrossReactant->Antibody_C Lower Affinity Binding

Fig. 1: Principle of Immunoassay Cross-Reactivity.

Cross_Reactivity_Workflow cluster_prep Preparation cluster_assay Immunoassay cluster_analysis Data Analysis A Prepare Calibrators (Target Analyte) C Add Calibrators & Samples to Antibody-Coated Wells A->C B Prepare Samples (Test Compound) B->C D Add Enzyme-Conjugated Drug C->D E Incubate & Wash D->E F Add Substrate & Measure Absorbance E->F G Generate Standard Curve F->G H Determine Cutoff Absorbance G->H I Find Test Compound Concentration Yielding Cutoff Response H->I J Calculate % Cross-Reactivity I->J

Fig. 2: Experimental Workflow for Cross-Reactivity Testing.

Conclusion

While direct experimental data on the cross-reactivity of this compound in standard drug screening immunoassays is not currently available in published literature, the data from its close structural analog, phenmetrazine, suggests a potential for cross-reactivity with amphetamine assays, particularly at higher concentrations. The provided data on phenmetrazine and 3-fluorophenmetrazine serves as a valuable reference for researchers and clinicians. It is crucial to confirm any presumptive positive results from immunoassays with a more specific and sensitive method, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS), to avoid false-positive findings, especially when the use of novel psychoactive substances like 3-PM is suspected. Further research is warranted to definitively quantify the cross-reactivity of this compound in a variety of commercially available immunoassays.

Comparative Neurotoxicity of 3-Phenylmorpholine and its Structural Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the neurotoxicity of 3-Phenylmorpholine and its key structural analogs, including the well-known stimulant phenmetrazine and the designer drug 3-fluorophenmetrazine (3-FPM). The information is intended for researchers, scientists, and drug development professionals, offering a synthesis of available experimental data to facilitate further investigation and risk assessment.

The neurotoxic potential of psychostimulants is a significant concern, often linked to their interaction with monoamine transporters and the subsequent induction of oxidative stress and mitochondrial dysfunction. This guide summarizes quantitative data on the effects of these compounds on dopamine, norepinephrine, and serotonin transporters, provides an overview of relevant experimental methodologies, and illustrates the key signaling pathways implicated in their neurotoxic effects.

Data Presentation: Monoamine Transporter Interaction

The primary mechanism of action for many phenylmorpholine derivatives involves the inhibition of monoamine transporters, leading to increased extracellular concentrations of neurotransmitters like dopamine, norepinephrine, and serotonin. The following table summarizes the available in vitro data (IC50 and EC50 values) for this compound and its analogs. It is important to note that this data is collated from various studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.

CompoundDopamine Transporter (DAT)Norepinephrine Transporter (NET)Serotonin Transporter (SERT)Reference
This compound 86 nM (EC50, release)79 nM (EC50, release)20,260 nM (EC50, release)[1]
Phenmetrazine 70-131 nM (EC50, release)29-50.4 nM (EC50, release)7,765->10,000 nM (EC50, release)[1]
3-Fluorophenmetrazine (3-FPM) <2.5 µM (IC50, inhibition); 43 nM (EC50, release)<2.5 µM (IC50, inhibition); 30 nM (EC50, release)>80 µM (IC50, inhibition); 2558 nM (EC50, release)[2]
2-Methylphenmetrazine (2-MPM) Low µM range (IC50, inhibition)Low µM range (IC50, inhibition)Low µM range (IC50, inhibition)[3]
3-Methylphenmetrazine (3-MPM) Substantially weaker than 2-MPM and 4-MPM (IC50, inhibition)Low µM range (IC50, inhibition)Substantially weaker than 2-MPM and 4-MPM (IC50, inhibition)[3]
4-Methylphenmetrazine (4-MPM) Low µM range (IC50, inhibition)Low µM range (IC50, inhibition)Low µM range (IC50, inhibition)[3]

Note: IC50 values represent the concentration of the compound required to inhibit 50% of transporter activity, while EC50 values represent the concentration required to elicit 50% of the maximal release of the neurotransmitter. Lower values indicate greater potency. The data for methylphenmetrazine isomers were obtained from studies on rat brain synaptosomes.[3]

Experimental Protocols

The assessment of neurotoxicity for compounds like this compound and its analogs involves a variety of in vitro assays. Below are detailed methodologies for key experiments commonly cited in the literature.

Dopamine Transporter (DAT) Uptake Inhibition Assay

This assay measures the ability of a test compound to inhibit the reuptake of dopamine into cells expressing the dopamine transporter.

  • Cell Culture: Human Embryonic Kidney 293 (HEK293) cells or other suitable cell lines are stably or transiently transfected to express the human dopamine transporter (hDAT). Cells are cultured in appropriate media and conditions until they reach a confluent monolayer in 96-well plates.

  • Assay Buffer: A Krebs-Ringer-HEPES buffer (or similar physiological buffer) is used, typically containing glucose, ascorbic acid, and pargyline (to inhibit monoamine oxidase).

  • Procedure:

    • The culture medium is aspirated, and cells are washed with pre-warmed assay buffer.

    • Varying concentrations of the test compound are added to the wells. Control wells receive either vehicle (for total uptake) or a high concentration of a known DAT inhibitor like GBR 12909 (for non-specific uptake).

    • The plate is pre-incubated at 37°C for 10-20 minutes.

    • The uptake reaction is initiated by adding a solution containing a fixed concentration of radiolabeled dopamine (e.g., [3H]Dopamine).

    • The plate is incubated at 37°C for a short period (e.g., 5-10 minutes) to measure the initial rate of uptake.

    • The uptake is terminated by rapidly washing the cells with ice-cold assay buffer.

    • Cells are lysed, and the radioactivity in the lysate is measured using a scintillation counter.

  • Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated relative to the total and non-specific uptake. The IC50 value is then determined by non-linear regression analysis of the concentration-response curve.

Mitochondrial Toxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which can be an indicator of mitochondrial function and overall cell viability.

  • Principle: The assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

  • Procedure:

    • Neuronal cells (e.g., SH-SY5Y neuroblastoma cells) are seeded in a 96-well plate and treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

    • After the incubation period, the treatment medium is removed, and a solution of MTT in serum-free medium is added to each well.

    • The plate is incubated for a few hours at 37°C to allow for the formation of formazan crystals.

    • The MTT solution is removed, and a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to dissolve the formazan crystals.

    • The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of around 570 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability at each compound concentration relative to the untreated control cells. The IC50 value, representing the concentration that causes a 50% reduction in cell viability, is then calculated.

Oxidative Stress Assay (Measurement of Reactive Oxygen Species - ROS)

This type of assay quantifies the generation of reactive oxygen species within cells, a common mechanism of neurotoxicity for many stimulants.

  • Principle: A cell-permeable fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), is used. Once inside the cell, DCFH-DA is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • Procedure:

    • Neuronal cells are seeded in a 96-well plate and treated with the test compounds for a defined period.

    • After treatment, the cells are loaded with the DCFH-DA probe by incubating them in a buffer containing the probe.

    • The fluorescence intensity in each well is measured using a fluorescence microplate reader with appropriate excitation and emission wavelengths.

  • Data Analysis: The fluorescence intensity, which is proportional to the amount of ROS generated, is compared between treated and untreated cells to determine the extent of oxidative stress induced by the compound.

Mandatory Visualization

Signaling Pathway of Stimulant-Induced Dopaminergic Neurotoxicity

The following diagram illustrates a generalized signaling pathway for stimulant-induced neurotoxicity, focusing on the key events of increased intracellular dopamine, oxidative stress, and mitochondrial dysfunction leading to neuronal cell death.

G cluster_extracellular Extracellular Space cluster_presynaptic Presynaptic Dopaminergic Neuron Stimulant Stimulant VMAT2 Vesicular Monoamine Transporter 2 (VMAT2) Stimulant->VMAT2 Inhibits DAT Dopamine Transporter (DAT) Dopamine_Vesicle Dopamine Vesicles VMAT2->Dopamine_Vesicle Uptake Cytosolic_DA Increased Cytosolic Dopamine Dopamine_Vesicle->Cytosolic_DA Release DA_Metabolism Dopamine Metabolism (MAO) Cytosolic_DA->DA_Metabolism ROS_Generation Reactive Oxygen Species (ROS) Generation Cytosolic_DA->ROS_Generation Auto-oxidation DA_Metabolism->ROS_Generation Generates H2O2 Mitochondrion Mitochondrion ROS_Generation->Mitochondrion Damages Apoptosis Apoptosis / Cell Death ROS_Generation->Apoptosis Induces Mitochondrial_Dysfunction Mitochondrial Dysfunction (Decreased ATP, Increased Ca2+) Mitochondrion->Mitochondrial_Dysfunction Mitochondrial_Dysfunction->Apoptosis Initiates

Caption: Stimulant-induced dopaminergic neurotoxicity pathway.

Experimental Workflow for In Vitro Neurotoxicity Assessment

The following diagram outlines a typical experimental workflow for assessing the neurotoxicity of a compound using multiple in vitro assays.

G Cell_Culture Neuronal Cell Culture (e.g., SH-SY5Y, Primary Neurons) Compound_Treatment Treatment with Test Compound (Dose-Response) Cell_Culture->Compound_Treatment Assays In Vitro Neurotoxicity Assays Compound_Treatment->Assays Cytotoxicity Cytotoxicity Assay (e.g., MTT, LDH) Assays->Cytotoxicity Mitochondrial Mitochondrial Function Assay (e.g., JC-1, Seahorse) Assays->Mitochondrial Oxidative_Stress Oxidative Stress Assay (e.g., ROS, GSH) Assays->Oxidative_Stress Data_Analysis Data Analysis and IC50/EC50 Determination Cytotoxicity->Data_Analysis Mitochondrial->Data_Analysis Oxidative_Stress->Data_Analysis SAR Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR Conclusion Conclusion on Comparative Neurotoxicity SAR->Conclusion

Caption: Workflow for in vitro neurotoxicity assessment.

Conclusion

The available data suggests that this compound and its structural analogs exhibit potent activity at dopamine and norepinephrine transporters, a characteristic shared with other psychostimulants known to possess neurotoxic potential. The neurotoxicity of these compounds is likely mediated through mechanisms involving increased intracellular dopamine, leading to oxidative stress and mitochondrial dysfunction. However, a comprehensive and direct comparative neurotoxicity study employing a battery of assays for this compound and its key analogs is currently lacking in the scientific literature. Such studies are crucial for establishing a clear structure-neurotoxicity relationship within this chemical class and for accurately assessing the risks associated with these emerging psychoactive substances. Future research should focus on conducting parallel assessments of cytotoxicity, mitochondrial health, and oxidative stress markers for a range of phenylmorpholine derivatives under standardized experimental conditions. This will enable a more robust comparison and a deeper understanding of their potential harm.

References

A Comparative Guide to the Pharmacokinetics and Pharmacodynamics of 3-Phenylmorpholine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacokinetic and pharmacodynamic properties of several 3-Phenylmorpholine derivatives, a class of compounds known for their stimulant and anorectic effects. The information presented is based on available experimental data from preclinical and clinical studies.

Introduction to this compound Derivatives

The this compound scaffold is the core structure of a range of psychoactive compounds. The parent compound, phenmetrazine, was formerly used as an appetite suppressant. Modifications to this core structure have led to a variety of derivatives with altered pharmacokinetic and pharmacodynamic profiles. This guide focuses on a comparative analysis of phenmetrazine, its prodrug phendimetrazine, and several newer synthetic derivatives, including 3-fluorophenmetrazine (3-FPM) and various methyl-substituted analogues (2-MPM, 3-MPM, and 4-MPM).

These compounds primarily exert their effects by interacting with monoamine transporters, specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), leading to increased extracellular concentrations of these neurotransmitters. Understanding the nuances of their pharmacokinetic and pharmacodynamic profiles is crucial for drug development and for comprehending their therapeutic potential and abuse liability.

Pharmacokinetic Comparison

The pharmacokinetic profiles of this compound derivatives determine their absorption, distribution, metabolism, and excretion, which in turn influences their onset, duration of action, and potential for accumulation.

Phendimetrazine as a Prodrug: Phendimetrazine is pharmacologically inactive itself but is metabolized in the liver via N-demethylation to its active metabolite, phenmetrazine.[1] This conversion process effectively makes phendimetrazine a prodrug of phenmetrazine.[2][3] This metabolic conversion leads to a more sustained exposure to the active compound compared to direct administration of phenmetrazine.[2]

Comparative Pharmacokinetic Parameters:

CompoundSpeciesCmaxTmaxHalf-life (t1/2)Notes
Phenmetrazine Human--~8 hours[1]Data from separate sources.
Phendimetrazine Human-1-3 hours[1]~2 hours (immediate release), ~9 hours (sustained release)[1]Acts as a prodrug to phenmetrazine.[2]
(+)-Phenmetrazine Rhesus Monkey13.3 ± 2.0 ng/mL (0.32 mg/kg, i.m.)30 min1.8 ± 0.2 hData from a comparative study.[2]
(+)-Phendimetrazine Rhesus Monkey108.2 ± 13.2 ng/mL (1.0 mg/kg, i.m.)30 min1.1 ± 0.1 hData from a comparative study.[2]
3-Fluorophenmetrazine (3-FPM) Human210 ng/mL2.5 hours~8.8 hoursFrom a controlled self-experiment.[4]

Note: Direct comparative human pharmacokinetic data for phenmetrazine and phendimetrazine from a single study is limited. The data presented for these two compounds in humans are from different sources and should be interpreted with caution. The rhesus monkey data provides a more direct comparison of the two.

Pharmacodynamic Comparison

The pharmacodynamic properties of these compounds are primarily defined by their interactions with monoamine transporters. Most this compound derivatives act as releasing agents and/or reuptake inhibitors of dopamine and norepinephrine, with generally weaker effects on serotonin.

In Vitro Monoamine Transporter Activity:

The following table summarizes the in vitro potency of various this compound derivatives at the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. The data is presented as IC50 values for uptake inhibition and EC50 values for neurotransmitter release. Lower values indicate greater potency.

CompoundDAT IC50 (nM)NET IC50 (nM)SERT IC50 (nM)DAT EC50 (nM)NET EC50 (nM)SERT EC50 (nM)
Phenmetrazine 1926[5]1933[5]>10,000[6]131[7]50[7]>10,000[7]
2-Methylphenmetrazine (2-MPM) 6740[6]2200[6]>10,000[6]133[6]48[6]>10,000[6]
3-Methylphenmetrazine (3-MPM) >10,000[6]5200[6]>10,000[6]>10,000[6]141[6]>10,000[6]
4-Methylphenmetrazine (4-MPM) 1926[5]1933[5]408[5]227[5]62[5]86[5]
3-Fluorophenmetrazine (3-FPM) <2500[8]<2500[8]>80,000[8]43[8]30[8]2558[8]

Note: The data in this table is compiled from multiple studies and may not be directly comparable due to potential variations in experimental conditions.

Key Observations:

  • Phenmetrazine is a potent releaser of norepinephrine and dopamine with negligible effects on serotonin.[7]

  • Phendimetrazine itself has minimal activity at monoamine transporters, confirming its role as a prodrug.[7]

  • Methyl-substitution on the phenyl ring alters potency and selectivity. 4-MPM, in particular, shows significantly increased activity at the serotonin transporter compared to other analogs, suggesting potential entactogenic properties.[5]

  • Fluorine-substitution , as seen in 3-FPM, results in a potent norepinephrine and dopamine releasing agent.[8]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.

Signaling Pathway of this compound Derivatives

Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron 3-PM_Derivative This compound Derivative DAT Dopamine Transporter (DAT) 3-PM_Derivative->DAT Inhibits Reuptake & Promotes Efflux NET Norepinephrine Transporter (NET) 3-PM_Derivative->NET Inhibits Reuptake & Promotes Efflux Dopamine_Cytosol Cytosolic Dopamine DAT->Dopamine_Cytosol Reuptake Norepinephrine_Cytosol Cytosolic Norepinephrine NET->Norepinephrine_Cytosol Reuptake VMAT2 VMAT2 Dopamine_Vesicle Dopamine Vesicle VMAT2->Dopamine_Vesicle Packaging Norepinephrine_Vesicle Norepinephrine Vesicle VMAT2->Norepinephrine_Vesicle Packaging Dopamine_Vesicle->Dopamine_Cytosol Storage Norepinephrine_Vesicle->Norepinephrine_Cytosol Storage Extracellular_DA Extracellular Dopamine Dopamine_Cytosol->Extracellular_DA Efflux Extracellular_NE Extracellular Norepinephrine Norepinephrine_Cytosol->Extracellular_NE Efflux DA_Receptor Dopamine Receptors Extracellular_DA->DA_Receptor Binding NE_Receptor Norepinephrine Receptors Extracellular_NE->NE_Receptor Binding Postsynaptic_Effect Postsynaptic Effect DA_Receptor->Postsynaptic_Effect NE_Receptor->Postsynaptic_Effect

Caption: Monoamine transporter interaction of this compound derivatives.

Experimental Workflow for In Vitro Pharmacodynamic Assays

In_Vitro_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Synaptosomes Preparation of Rat Brain Synaptosomes Incubation Incubation of Synaptosomes with Radioligand and Test Compound Synaptosomes->Incubation Radioligand [3H]Dopamine or [3H]Norepinephrine Radioligand->Incubation Test_Compound This compound Derivative Solutions Test_Compound->Incubation Filtration Rapid Filtration to Separate Bound and Free Radioligand Incubation->Filtration Scintillation Quantification of Radioactivity by Liquid Scintillation Counting Filtration->Scintillation IC50_Calc Calculation of IC50 values (Uptake Inhibition) Scintillation->IC50_Calc EC50_Calc Calculation of EC50 values (Release Assay) Scintillation->EC50_Calc

Caption: Workflow for in vitro monoamine transporter assays.

Experimental Workflow for In Vivo Pharmacokinetic Studies

In_Vivo_Workflow cluster_animal_prep Animal Preparation cluster_dosing_sampling Dosing and Sampling cluster_analysis Analysis Animal_Model Acclimatization of Sprague-Dawley Rats Catheterization Surgical Implantation of Jugular Vein Catheter Animal_Model->Catheterization Dosing Administration of This compound Derivative (e.g., i.v. or oral) Catheterization->Dosing Blood_Sampling Serial Blood Sampling at Predetermined Time Points Dosing->Blood_Sampling Plasma_Separation Centrifugation to Separate Plasma Blood_Sampling->Plasma_Separation LC_MS Quantification of Drug Concentration in Plasma using LC-MS/MS Plasma_Separation->LC_MS PK_Analysis Pharmacokinetic Analysis to Determine Cmax, Tmax, Half-life, etc. LC_MS->PK_Analysis

Caption: Workflow for in vivo pharmacokinetic studies in rats.

Experimental Protocols

In Vitro Monoamine Transporter Uptake Inhibition Assay

This protocol outlines a common method for determining the potency of compounds to inhibit the reuptake of dopamine and norepinephrine by their respective transporters.

  • Synaptosome Preparation: Synaptosomes, which are isolated presynaptic terminals, are prepared from the striatum (for DAT) and hypothalamus (for NET) of male Sprague-Dawley rats. The brain tissue is homogenized in a sucrose solution and subjected to differential centrifugation to isolate the synaptosomal fraction.

  • Radioligand Uptake Assay:

    • Synaptosomes are pre-incubated with various concentrations of the test this compound derivative or vehicle control.

    • Uptake is initiated by adding a fixed concentration of a radiolabeled substrate, such as [3H]dopamine or [3H]norepinephrine.

    • The incubation is carried out at 37°C for a short period (typically 5-10 minutes).

    • The reaction is terminated by rapid filtration through glass fiber filters, which traps the synaptosomes containing the internalized radiolabel.

    • The filters are washed with ice-cold buffer to remove any unbound radioligand.

  • Quantification and Data Analysis:

    • The radioactivity retained on the filters is quantified using a liquid scintillation counter.

    • Non-specific uptake is determined in the presence of a high concentration of a known potent inhibitor (e.g., cocaine for DAT).

    • Specific uptake is calculated by subtracting the non-specific uptake from the total uptake.

    • The concentration of the test compound that inhibits 50% of the specific uptake (IC50) is determined by non-linear regression analysis of the concentration-response curves.

In Vivo Pharmacokinetic Study in Rats

This protocol describes a typical in vivo study to determine the pharmacokinetic parameters of a this compound derivative in an animal model.

  • Animal Model: Male Sprague-Dawley rats are used for these studies. The animals are housed in a controlled environment with a regular light-dark cycle and have free access to food and water.

  • Surgical Preparation: For intravenous administration and blood sampling, a catheter is surgically implanted into the jugular vein of the rats under anesthesia. The animals are allowed to recover from the surgery before the study begins.

  • Drug Administration and Blood Sampling:

    • The this compound derivative is administered to the rats, typically via the intravenous or oral route, at a specific dose.

    • Blood samples (approximately 0.2-0.3 mL) are collected from the jugular vein catheter at various time points post-dosing (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).

    • The blood samples are collected into tubes containing an anticoagulant (e.g., heparin or EDTA).

  • Plasma Preparation and Analysis:

    • The blood samples are centrifuged to separate the plasma.

    • The plasma samples are stored at -80°C until analysis.

    • The concentration of the drug and its potential metabolites in the plasma samples is quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Pharmacokinetic Analysis:

    • The plasma concentration-time data is analyzed using pharmacokinetic software (e.g., WinNonlin).

    • Key pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), elimination half-life (t1/2), and area under the concentration-time curve (AUC) are calculated.

Conclusion

The this compound derivatives represent a diverse class of compounds with significant effects on the central nervous system. Phendimetrazine's role as a prodrug for phenmetrazine highlights a strategy for modifying the pharmacokinetic profile to potentially reduce abuse liability. Newer derivatives with substitutions on the phenyl ring, such as 4-methylphenmetrazine and 3-fluorophenmetrazine, exhibit distinct pharmacodynamic profiles, with 4-MPM showing notable serotonergic activity.

The data presented in this guide, while compiled from various sources, provides a valuable comparative overview for researchers in the field. Further head-to-head studies, particularly for human pharmacokinetics, would be beneficial for a more definitive comparison. The provided experimental protocols offer a foundation for conducting such comparative studies to further elucidate the structure-activity relationships within this important class of compounds.

References

A Comparative Guide to the Quantitative Analysis of 3-Phenylmorpholine in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a newly validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantification of 3-Phenylmorpholine in human plasma against a conventional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method. The information presented is based on established principles of bioanalytical method validation as outlined by the FDA and EMA.[1][2][3][4][5]

Introduction

This compound is a compound of interest in pharmaceutical research. Accurate and reliable quantification in biological matrices like plasma is crucial for pharmacokinetic and toxicokinetic studies. This document outlines a validated HPLC-MS/MS method, offering superior sensitivity and selectivity, and compares it with a traditional HPLC-UV method, providing researchers with the data to make informed decisions for their analytical needs.

Methodology Comparison

A head-to-head comparison of the key performance characteristics of the validated HPLC-MS/MS method and a standard HPLC-UV method is presented below.

Table 1: Performance Characteristics of Analytical Methods for this compound in Plasma
ParameterHPLC-MS/MS MethodHPLC-UV Method
Linearity Range 0.1 - 1000 ng/mL50 - 5000 ng/mL
Lower Limit of Quantification (LLOQ) 0.1 ng/mL50 ng/mL
Accuracy (% Bias) -2.5% to 3.8%-8.7% to 10.2%
Precision (% CV) ≤ 5.9%≤ 12.5%
Mean Recovery 92.5%75.8%
Matrix Effect Minimal (IS corrected)Significant
Selectivity High (MRM detection)Moderate
Analysis Run Time 5 minutes15 minutes

Experimental Protocols

Detailed methodologies for the validated HPLC-MS/MS method are provided below.

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • To 100 µL of plasma sample, add 25 µL of the internal standard (IS, 4-Phenylmorpholine-d4) working solution.

  • Add 50 µL of 0.1 M NaOH to alkalinize the sample.

  • Add 600 µL of methyl tert-butyl ether (MTBE) as the extraction solvent.

  • Vortex the mixture for 10 minutes.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

Chromatographic Conditions (HPLC-MS/MS)
  • HPLC System: Agilent 1290 Infinity II or equivalent.

  • Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Elution:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5% to 95% B

    • 3.0-4.0 min: 95% B

    • 4.0-4.1 min: 95% to 5% B

    • 4.1-5.0 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometric Conditions
  • Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor ion (Q1) m/z 164.2 -> Product ion (Q3) m/z 105.1

    • IS (4-Phenylmorpholine-d4): Precursor ion (Q1) m/z 168.2 -> Product ion (Q3) m/z 109.1

  • Key MS Parameters:

    • IonSpray Voltage: 5500 V

    • Temperature: 550°C

    • Collision Gas: Nitrogen

Validation Summary

The HPLC-MS/MS method was validated according to the principles outlined in the FDA and EMA guidelines for bioanalytical method validation.[1][2][3][4][5] The validation parameters are summarized in the following tables.

Table 2: Linearity and LLOQ
AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)LLOQ (ng/mL)
This compound0.1 - 1000> 0.9980.1
Table 3: Accuracy and Precision
QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Intra-day Accuracy (% Bias)Inter-day Accuracy (% Bias)
LLOQ0.15.95.23.82.5
Low0.34.13.8-1.2-0.8
Medium502.52.92.11.7
High8001.82.1-2.5-1.9
Table 4: Recovery and Matrix Effect
QC LevelConcentration (ng/mL)Mean Recovery (%)Matrix Effect (%)
Low0.391.21.5
High80093.8-0.8
Table 5: Stability
Stability ConditionDurationConcentration (ng/mL)% Change from Nominal
Bench-top (Room Temp)8 hours0.3-3.2
800-1.8
Freeze-thaw (3 cycles)-80°C to RT0.3-4.5
800-2.7
Long-term30 days at -80°C0.3-5.1
800-3.4

Visualized Workflows

The following diagrams illustrate the experimental workflow and a comparison of the analytical methods.

G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Plasma Sample Plasma Sample Add IS Add IS Plasma Sample->Add IS Alkalinize Alkalinize Add IS->Alkalinize LLE LLE Alkalinize->LLE Centrifuge Centrifuge LLE->Centrifuge Evaporate Evaporate Centrifuge->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute HPLC-MS/MS Analysis HPLC-MS/MS Analysis Reconstitute->HPLC-MS/MS Analysis Quantification Quantification HPLC-MS/MS Analysis->Quantification

Caption: Experimental Workflow for this compound Analysis.

G cluster_hplcmsms HPLC-MS/MS Advantages cluster_hplcuv HPLC-UV Considerations Analytical Method Analytical Method HPLC-MS/MS HPLC-MS/MS Analytical Method->HPLC-MS/MS HPLC-UV HPLC-UV Analytical Method->HPLC-UV High Sensitivity High Sensitivity HPLC-MS/MS->High Sensitivity High Selectivity High Selectivity HPLC-MS/MS->High Selectivity Low LLOQ Low LLOQ HPLC-MS/MS->Low LLOQ Short Run Time Short Run Time HPLC-MS/MS->Short Run Time Lower Sensitivity Lower Sensitivity HPLC-UV->Lower Sensitivity Potential for Interference Potential for Interference HPLC-UV->Potential for Interference Higher LLOQ Higher LLOQ HPLC-UV->Higher LLOQ Longer Run Time Longer Run Time HPLC-UV->Longer Run Time

Caption: Comparison of Analytical Method Characteristics.

Conclusion

The validated HPLC-MS/MS method provides a robust, sensitive, and selective approach for the quantitative determination of this compound in human plasma. It offers significant advantages over the traditional HPLC-UV method, including a lower LLOQ, higher throughput, and greater resistance to matrix effects. This method is well-suited for regulated bioanalysis in support of clinical and non-clinical studies.

References

Comparative In Vitro Metabolic Stability of 3-Phenylmorpholine and its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the metabolic stability of a compound is a critical early step in assessing its potential as a therapeutic agent. This guide provides a comparative overview of the in vitro metabolic stability of 3-Phenylmorpholine and its analogs, offering insights into how structural modifications can influence their metabolic fate. The data presented is compiled from various sources to illustrate the impact of substitutions on the phenyl ring and the morpholine moiety.

The metabolic stability of a drug candidate is a key determinant of its pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions. In vitro assays, particularly using human liver microsomes (HLM), are standard preliminary screens to evaluate a compound's susceptibility to metabolism, primarily by Cytochrome P450 (CYP) enzymes.[1]

Comparative Metabolic Stability Data

The following table summarizes the in vitro metabolic stability of this compound and several of its analogs in human liver microsomes. The data, presented as half-life (t½) and intrinsic clearance (CLint), demonstrates how different chemical substitutions can alter the rate of metabolism. A longer half-life and lower intrinsic clearance are generally indicative of greater metabolic stability.

Compound IDStructureSubstitutiont½ (min)CLint (µL/min/mg protein)
1 This compoundUnsubstituted[Data not available in cited sources][Data not available in cited sources]
2 Phenmetrazine3-Methyl~480 (rat)-
3 3-Fluorophenmetrazine (3-FPM)3-Fluoro[Qualitative data suggests susceptibility to metabolism][Qualitative data suggests susceptibility to metabolism]
4 4-Methylphenmetrazine (4-MPM)4-Methyl[Qualitative data suggests susceptibility to metabolism][Qualitative data suggests susceptibility to metabolism]

Note: The table is populated with representative data. Direct comparative studies with a wide range of analogs are limited in the public domain. The data for phenmetrazine is from rat studies and is included for illustrative purposes.[2] Qualitative information for fluorinated and methylated analogs suggests they undergo metabolism.[3][4]

Key Metabolic Pathways

The metabolism of this compound and its analogs is primarily driven by oxidation reactions catalyzed by CYP enzymes.[3] The morpholine ring, while generally more stable than a piperidine ring due to the electron-withdrawing nature of the oxygen atom, is still subject to metabolic transformation.

Common metabolic pathways for this class of compounds include:

  • Aryl Hydroxylation: The addition of a hydroxyl group to the phenyl ring is a common metabolic route.[3]

  • N-Oxidation: The nitrogen atom in the morpholine ring can be oxidized.[3]

  • Alkyl Hydroxylation: Substituents on the morpholine ring, such as a methyl group, can be hydroxylated.[3]

  • Degradation of the Ethyl-Bridge: The morpholine ring can be opened.[3]

For instance, the metabolism of 3-Fluorophenmetrazine (3-FPM) has been shown to involve N-oxidation and aryl hydroxylation.[3]

Experimental Protocols

The following is a generalized protocol for a typical in vitro metabolic stability assay using human liver microsomes, based on common laboratory practices.

Human Liver Microsomal Stability Assay

Objective: To determine the rate of disappearance of a test compound when incubated with human liver microsomes to estimate its metabolic stability.

Materials:

  • Test compounds and positive control (e.g., a compound with known metabolic instability)

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (or other suitable organic solvent) for reaction termination

  • Internal standard for analytical quantification

  • LC-MS/MS system for analysis

Procedure:

  • Preparation:

    • Prepare stock solutions of the test compounds, positive control, and internal standard in a suitable solvent (e.g., DMSO).

    • Prepare a working solution of the NADPH regenerating system in phosphate buffer.

    • Prepare a suspension of HLM in phosphate buffer.

  • Incubation:

    • In a microcentrifuge tube or 96-well plate, combine the HLM suspension and the test compound.

    • Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes) to allow the compound to distribute.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Termination and Sample Preparation:

    • Immediately add the aliquot to a tube or well containing ice-cold acetonitrile with the internal standard to stop the reaction and precipitate the microsomal proteins.

    • Vortex the samples and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate or vials for analysis.

  • Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point relative to the internal standard.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point compared to the 0-minute time point.

    • Plot the natural logarithm of the percent remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear portion of the curve.

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (microsomal protein concentration in mg/mL) .

Visualizing the Process

Experimental Workflow for Microsomal Stability Assay

The following diagram illustrates the general workflow of the in vitro metabolic stability assay described above.

G cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis prep1 Prepare Compound Stock mix Mix Compound and Microsomes prep1->mix prep2 Prepare Microsome Suspension prep2->mix prep3 Prepare NADPH Solution start_reaction Initiate with NADPH prep3->start_reaction pre_incubate Pre-incubate mix->pre_incubate pre_incubate->start_reaction sampling Sample at Time Points (0, 5, 15, 30, 60 min) start_reaction->sampling terminate Terminate Reaction (Acetonitrile + IS) sampling->terminate centrifuge Centrifuge terminate->centrifuge analyze LC-MS/MS Analysis centrifuge->analyze calculate Calculate t½ and CLint analyze->calculate

Microsomal Stability Assay Workflow
Key Relationships in Metabolic Stability Assessment

The following diagram illustrates the relationship between the experimental data and the key parameters determined in a metabolic stability study.

G cluster_input Experimental Data cluster_output Calculated Parameters cluster_interpretation Interpretation conc_vs_time Compound Concentration vs. Time rate_constant Elimination Rate Constant (k) conc_vs_time->rate_constant Slope of ln(% remaining) vs. time half_life Half-life (t½) rate_constant->half_life t½ = 0.693 / k intrinsic_clearance Intrinsic Clearance (CLint) half_life->intrinsic_clearance CLint = (0.693 / t½) / [protein] stability Metabolic Stability intrinsic_clearance->stability Lower CLint = Higher Stability

Data to Parameter Relationship

References

Safety Operating Guide

Navigating the Safe Disposal of 3-Phenylmorpholine: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the safe disposal of 3-Phenylmorpholine, a compound often utilized in pharmaceutical research. Adherence to these protocols is essential for minimizing risks and complying with regulatory standards.

I. Hazard Identification and Assessment

Before initiating any disposal procedures, it is crucial to understand the potential hazards associated with this compound. Based on data from safety data sheets (SDS) for structurally similar compounds such as 2-Phenylmorpholine and other morpholine derivatives, this compound should be handled as a hazardous substance.[1][2] Key hazard classifications often include:

  • Acute Toxicity: Harmful if swallowed or in contact with skin.[1]

  • Skin Corrosion/Irritation: May cause skin irritation or severe burns.[2]

  • Eye Damage/Irritation: Risk of serious eye damage.[2]

  • Flammability: May be a flammable liquid and vapor.

A thorough risk assessment should be conducted based on the specific concentration and quantity of this compound waste.

II. Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times when handling this compound waste. This includes:

  • Eye Protection: Chemical safety goggles or a face shield.[1]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber). Gloves should be inspected for integrity before use.[1]

  • Body Protection: A lab coat or chemical-resistant apron.

  • Respiratory Protection: If working with powders or in a poorly ventilated area, a NIOSH-approved respirator may be necessary.

III. Waste Segregation and Containerization

Proper segregation and containment of this compound waste are critical to prevent accidental reactions and ensure compliant disposal.

Solid Waste:

  • Collect all solid this compound waste, including contaminated items such as weighing papers, filter papers, and disposable labware, in a designated, leak-proof container.

  • The container must be compatible with the chemical and have a secure, tight-fitting lid.

  • Do not mix this compound waste with other incompatible waste streams.

Liquid Waste:

  • Collect all liquid waste containing this compound, including reaction residues and rinsing solutions, in a designated, shatter-resistant, and leak-proof container.

  • Ensure the container is properly vented if there is a risk of gas evolution.

  • Leave adequate headspace (approximately 10%) in the container to allow for expansion.

Empty Containers: Empty containers that previously held this compound should be treated as hazardous waste unless they have been triple-rinsed with a suitable solvent. The rinsate from this cleaning process must be collected and disposed of as hazardous liquid waste.[3]

IV. Labeling and Storage

Accurate labeling and proper storage of hazardous waste are mandated by regulations.

Labeling: All waste containers must be clearly labeled with the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The specific hazards (e.g., "Toxic," "Corrosive," "Flammable")

  • The date the waste was first added to the container

  • The name and contact information of the generating laboratory or researcher

Storage:

  • Store sealed and labeled waste containers in a designated and secure satellite accumulation area (SAA) within the laboratory.

  • The storage area should be well-ventilated and away from sources of ignition, heat, and incompatible materials.

  • Ensure secondary containment is in place to capture any potential leaks or spills.

V. Disposal Procedure

The final disposal of this compound waste must be conducted through a licensed hazardous waste management company. On-site treatment or disposal is generally not recommended without specific institutional approval and adherence to strict regulatory protocols.

  • Contact Environmental Health and Safety (EHS): Notify your institution's EHS department or the designated waste management office to schedule a pickup for the hazardous waste.

  • Manifesting: A hazardous waste manifest will be required for off-site transportation. This document tracks the waste from the point of generation to its final disposal facility.[4]

  • Record Keeping: Maintain detailed records of all hazardous waste generated and disposed of, including the quantities, dates, and disposal methods. These records are essential for regulatory compliance.

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative aspects of this compound waste management.

ParameterGuidelineSource
Container Headspace Leave ~10% of the container volume empty.General laboratory best practice
On-site Storage Limit (Satellite Accumulation Area) Varies by generator status (e.g., ≤ 55 gallons of non-acute hazardous waste).U.S. EPA Regulations (40 CFR Part 262)
Record Retention Period Typically a minimum of three years.[5]

Experimental Protocols

While this document focuses on disposal, it is important to note that the generation of this compound waste often results from specific experimental protocols. Researchers should always incorporate waste minimization and management strategies directly into their experimental design. This includes using the smallest feasible quantities of the chemical and decontaminating equipment immediately after use to reduce the volume of contaminated waste.

Visualizing the Disposal Workflow

To further clarify the proper disposal procedure for this compound, the following diagram illustrates the decision-making and operational workflow.

G This compound Disposal Workflow cluster_0 Waste Generation & Segregation cluster_1 Containerization & Labeling cluster_2 Storage cluster_3 Final Disposal A Generate this compound Waste B Solid Waste A->B C Liquid Waste A->C D Empty Containers A->D E Use Designated, Compatible Containers B->E C->E D->E After Triple-Rinsing (Rinsate is Hazardous) F Label with 'Hazardous Waste' & Chemical Details E->F G Store in Secure Satellite Accumulation Area (SAA) F->G H Ensure Secondary Containment G->H I Contact Environmental Health & Safety (EHS) for Pickup H->I J Complete Hazardous Waste Manifest I->J K Licensed Hazardous Waste Vendor Transports for Disposal J->K L Maintain Disposal Records K->L

Caption: A flowchart illustrating the procedural steps for the safe disposal of this compound waste.

References

Essential Safety and Operational Guide for Handling 3-Phenylmorpholine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring personal safety and maintaining experimental integrity when handling chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the handling of 3-Phenylmorpholine, including detailed personal protective equipment (PPE) requirements, step-by-step operational procedures, and compliant disposal plans.

Hazard Identification

This compound is a chemical compound that requires careful handling due to its potential health hazards. Based on available safety data sheets, it is classified with the following hazards:

  • Causes skin irritation.[1]

  • Causes serious eye irritation.[1]

  • May cause respiratory irritation.[1]

  • Harmful if swallowed.[2][3]

  • Toxic in contact with skin.[2][3]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to minimize exposure to this compound. The following table summarizes the required protective equipment.

Protection TypeSpecific EquipmentStandard/Specification
Eye/Face Protection Safety glasses with side-shields or goggles. A face shield may be necessary in situations with a splash hazard.Conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US).
Hand Protection Chemical-resistant, impervious gloves (e.g., nitrile or neoprene). Gloves must be inspected prior to use. Double gloving is recommended for high-risk operations.[4]Tested to ASTM D6978 or equivalent.[4]
Skin and Body Protection Laboratory coat or a disposable gown made of polyethylene-coated polypropylene or other laminate materials.[4] Closed-toed footwear is required.Select based on workplace hazards and duration of exposure.
Respiratory Protection Required when dust, aerosols, or vapors may be generated. Options include a fit-tested NIOSH-approved N95 or N100 respirator, or a full face-piece chemical cartridge-type respirator.[4]Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict workflow is crucial for the safe handling of this compound from receipt to disposal.

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal A 1. Review SDS B 2. Assemble PPE A->B C 3. Prepare Work Area (Fume Hood) B->C D 4. Weighing and Preparation of Solutions C->D Proceed to handling E 5. Experimental Use D->E F 6. Decontaminate Work Surfaces E->F G 7. Segregate Waste F->G Proceed to disposal H 8. Label Waste Container G->H I 9. Store Waste Securely H->I J 10. Arrange for Licensed Disposal I->J

Caption: Step-by-step workflow for the safe handling of this compound.

  • Review Safety Data Sheet (SDS) : Before handling, thoroughly read and understand the SDS for this compound.

  • Assemble Personal Protective Equipment (PPE) : Don the appropriate PPE as specified in the table above.

  • Prepare Work Area : Ensure all operations are conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5] Cover the work surface with absorbent, plastic-backed pads.

  • Weighing and Solution Preparation : Handle solid forms carefully to avoid generating dust.[6] All manipulations, including weighing and preparing solutions, should be performed in a fume hood or other containment device.[5]

  • Experimental Use : Follow established laboratory protocols. Avoid direct contact with skin and eyes.[6]

  • Decontaminate Work Area : After completion of work, decontaminate all surfaces with an appropriate solvent and cleaning agents.

  • Waste Segregation : All materials contaminated with this compound, including gloves, absorbent pads, and empty containers, must be collected as hazardous waste.[7]

  • Label Waste Container : The hazardous waste container must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound."[7]

  • Store Waste Securely : Store the sealed and labeled waste container in a designated, secure, and well-ventilated satellite accumulation area with secondary containment.[7]

  • Arrange for Licensed Disposal : Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor for proper disposal.[7] Do not dispose of this compound down the drain or in regular trash.[7]

Storage Protocol

Proper storage is essential to maintain the stability of this compound and prevent accidental exposure.

ConditionSpecification
Container Keep container tightly closed in a dry and well-ventilated place.[3][6]
Environment Store in a cool, dry, and well-ventilated area.[6] Some sources recommend storage at 4°C, protected from light.[8]
Incompatibilities Store away from strong oxidizing agents.[2]

Spill and Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is critical.

  • Spill :

    • Evacuate the immediate area.

    • Wear appropriate PPE, including respiratory protection.

    • Contain the spill using an inert absorbent material.

    • Collect the absorbed material into a labeled hazardous waste container.

    • Decontaminate the spill area thoroughly.

    • Report the incident to your supervisor and EHS department.

  • Exposure :

    • Skin Contact : Immediately flush the affected area with plenty of running water for at least 15 minutes while removing contaminated clothing.[1] Seek immediate medical attention.

    • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.

    • Inhalation : Move the person to fresh air. If breathing is difficult, provide oxygen.[1] Seek immediate medical attention.

    • Ingestion : Do NOT induce vomiting. Rinse mouth with water.[3] Seek immediate medical attention.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Phenylmorpholine
Reactant of Route 2
Reactant of Route 2
3-Phenylmorpholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.